molecular formula C8H10N2O2 B556714 H-3-Pal-OH CAS No. 64090-98-8

H-3-Pal-OH

Número de catálogo: B556714
Número CAS: 64090-98-8
Peso molecular: 166.18 g/mol
Clave InChI: DFZVZEMNPGABKO-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-Pyridyl)-L-alanine is a non-proteinogenic amino acid of high interest in biochemical and pharmaceutical research. With the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, it is characterized as a white to off-white powder . This compound is noted to have a melting point in the range of 248°C to 252°C, a temperature at which it may begin to decompose . A key application of this compound is its role as an antimycobacterial agent within a cyclodepsipeptide structure. Furthermore, it is utilized to activate other aromatic acids in synthetic pathways . Its primary research value lies in its use as a building block in solid-phase peptide synthesis (SPPS), particularly when incorporated as a substitute for phenylalanine or tyrosine. This strategic replacement has been demonstrated to significantly increase the aqueous solubility of therapeutic peptides, such as analogs of [Aib¹⁶]-glucagon, thereby addressing a common challenge in peptide-based drug development . For laboratory handling, the compound is soluble in solutions such as DMF, with a typical solubility of 0.3 grams in 2 ml . To maintain stability, it should be stored in a cool, tightly closed container in a dry and well-ventilated place, away from strong oxidizing agents . This product is strictly labeled for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVZEMNPGABKO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182386
Record name 3-(3-Pyridyl)alanine
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28105-69-3, 64090-98-8
Record name 3-(3-Pyridyl)alanine
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Record name beta-(3-Pyridyl)-L-alanine
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Record name 3-(3-Pyridyl)alanine
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Record name (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid
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Record name .BETA.-(3-PYRIDYL)-L-ALANINE
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Foundational & Exploratory

A Technical Guide to 3-(3-Pyridyl)-L-alanine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(3-Pyridyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, combining the chirality of L-alanine with the aromatic and hydrophilic characteristics of a pyridine ring, makes it a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and improved physicochemical properties.

Core Chemical and Physical Properties

3-(3-Pyridyl)-L-alanine, also known as (S)-2-Amino-3-(3-pyridyl)propionic acid or 3'-Aza-L-phenylalanine, is a white to off-white crystalline powder.[1][2] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[2][3]
Molecular Weight 166.18 g/mol [1][2][3]
CAS Number 64090-98-8[1][2][3]
Melting Point 248-252 °C (decomposes)[2]
Appearance White to off-white powder[1][2]
Purity/Assay ≥98.0% (HPLC)[1][4]
Solubility Soluble in a clear solution (0.3 g in 2 ml DMF)[2][5]
Optical Activity [α]D: -10.9° (c=1.00 g/100mL H₂O)[2]
Predicted pKa 1.95 ± 0.10[2]
Predicted Boiling Point 344.4 ± 32.0 °C[2]
Predicted Density 1.271 ± 0.06 g/cm³[2]

Experimental Protocols & Methodologies

The synthesis of enantiomerically pure 3-(3-Pyridyl)-L-alanine is crucial for its application in peptide synthesis. Common methodologies involve the synthesis of a racemic mixture followed by enzymatic resolution.

Synthesis of DL-3-(3-Pyridyl)-alanine and Enzymatic Resolution

A common route for synthesizing the racemic mixture (DL-3-(3-Pyridyl)-alanine) involves the condensation of diethyl acetamidomalonate with an appropriate arylmethyl halide.[6][7] This is followed by partial hydrolysis and decarboxylation.[6][7] The resulting DL-amino acid derivative can then be resolved enzymatically.[6][7]

Detailed Steps:

  • Condensation: Diethyl acetamidomalonate is reacted with a 3-pyridylmethyl halide to form the corresponding ester derivative.[6][7]

  • Hydrolysis & Decarboxylation: The product from the condensation step undergoes partial hydrolysis to the monoethyl ester, followed by decarboxylation to yield the DL-arylamino acid ethyl ester derivative.[6][7]

  • Enzymatic Resolution: The racemic mixture is subjected to enzymatic hydrolysis. This process selectively acts on one enantiomer, resulting in a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative.[6][7]

  • Acidic Hydrolysis: The separated D-amino acid derivative is then treated with acid to hydrolyze it to the final D-amino acid.[7] The optical purity is typically confirmed using HPLC analysis.[7]

G cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Resolution A Diethyl Acetamidomalonate + 3-Pyridylmethyl Halide B Condensation A->B C Intermediate Ester Derivative B->C D Partial Hydrolysis & Decarboxylation C->D E DL-3-(3-Pyridyl)-alanine Derivative D->E F Enzymatic Hydrolysis E->F G Separable Mixture: N-acetyl-L-amino acid & D-amino acid derivative F->G H Separation G->H I N-acetyl-L-amino acid H->I J D-amino acid derivative H->J K Acidic Hydrolysis J->K L Pure D-amino acid K->L

Workflow for the synthesis and resolution of Pyridylalanine.
Synthesis of N-tert-Butoxycarbonyl (Boc)-protected 3-(3-Pyridyl)-L-alanine

For use in solid-phase peptide synthesis, the amino group of 3-(3-Pyridyl)-L-alanine is typically protected, often with a Boc group.

Detailed Steps:

  • Suspension: 3-(3-Pyridyl)-L-alanine is suspended in water and cooled in an ice bath.

  • Base Addition: Anhydrous potassium carbonate is added to the stirred suspension.

  • Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate (Boc anhydride) in 1,4-dioxane is added dropwise.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 18 hours.

  • Workup: The 1,4-dioxane is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate.

  • Acidification & Extraction: The pH of the aqueous layer is adjusted to ~3 with citric acid, saturated with sodium chloride, and then extracted multiple times with ethyl acetate.

  • Crystallization: The combined organic extracts are dried, filtered, and concentrated. The product crystallizes upon cooling and can be collected by filtration.

G A 3-(3-Pyridyl)-L-alanine in Water/Dioxane B Add K₂CO₃ (Base) A->B C Add Di-tert-butyl dicarbonate (Boc₂O) B->C D Stir at Room Temperature (18h) C->D E Reaction Mixture D->E F Workup: 1. Evaporate Dioxane 2. Adjust pH to ~3 3. Extract with Ethyl Acetate E->F G Dry, Concentrate & Crystallize F->G H N-Boc-3-(3-Pyridyl)-L-alanine G->H

Synthesis workflow for Boc-3-(3-Pyridyl)-L-alanine.

Applications in Drug Development and Biological Systems

3-(3-Pyridyl)-L-alanine is a versatile building block in the synthesis of bioactive molecules and pharmaceuticals.[8] Its incorporation can enhance drug efficacy, specificity, and bioavailability.[8]

Peptide Synthesis and Structural Optimization

The primary application of 3-(3-Pyridyl)-L-alanine is in peptide synthesis, where it serves as a surrogate for natural aromatic amino acids like phenylalanine, tyrosine, and histidine.[6][9] Its pyridine ring introduces unique properties:

  • Enhanced Aqueous Solubility: Replacing hydrophobic residues with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of peptides, such as glucagon analogues, which is a significant advantage for pharmaceutical formulation.[9][10][11]

  • Modulation of Biological Activity: The position of the nitrogen atom in the pyridyl ring allows for fine-tuning of the electronic properties and hydrogen bonding capabilities of the peptide, influencing its interaction with biological targets.[11]

Role in Somatostatin Receptor Antagonism

A key area of research for 3-(3-Pyridyl)-L-alanine is in the development of antagonists for the somatostatin receptor subtype 2 (SST2), which is overexpressed in many neuroendocrine tumors.[12]

  • Ligand Design: The amino acid at position 3 of somatostatin analogues is crucial for determining affinity and receptor subtype specificity.[12]

  • Receptor Binding: Incorporating 3-(3-Pyridyl)-L-alanine into somatostatin antagonists has been shown to influence their binding affinity (KD) and cellular uptake in SST2-expressing cells.[12][13] Studies comparing different pyridylalanine regioisomers (2-Pal, 3-Pal, and 4-Pal) in somatostatin antagonists have demonstrated that these minimal chemical modifications can significantly impact the ligand's biological properties.[12] The interaction involves the peptide binding to the orthosteric binding pocket of the G protein-coupled somatostatin receptor, which in turn inhibits downstream signaling pathways, such as those regulating hormone release.[14]

G cluster_peptide Peptide Antagonist Design cluster_receptor Receptor Interaction & Signaling A 3-(3-Pyridyl)-L-alanine (3-Pal) B Solid-Phase Peptide Synthesis A->B C Somatostatin Analogue (e.g., [3-Pal³]-LM3) B->C E Binding to Orthosteric Pocket C->E Binds D SST2 Receptor on Neuroendocrine Tumor Cell D->E F Inhibition of Downstream Signaling (e.g., cAMP) E->F G Biological Effect: Inhibition of Hormone Secretion F->G

Role of 3-(3-Pyridyl)-L-alanine in SST2 antagonism.

Safety and Handling

3-(3-Pyridyl)-L-alanine is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[15]

  • H335: May cause respiratory irritation.[15]

Recommended Personal Protective Equipment (PPE):

  • Eyeshields[1]

  • Gloves[1]

  • Type N95 (US) dust mask[1]

The material should be stored in a cool, dark, and dry place in a tightly closed container, away from strong oxidizing agents.[2][5] It is classified under Storage Class 11 (Combustible Solids).[1]

References

H-3-Pal-OH (CAS 64090-98-8): A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-3-Pal-OH, chemically known as (S)-2-Amino-3-(pyridin-3-yl)propanoic acid, is a non-natural, chiral amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring, imparts distinct properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis applications, and its role in the development of therapeutic agents.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 64090-98-8
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to off-white powder or solid
Melting Point 248-252 °C
Boiling Point 344.4 °C at 760 mmHg
Solubility Soluble in water
Storage Temperature 2-8°C
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Applications in Synthesis and Drug Discovery

This compound serves as a critical building block in the synthesis of various bioactive molecules, including peptide-based therapeutics and natural product analogs. Its incorporation can influence the resulting compound's conformation, receptor binding affinity, and pharmacokinetic properties.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is a key component in the development of third-generation gonadotropin-releasing hormone (GnRH) antagonists. These antagonists are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and in assisted reproduction technologies. The substitution of natural amino acids with this compound in the peptide sequence has been shown to enhance antagonist potency and duration of action.

Somatostatin Analogs

In the field of oncology, radiolabeled somatostatin analogs are utilized for the diagnosis and treatment of neuroendocrine tumors which overexpress somatostatin receptors (SSTRs). The incorporation of this compound into somatostatin antagonists can modulate their binding affinity to SSTR subtypes and affect their biodistribution, potentially leading to improved tumor targeting and reduced kidney uptake.

Natural Product Synthesis

This compound is a biosynthetic precursor to the antimycobacterial agent pyridomycin. It is also utilized in the chemical synthesis of porothramycins, a class of antitumor antibiotics that bind to the minor groove of DNA.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(3-pyridyl)-L-alanine

This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis. Specific conditions such as coupling times and reagents may need to be optimized for individual peptide sequences.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-3-(3-pyridyl)-L-alanine (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers such as triisopropylsilane).

  • Agitate for 2-4 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

sps_workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-3-Pal-OH, HBTU, DIEA) Fmoc_Deprotection->Coupling Capping Capping (Acetic Anhydride, DIEA) Coupling->Capping If incomplete coupling Elongation Chain Elongation (Repeat Deprotection/Coupling) Coupling->Elongation Capping->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification gnrh_apoptosis_pathway GnRH_Antagonist GnRH Antagonist (with this compound) GnRH_Receptor GnRH Receptor GnRH_Antagonist->GnRH_Receptor Binds to Stress_Kinases p38 MAPK / JNK Activation GnRH_Receptor->Stress_Kinases Activates Bax Bax Activation Stress_Kinases->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis sstr_signaling_pathway SS_Analog Somatostatin Analog (with this compound) SSTR Somatostatin Receptor (SSTR) SS_Analog->SSTR Binds to G_Protein Gi Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Cellular_Response Cellular Response (e.g., ↓ Hormone Secretion, ↓ Proliferation) cAMP->Cellular_Response pyridomycin_moa Pyridomycin Pyridomycin (contains this compound) InhA InhA Enzyme Pyridomycin->InhA Inhibits Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalyzes InhA->Mycolic_Acid_Synth Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Required for Mycolic_Acid_Synth->Cell_Wall Disrupts Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Leads to

The Role of 3-Pyridylalanine (H-3-Pal-OH) in Neuroscience Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridylalanine (H-3-Pal-OH), a non-natural amino acid, is emerging as a valuable tool in neuroscience research, primarily through its incorporation into synthetic peptides. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of 3-Pyridylalanine in the context of neuroscience. By substituting natural amino acids, 3-Pyridylalanine imparts unique physicochemical properties to peptides, including enhanced stability, modified solubility, and altered receptor binding affinities. This guide will delve into its fundamental role in peptide engineering, with a particular focus on its application in the development of potent and selective ligands for neurotransmitter and neuropeptide receptors. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways and workflows are provided to equip researchers with the practical knowledge to leverage 3-Pyridylalanine in their own investigations.

Introduction to 3-Pyridylalanine (this compound)

3-Pyridylalanine is an unnatural amino acid derivative of alanine containing a pyridyl group attached to the β-carbon.[1][2][3][4] It exists as three positional isomers: 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine, with the 3-pyridyl isomer being the focus of this guide.[1][5] The presence of the nitrogen atom in the pyridine ring introduces a basic center and the capacity for hydrogen bonding, distinguishing it from its natural aromatic counterparts like phenylalanine and tyrosine.[6] These unique structural features make 3-Pyridylalanine a powerful tool for modifying the biological activity and pharmacokinetic properties of peptides.[6][7][8]

Key Properties of 3-Pyridylalanine:

  • Modulation of Receptor Affinity and Selectivity: The introduction of 3-Pyridylalanine can significantly alter the binding affinity and selectivity of a peptide for its target receptor.[1][7]

  • Enhanced Enzymatic Stability: Peptides incorporating 3-Pyridylalanine can exhibit increased resistance to degradation by peptidases, prolonging their biological half-life.[9]

  • Improved Physicochemical Properties: 3-Pyridylalanine can influence the solubility and conformational properties of peptides, which is crucial for drug development.[6][10]

Core Applications in Neuroscience Research

The primary application of 3-Pyridylalanine in neuroscience lies in the rational design of novel peptide-based pharmacological tools and potential therapeutics. By systematically replacing amino acid residues in known neuropeptides or designing de novo peptide sequences, researchers can fine-tune their biological activity.

Somatostatin Receptor Ligands

A significant body of research on 3-Pyridylalanine has focused on its incorporation into somatostatin receptor antagonists.[1][5][11] Somatostatin receptors are widely expressed in the central nervous system and are implicated in various neurological processes. The modification of somatostatin analogs with 3-Pyridylalanine has been instrumental in developing radiolabeled antagonists for in vivo imaging and radionuclide therapy of neuroendocrine tumors, a field with significant overlap with neuro-oncology.

A key study investigated the impact of replacing Tyrosine at position 3 with 3-Pyridylalanine (3-Pal) in a DOTA-conjugated somatostatin antagonist (DOTA-LM3).[1] The resulting peptide, [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3, was evaluated for its receptor binding affinity, hydrophilicity, and biodistribution.

Gonadotropin-Releasing Hormone (GnRH) Analogs

3-Pyridylalanine has also been utilized in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.[7][9][12][13] GnRH receptors are present in various brain regions and play a role in reproductive behaviors and neurodevelopment. The incorporation of D-3-pyridylalanine in GnRH analogs has been shown to enhance their antagonistic potency and resistance to enzymatic degradation.[9]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of 3-Pyridylalanine incorporation into peptides.

Table 1: Somatostatin Receptor Subtype 2 (SST₂) Binding Affinity and Hydrophilicity of 3-Pal-Containing Peptides and Analogs [1][5]

CompoundK D (nM)logD
[¹⁷⁷Lu]Lu-DOTA-LM30.09 ± 0.02-2.3 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM30.18 ± 0.02-2.3 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 0.15 ± 0.01 -2.5 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM30.11 ± 0.01-2.6 ± 0.1

Table 2: In Vitro GnRH Receptor Antagonism [7]

AnalogStereochemistry at position 3IC₅₀ (nM)
7 D-2-OMe-5Pal 5.22
8L-2-OMe-5Pal36.95

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 3-Pyridylalanine-containing peptides in neuroscience.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Somatostatin Receptor) G_protein G-protein Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration Ligand 3-Pal-Peptide (Antagonist) Ligand->Receptor Binds Cellular_Response Modulation of Neuronal Activity Second_Messenger->Cellular_Response Leads to Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Evaluation cluster_invivo In Vivo Studies SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Imaging) Binding_Assay->Functional_Assay Animal_Model Animal Model of Neurological Disease Functional_Assay->Animal_Model Behavioral_Test Behavioral Analysis Animal_Model->Behavioral_Test

References

A Technical Guide to 3-(3-Pyridyl)-L-alanine: A Versatile Non-Natural Amino Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Pyridyl)-L-alanine is a non-natural, aromatic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts distinct physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules. This technical guide provides an in-depth overview of 3-(3-Pyridyl)-L-alanine, including its synthesis, properties, and applications, with a focus on experimental protocols and data presentation for the research community.

Physicochemical Properties and Specifications

The incorporation of a nitrogen atom within the aromatic ring distinguishes 3-(3-Pyridyl)-L-alanine from its natural counterpart, phenylalanine. This modification introduces a dipole moment and hydrogen bonding capabilities, which can influence molecular interactions, solubility, and metabolic stability.[1] Key physicochemical data are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
CAS Number 64090-98-8[2]
Melting Point 248-252 °C[3]
Appearance White to off-white powder[4][5]
Purity (HPLC) ≥98.0%[6]
Solubility Soluble in DMF[3][5]
Optical Activity [α]D -10.9° (c=1.00g/100mL H₂O)[3]

Synthesis of 3-(3-Pyridyl)-L-alanine and its Derivatives

The synthesis of 3-(3-Pyridyl)-L-alanine can be achieved through various methods, including the condensation of diethyl acetamidomalonate with 3-(chloromethyl)pyridine followed by enzymatic resolution.[7][8] For its application in peptide synthesis, the amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Synthesis of Boc-3-(3-pyridyl)-L-alanine

This protocol outlines the N-terminal protection of 3-(3-Pyridyl)-L-alanine with a Boc group.

Materials:

  • 3-(3-Pyridyl)-L-alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Citric acid

  • Sodium chloride

  • Magnesium sulfate (MgSO₄)

  • Ether

Procedure:

  • Suspend 3-(3-Pyridyl)-L-alanine (54 mmol) in water (50 ml) and cool in an ice bath.

  • Add anhydrous potassium carbonate (54 mmol) to the stirred suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate (82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous layer with ethyl acetate (2 x 20 ml) to remove any unreacted Boc₂O.

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).

  • Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

  • Chill the mixture at 0°C for 1 hour to complete crystallization.

  • Collect the crystals by filtration, wash with ether, and dry to yield Boc-3-(3-pyridyl)-L-alanine.[9]

Expected Yield: Approximately 72%.[9]

Characterization Data:

  • Rf: 0.34

  • [α]D²⁵: +10° (c=0.1, CH₃OH)

  • Elemental Analysis (C₁₃H₁₈N₂O₄):

    • Calculated: C, 58.63%; H, 6.81%; N, 10.52%

    • Found: C, 58.69%; H, 7.17%; N, 10.50%[9]

G cluster_synthesis Synthesis of Boc-3-(3-Pyridyl)-L-alanine A 3-(3-Pyridyl)-L-alanine Suspension B Addition of K₂CO₃ and Boc₂O A->B Ice Bath C Reaction at Room Temperature B->C 18 hours D Work-up and Extraction C->D pH adjustment, EtOAc extraction E Crystallization D->E Concentration F Final Product: Boc-3-(3-Pyridyl)-L-alanine E->F Filtration & Drying G cluster_applications Applications of 3-(3-Pyridyl)-L-alanine in Drug Discovery cluster_peptide Peptide Modification cluster_drug_design Drug Design & Peptidomimetics Pal 3-(3-Pyridyl)-L-alanine Solubility Increased Aqueous Solubility Pal->Solubility Stability Enhanced Stability Pal->Stability Activity Maintained Biological Activity Pal->Activity Receptor Receptor Antagonists (e.g., LHRH) Pal->Receptor PPI Protein-Protein Interaction Modulators Pal->PPI Neuro Neurological Disorder Therapeutics Pal->Neuro G cluster_spps Solid-Phase Peptide Synthesis Cycle Start Resin with Free Amine Coupling Couple Fmoc-3-(3-pyridyl)-L-alanine Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next Couple Next Fmoc-Amino Acid Wash2->Next

References

An In-depth Technical Guide to H-3-Pal-OH: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-3-Pal-OH, chemically known as 3-(3-Pyridyl)-L-alanine, is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structural similarity to natural aromatic amino acids, coupled with the unique electronic properties of the pyridine ring, makes it a valuable building block for modifying peptides and synthesizing novel bioactive molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways.

Core Physical and Chemical Properties

This compound is an analogue of the aromatic amino acid phenylalanine, where a pyridyl group replaces the phenyl group. This substitution imparts distinct properties, including increased hydrophilicity and the ability to participate in different non-covalent interactions. The quantitative physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
IUPAC Name (2S)-2-amino-3-(pyridin-3-yl)propanoic acid
Synonyms L-3-Pyridylalanine, (S)-2-Amino-3-(3-pyridyl)propionic acid, 3'-Aza-L-phenylalanine[1][2]
CAS Number 64090-98-8[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 248-252 °C[1]
Boiling Point (Predicted) 344.4 ± 32.0 °C[1]
Density (Predicted) 1.271 ± 0.06 g/cm³[1]
pKa (Predicted) 1.95 ± 0.10[1]
Solubility Soluble in a clear solution (0.3 g in 2 ml DMF)[1]
Optical Activity [α]²⁵_D = -10.9° (c=1.00 g/100mL H₂O)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of a pyridyl-containing starting material with a suitable amino acid precursor. Below are detailed protocols for a key synthetic step and subsequent analysis.

N-Boc Protection of 3-(3-pyridyl)-L-alanine

This protocol details the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis.[3]

Materials:

  • 3-(3-pyridyl)-L-alanine (this compound)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Citric acid

  • Sodium chloride (NaCl)

  • Ether

Procedure:

  • Suspend 3-(3-pyridyl)-L-alanine (9 g, 54 mmol) in water (50 ml) in an ice bath.

  • Add anhydrous potassium carbonate (7.5 g, 54 mmol) to the stirred suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous residue with ethyl acetate (2 x 20 ml).

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

  • Chill the mixture at 0°C for 1 hour.

  • Collect the crystals by filtration, wash with ether, and dry to yield N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine.

G Workflow for N-Boc Protection of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Extraction cluster_3 Purification and Isolation Suspend this compound in H2O Suspend this compound in H2O Add K2CO3 Add K2CO3 Suspend this compound in H2O->Add K2CO3 Add Boc2O in Dioxane Add Boc2O in Dioxane Add K2CO3->Add Boc2O in Dioxane Stir at RT for 18h Stir at RT for 18h Add Boc2O in Dioxane->Stir at RT for 18h Concentrate Concentrate Stir at RT for 18h->Concentrate Extract with EtOAc Extract with EtOAc Concentrate->Extract with EtOAc Acidify with Citric Acid Acidify with Citric Acid Extract with EtOAc->Acidify with Citric Acid Saturate with NaCl Saturate with NaCl Acidify with Citric Acid->Saturate with NaCl Extract with EtOAc (x5) Extract with EtOAc (x5) Saturate with NaCl->Extract with EtOAc (x5) Combine Organic Extracts Combine Organic Extracts Extract with EtOAc (x5)->Combine Organic Extracts Dry over MgSO4 Dry over MgSO4 Combine Organic Extracts->Dry over MgSO4 Evaporate to Crystallize Evaporate to Crystallize Dry over MgSO4->Evaporate to Crystallize Chill at 0C Chill at 0C Evaporate to Crystallize->Chill at 0C Filter and Dry Filter and Dry Chill at 0C->Filter and Dry Boc-3-Pal-OH Boc-3-Pal-OH Filter and Dry->Boc-3-Pal-OH

Caption: Workflow for the N-Boc protection of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Purity and chiral analysis of this compound and its derivatives are commonly performed using HPLC.[4] A typical method for underivatized amino acids involves a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. For chiral separation, a chiral stationary phase or pre-column derivatization with a chiral reagent can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While specific spectra for this compound are available in databases like ChemicalBook, the general features would include signals corresponding to the pyridyl ring protons, the α- and β-protons of the alanine backbone, and the respective carbon signals.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 167.1.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a building block in peptide-based drug discovery to modulate the biological activity and pharmacokinetic properties of peptides. Two key areas of its biological relevance are its role in antimycobacterial agents and its influence on neurotransmitter pathways.

Antimycobacterial Activity: Inhibition of InhA

The natural product Pyridomycin, a cyclodepsipeptide with potent antimycobacterial activity, contains a 3-pyridylalanine moiety.[5] Its mechanism of action involves the inhibition of the InhA enoyl-acyl carrier protein (ACP) reductase in Mycobacterium tuberculosis.[5] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6][7][8] Inhibition of InhA disrupts mycolic acid synthesis, leading to cell lysis and bacterial death.[7]

G Inhibition of Mycolic Acid Synthesis by Pyridomycin FAS-I Fatty Acid Synthase-I FAS-II Fatty Acid Synthase-II FAS-I->FAS-II provides precursors InhA InhA (Enoyl-ACP Reductase) FAS-II->InhA elongation cycle Mycolic Acids Mycolic Acids InhA->Mycolic Acids synthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Integrity Mycolic Acids->Mycobacterial Cell Wall Pyridomycin Pyridomycin (contains 3-pyridylalanine) Pyridomycin->InhA inhibits

Caption: Inhibition of InhA in the mycobacterial FAS-II pathway.

Modulation of the Serotonin Pathway

Studies have shown that administration of DL-3-pyridylalanine can lead to an increase in brain serotonin (5-hydroxytryptamine, 5-HT) levels. The proposed mechanism involves the inhibition of tryptophan pyrrolase (also known as tryptophan 2,3-dioxygenase) in the liver. This enzyme is involved in the kynurenine pathway, a major route of tryptophan degradation. By inhibiting this enzyme, more tryptophan becomes available to cross the blood-brain barrier and serve as a precursor for serotonin synthesis in the brain.[5][9][10] The synthesis of serotonin from tryptophan is a two-step process catalyzed by tryptophan hydroxylase and aromatic L-amino acid decarboxylase.[5][9][10]

G Modulation of Serotonin Synthesis by 3-Pyridylalanine cluster_0 Liver cluster_1 Brain Tryptophan_liver Tryptophan Tryptophan_pyrrolase Tryptophan Pyrrolase Tryptophan_liver->Tryptophan_pyrrolase Tryptophan_brain Tryptophan Tryptophan_liver->Tryptophan_brain crosses blood-brain barrier Kynurenine_pathway Kynurenine Pathway Tryptophan_pyrrolase->Kynurenine_pathway 3-Pal 3-Pyridylalanine 3-Pal->Tryptophan_pyrrolase inhibits TPH Tryptophan Hydroxylase Tryptophan_brain->TPH 5-HTP 5-Hydroxytryptophan TPH->5-HTP AADC Aromatic L-Amino Acid Decarboxylase 5-HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin

Caption: Proposed mechanism for increased brain serotonin by 3-pyridylalanine.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in peptide and small molecule drug design.

  • Peptide Modification: Replacing natural aromatic amino acids like phenylalanine or tyrosine with this compound can enhance the aqueous solubility of peptides, a significant advantage for drug formulation and delivery.[10][11][12] This modification can also alter receptor binding affinity and selectivity, allowing for the fine-tuning of a peptide's pharmacological profile.[13] For example, its incorporation into LHRH analogs has been shown to influence their antagonist activity.[13]

  • Peptidomimetics and Small Molecule Synthesis: The pyridyl moiety can act as a bioisostere for a phenyl group, offering a different hydrogen bonding pattern and dipole moment. This makes this compound a useful building block in the synthesis of peptidomimetics and other small molecules designed to interact with specific biological targets.

  • Neuroscience Research: Due to its effects on the serotonin pathway, this compound and its derivatives may serve as research tools for studying the regulation of neurotransmitter levels and their roles in neurological disorders.

Conclusion

This compound is a versatile synthetic amino acid with a well-characterized physicochemical profile. Its utility in modifying peptide properties and its demonstrated biological activities, particularly in the contexts of antimycobacterial drug discovery and neurotransmitter modulation, underscore its importance for researchers in the pharmaceutical sciences. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the synthesis, analysis, and application of this valuable compound in drug development and chemical biology research.

References

An In-depth Technical Guide to H-3-Pal-OH: Molecular Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular properties of 3-(3-Pyridyl)-L-alanine (H-3-Pal-OH), a derivative of the amino acid alanine. The document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. It includes a summary of its chemical formula and molecular weight, alongside a conceptual framework for its experimental characterization.

Molecular Data Summary

The fundamental molecular characteristics of this compound and its dihydrochloride salt are presented below. This information is critical for experimental design, including molar concentration calculations for in vitro assays and dosage preparations.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₁₀N₂O₂166.18[1][2][3][4][5]64090-98-8[1][2][3][5]
This compound 2HClC₈H₁₂Cl₂N₂O₂239.164090-98-8 (net)[6]

Conceptual Experimental Workflow

While specific signaling pathways involving this compound are not extensively detailed in the public domain, a general workflow for the characterization of a novel amino acid derivative can be proposed. This workflow outlines the logical progression from basic physicochemical analysis to the investigation of its biological activities.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies A Compound Acquisition (this compound) B Purity Assessment (e.g., HPLC, NMR) A->B C Structural Verification (e.g., Mass Spectrometry, NMR) B->C D Solubility & Stability Testing C->D E In Vitro Cytotoxicity Assays D->E Proceed if stable & soluble F Target Binding Assays (if applicable) E->F G Cell-Based Functional Screening F->G H Signaling Pathway Analysis G->H Investigate hits I Identification of Molecular Targets H->I J In Vivo Model Testing I->J

Conceptual workflow for the characterization of this compound.

Experimental Protocols

Given the absence of specific, published experimental protocols for this compound, a standard methodology for the purity assessment of a small molecule by High-Performance Liquid Chromatography (HPLC) is provided below. This protocol is a representative example of a fundamental analytical procedure that would be applied to this compound.

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with water.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Program:

      Time (minutes) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the signaling pathways directly modulated by this compound. As an alanine derivative, it is plausible that it may interact with metabolic pathways or amino acid transport systems. However, without dedicated studies, any proposed pathway would be speculative. Future research should focus on cell-based assays to elucidate its mechanism of action and identify potential molecular targets.

References

Unraveling "3-Pal": A Multifaceted Term in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

The term "3-Pal" is not associated with a single, universally recognized molecule or drug in the scientific and medical communities. Instead, it appears in various contexts, each referring to a distinct entity. This guide aims to clarify the different meanings of "3-Pal" to provide researchers, scientists, and drug development professionals with a clear understanding of its use in different fields.

PAL 3: An Imprint on the Antipsychotic Medication Paliperidone

The most direct and common reference to "PAL 3" in a clinical context is the imprint on tablets of the atypical antipsychotic medication Invega.

  • Generic Name: Paliperidone[1][2]

  • Use: Treatment of schizophrenia and schizoaffective disorder.[1][2][3]

  • Mechanism of Action: Paliperidone is the major active metabolite of risperidone. It is a centrally active antagonist of dopamine D2 and serotonin 5-HT2A receptors. It also has antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.

3-Pal as an Abbreviation for 3-Pyridylalanine in Peptide Chemistry

In the field of peptide chemistry, "3-Pal" is a common abbreviation for the amino acid 3-pyridylalanine. This amino acid is used as a building block in the synthesis of peptides and peptidomimetics.

  • Fmoc-D-3-Pal-OH and Fmoc-L-3-Pal-OH: These are specific, protected forms of 3-pyridylalanine used in solid-phase peptide synthesis.[4][5][6] The "Fmoc" group is a protecting group for the amine, which is removed at a specific stage of the synthesis.

  • Application: The incorporation of non-natural amino acids like 3-pyridylalanine can confer unique properties to peptides, such as increased stability, altered receptor binding affinity, or modified biological activity. For instance, D-3-pyridylalanine (D-Pal(3)) has been used in the modification of LHRH (Luteinizing Hormone-Releasing Hormone) antagonists to enhance their resistance to enzymatic degradation and increase receptor binding affinity.[7]

The Pal Signaling Pathway in Fungi

In mycology, the "Pal" pathway is a highly conserved signaling cascade that mediates the response to ambient pH. This pathway is crucial for the virulence of many pathogenic fungi.[8][9]

  • Core Function: The Pal pathway senses the external pH and, in alkaline conditions, triggers a proteolytic cleavage of the transcription factor PacC.[8][9][10] The processed form of PacC then translocates to the nucleus to regulate the expression of pH-responsive genes.

  • Key Components: The pathway consists of several proteins, including PalH, PalI, PalF, PalA, PalB, and PalC, which are organized in a signaling complex at the plasma membrane and endosomes.[10]

The following diagram illustrates the logical flow of the Pal signaling pathway in response to an alkaline pH shift.

Pal_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PalH PalH PalI PalI PalH->PalI activates PalF PalF PalI->PalF recruits PalA PalA PalF->PalA interacts with PalB PalB (Protease) PalA->PalB activates PacC_full PacC (Full-length) PalB->PacC_full cleaves PacC_proc PacC (Processed) PacC_full->PacC_proc Gene_Expression Target Gene Expression PacC_proc->Gene_Expression regulates Alkaline_pH Alkaline pH Signal Alkaline_pH->PalH

Fungal Pal signaling pathway activation under alkaline conditions.
PAL: The Enzyme Phenylalanine Ammonia-Lyase

PAL is the acronym for Phenylalanine Ammonia-Lyase, a crucial enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, such as flavonoids, lignins, and stilbenes.[11][12][13]

  • Reaction Catalyzed: PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[11][14]

  • Biological Significance: This enzyme represents a key metabolic branch point between primary and secondary metabolism. Its activity is induced by various stimuli, including pathogen attack, UV radiation, and nutrient deficiency.[12]

  • Therapeutic Potential: PAL has been investigated as a potential therapeutic agent for phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[15]

3PAL: A Protein Data Bank (PDB) Entry

In the context of structural biology, "3PAL" is an identifier for a specific entry in the Protein Data Bank (PDB).

  • Molecule: The crystal structure of pike (Esox lucius) 4.10 parvalbumin.[16][17]

  • Function: Parvalbumins are calcium-binding proteins involved in muscle relaxation. The 3PAL structure provides insights into the ionic interactions of parvalbumin in different ionic environments.[17]

PAL-353: An Amphetamine Analogue

PAL-353 is a research chemical, also known as 3-Fluoroamphetamine (3-FA). It is a stimulant drug of the amphetamine class.[18]

  • Mechanism of Action: It acts as a releasing agent for the monoamine neurotransmitters dopamine and norepinephrine, with less effect on serotonin.[18]

Conclusion

The term "3-Pal" is highly context-dependent. For researchers and professionals in drug development, it is crucial to specify the context to avoid ambiguity. Whether referring to a pill imprint for paliperidone, a protected amino acid for peptide synthesis, a fungal signaling pathway, a key plant enzyme, a protein structure, or a research chemical, the specific meaning of "3-Pal" is determined by the scientific field in which it is used. Future inquiries and literature searches should be tailored to the specific entity of interest to retrieve accurate and relevant information.

References

Preliminary Investigation of H-3-Pal-OH Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nomenclature "H-3-Pal-OH" presents a degree of ambiguity in scientific literature. It can be interpreted as 3-(3-Pyridyl)-D-alanine, a synthetic amino acid derivative primarily utilized as a building block in peptide synthesis with potential applications in neuroprotective and anti-inflammatory research. However, detailed public data on its specific bioactivities, quantitative effects, and signaling pathways are sparse.

A second, more extensively documented interpretation, particularly in the context of bioactive compounds, points towards a derivative of hydroxyproline, specifically Dipalmitoyl Hydroxyproline (DPHP). This lipoamino acid, formed by the acylation of hydroxyproline with two palmitic acid chains, has a significant body of research supporting its role in dermatology and cosmetology. This guide will focus on the bioactivity of Dipalmitoyl Hydroxyproline as the likely subject of interest for a technical audience in drug and cosmetic development.

Dipalmitoyl Hydroxyproline is recognized for its anti-aging properties, primarily through its influence on the extracellular matrix (ECM) of the skin. Its lipophilic nature enhances skin penetration, allowing it to exert its effects on dermal fibroblasts. The core bioactivities of DPHP include the stimulation of collagen synthesis, inhibition of collagen-degrading enzymes, and antioxidant effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative data available for the bioactivity of Dipalmitoyl Hydroxyproline.

ParameterValueReference
Recommended Usage Level 0.1-2%[1]
Clinically Studied Concentration 0.5%[1][2]
Collagen Production Boost Can increase by up to 30%[3]
Molecular Weight 607.948 g/mol [4]
Purity for Research 99%[4]

Key Bioactivities and Mechanisms of Action

Stimulation of Collagen Synthesis

Dipalmitoyl Hydroxyproline acts as a signaling molecule that stimulates the synthesis of new collagen by dermal fibroblasts.[5] This is a crucial aspect of its anti-aging effects, as collagen is the primary structural protein in the skin, responsible for its firmness and elasticity.[5] The proposed mechanism involves the upregulation of genes responsible for collagen production.

Inhibition of Matrix Metalloproteinases (MMPs)

A key function of DPHP is the protection of existing collagen from degradation.[4] It achieves this by inhibiting the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of extracellular matrix proteins.[1][4] By reducing MMP activity, DPHP helps to preserve the structural integrity of the dermis.

Antioxidant Activity

Dipalmitoyl Hydroxyproline exhibits antioxidant properties, protecting skin cells from damage induced by free radicals.[2] Free radicals, generated by exposure to UV radiation and environmental pollutants, contribute to premature skin aging. DPHP can neutralize these reactive oxygen species and may also stimulate the production of the skin's own antioxidant enzymes, such as superoxide dismutase and catalase.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by Dipalmitoyl Hydroxyproline.

collagen_synthesis_pathway DPHP Dipalmitoyl Hydroxyproline Fibroblast Dermal Fibroblast DPHP->Fibroblast Stimulates Collagen_Genes Collagen Gene Transcription Fibroblast->Collagen_Genes Upregulates Procollagen Procollagen Synthesis Collagen_Genes->Procollagen Collagen Collagen Fiber Formation Procollagen->Collagen Skin_Firmness Increased Skin Firmness & Elasticity Collagen->Skin_Firmness

Caption: Signaling pathway for DPHP-stimulated collagen synthesis.

mmp_inhibition_pathway DPHP Dipalmitoyl Hydroxyproline MMPs Matrix Metalloproteinases (MMPs) DPHP->MMPs Inhibits Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Skin_Structure Preserved Skin Structure Collagen_Degradation->Skin_Structure

Caption: DPHP-mediated inhibition of collagen degradation.

Experimental Protocols

Detailed experimental protocols for assessing the bioactivity of Dipalmitoyl Hydroxyproline would typically involve in vitro and ex vivo models. The following are representative methodologies.

In Vitro Fibroblast Culture for Collagen Synthesis Assay
  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 24-well plates. After reaching 80% confluency, the medium is replaced with serum-free medium containing various concentrations of Dipalmitoyl Hydroxyproline (e.g., 0.1%, 0.5%, 1%). A vehicle control (e.g., the solvent for DPHP) is also included.

  • Incubation: Cells are incubated for 48-72 hours.

  • Collagen Quantification: The amount of newly synthesized collagen in the cell culture supernatant is quantified using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions. Absorbance is measured at 555 nm.

  • Data Analysis: The results are expressed as the percentage increase in collagen synthesis compared to the vehicle control.

MMP Inhibition Assay (Zymography)
  • Sample Preparation: Conditioned media from fibroblast cultures treated with DPHP are collected.

  • Gel Electrophoresis: Samples are run on a 10% polyacrylamide gel containing 0.1% gelatin under non-reducing conditions.

  • Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow MMPs to renature.

  • Incubation: The gel is incubated in a developing buffer at 37°C for 18-24 hours, allowing the MMPs to digest the gelatin in the gel.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.

  • Analysis: Zones of gelatin degradation by MMPs appear as clear bands against a blue background. The intensity of these bands is quantified using densitometry. A decrease in band intensity in DPHP-treated samples indicates MMP inhibition.

Antioxidant Capacity Assay (DPPH)
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of Dipalmitoyl Hydroxyproline are mixed with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) are included.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with DPHP.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Fibroblast_Culture Human Dermal Fibroblast Culture DPHP_Treatment Treatment with DPHP (various concentrations) Fibroblast_Culture->DPHP_Treatment Collagen_Assay Collagen Synthesis Assay (Sircol) DPHP_Treatment->Collagen_Assay MMP_Assay MMP Inhibition Assay (Zymography) DPHP_Treatment->MMP_Assay Antioxidant_Assay Antioxidant Capacity Assay (DPPH) DPHP_Treatment->Antioxidant_Assay Quantification Quantification of Collagen, MMP Activity, & Antioxidant Capacity Collagen_Assay->Quantification MMP_Assay->Quantification Antioxidant_Assay->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Bioactivity_Profile Determination of Bioactivity Profile Statistical_Analysis->Bioactivity_Profile

Caption: General workflow for in vitro bioactivity assessment of DPHP.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Fmoc-3-(3'-pyridyl)-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Fmoc-3-(3'-pyridyl)-L-alanine and its application in Solid-Phase Peptide Synthesis (SPPS). This non-natural amino acid is a valuable building block in medicinal chemistry and drug development, primarily due to its unique pyridyl side chain which can participate in various molecular interactions. The incorporation of 3-(3'-pyridyl)-L-alanine into peptide sequences can enhance biological activity, improve solubility, and introduce novel structural motifs.

Physicochemical Properties and Characterization Data

Fmoc-3-(3'-pyridyl)-L-alanine is commercially available from various suppliers. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 175453-07-3
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol
Appearance White to off-white solid/powder
Purity ≥98.0% (typically by HPLC)
Optical Rotation ([α]D²⁵) -44 ± 2.5° (c=1 in DMF)
Melting Point 150 - 170 °C
Storage Temperature 2-8°C

Synthesis of Fmoc-3-(3'-pyridyl)-L-alanine

The synthesis of Fmoc-3-(3'-pyridyl)-L-alanine involves two main stages: the synthesis of the unprotected amino acid, 3-(3'-pyridyl)-L-alanine, followed by the protection of its α-amino group with the Fmoc moiety.

Synthesis of 3-(3'-pyridyl)-L-alanine

Several methods have been reported for the synthesis of 3-(3'-pyridyl)-alanine. A common approach involves the condensation of a pyridyl derivative with a chiral glycine equivalent or the resolution of a racemic mixture. A reliable method for preparing (3-pyridyl)-D,L-alanine has been developed starting from 3-pyridylaldehyde. Enzymatic resolution can then be employed to obtain the desired L-enantiomer.

Protocol for Fmoc Protection of 3-(3'-pyridyl)-L-alanine

This protocol is based on standard procedures for the Fmoc protection of amino acids using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Materials:

  • 3-(3'-pyridyl)-L-alanine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Amino Acid: Dissolve 3-(3'-pyridyl)-L-alanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (sufficient to dissolve the amino acid) in a round-bottom flask with stirring.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in acetone. Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Fmoc-3-(3'-pyridyl)-L-alanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.

Expected Yield: Typical yields for Fmoc protection of amino acids range from 80-95%.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-(3'-pyridyl)-L-alanine is a versatile building block for SPPS, allowing for the creation of complex peptide sequences. The following is a general protocol for the incorporation of Fmoc-3-(3'-pyridyl)-L-alanine into a peptide chain using a standard Fmoc/tBu strategy.

General SPPS Workflow

The overall workflow for SPPS is depicted in the following diagram:

SPPS_Workflow Resin Resin Support Load Load First Fmoc-AA-OH Resin->Load Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Load->Deprotect1 Couple Couple Fmoc-3-(3'-pyridyl)-L-alanine (HBTU/HOBt/DIPEA) Deprotect1->Couple Wash1 Wash Couple->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Next Couple Next Fmoc-AA-OH Deprotect2->Couple_Next Wash2 Wash Couple_Next->Wash2 Repeat Repeat Cycles Wash2->Repeat n times Cleave Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleave Purify Purification (e.g., RP-HPLC) Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for a Coupling Cycle

This protocol details the steps for a single coupling cycle to incorporate Fmoc-3-(3'-pyridyl)-L-alanine into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-(3'-pyridyl)-L-alanine

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% in DMF

  • DCM (Dichloromethane)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-3-(3'-pyridyl)-L-alanine (3-5 eq. relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Purification

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Cleavage Cocktail: A common cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The synthesis of Fmoc-3-(3'-pyridyl)-L-alanine follows a logical progression from the unprotected amino acid to the final protected building block ready for SPPS.

Synthesis_Logic Start 3-(3'-pyridyl)-L-alanine Fmoc_Protect Fmoc Protection (Fmoc-OSu, NaHCO₃) Start->Fmoc_Protect Reacts with Product Fmoc-3-(3'-pyridyl)-L-alanine Fmoc_Protect->Product Yields SPPS Solid-Phase Peptide Synthesis Product->SPPS Used in

Caption: Logical relationship in the synthesis and use of Fmoc-3-(3'-pyridyl)-L-alanine.

These detailed protocols and application notes should serve as a valuable resource for researchers incorporating Fmoc-3-(3'-pyridyl)-L-alanine into their peptide synthesis workflows, facilitating the development of novel peptide-based therapeutics and research tools.

Application Notes and Protocols for Incorporating H-3-Pal-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fatty acids to peptides, known as lipidation, is a critical post-translational modification that significantly influences the biological activity, localization, and metabolic stability of peptides. The incorporation of radiolabeled fatty acids, such as tritiated (2S,3R)-3-hydroxypalmitic acid (H-3-Pal-OH), provides a powerful tool for tracing the fate of these lipopeptides in biological systems. This application note provides a detailed protocol for the solid-phase synthesis of peptides incorporating this compound, their purification, and characterization. Furthermore, it outlines a relevant biological context, the Toll-like receptor 4 (TLR4) signaling pathway, where such probes can be invaluable for studying inflammatory responses.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

This protocol describes the synthesis of a peptide backbone on a solid support, preparing it for the subsequent coupling of this compound. The example provided is for a generic peptide, which can be adapted based on the specific research requirements.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading capacity) in DMF. Add HOBt (3 eq.) and DIC (3 eq.). Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and MeOH.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Incorporation of this compound

This protocol details the coupling of the tritiated fatty acid to the N-terminus of the synthesized peptide on the solid support.

Materials:

  • Peptide-resin from the previous step

  • This compound (specific activity will vary)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in the SPPS protocol.

  • Activation of this compound: In a separate vial, dissolve this compound (1.5 equivalents to the resin loading capacity) and HBTU (1.5 eq.) in DMF. Add DIPEA (3 eq.) to activate the carboxylic acid. Note: Due to the presence of a hydroxyl group on this compound, direct coupling without protection is generally feasible with carbodiimide or phosphonium/uronium salt-based coupling agents, as the reactivity of the carboxylic acid is significantly higher than the secondary alcohol.

  • Coupling Reaction: Add the activated this compound solution to the peptide-resin and shake for 4-6 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove any unreacted this compound and coupling reagents.

Cleavage and Deprotection

This protocol describes the cleavage of the this compound-peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • This compound-peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pellet Collection: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the crude radiolabeled lipopeptide.

Equipment:

  • Reverse-phase HPLC system with a C18 column

  • UV detector

  • In-line radioactivity detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • HPLC Separation: Inject the sample onto the C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 10% to 90% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak detected by both the UV and radioactivity detectors.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound-peptide as a white powder.

Determination of Specific Activity

Procedure:

  • Quantification of Peptide: Determine the concentration of the purified peptide solution using a quantitative amino acid analysis or by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

  • Radioactivity Measurement: Measure the radioactivity of a known volume of the peptide solution using a liquid scintillation counter.

  • Calculation: Calculate the specific activity using the following formula: Specific Activity (Ci/mmol) = (Radioactivity in Curies) / (Amount of peptide in millimoles)

Data Presentation

ParameterTypical Value/RangeNotes
Synthesis Scale 0.1 - 0.5 mmolBased on resin loading capacity.
Coupling Reagents HBTU/DIPEA or DIC/HOBtHBTU is generally efficient for fatty acid coupling.
This compound Equivalents 1.5 - 2.0 eq.Relative to the peptide on resin.
Coupling Time 4 - 6 hoursCan be monitored by a Kaiser test on a small sample of the resin.
Crude Peptide Yield 60 - 80%Varies depending on peptide sequence and length.
Purified Peptide Yield 20 - 40%Post-HPLC purification.
Radiochemical Purity >95%Determined by analytical radio-HPLC.
Specific Activity 10 - 60 Ci/mmolDependent on the specific activity of the starting this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Processing & Purification cluster_analysis Quality Control Resin Resin Swelling SPPS Peptide Synthesis (SPPS) Resin->SPPS Lipidation This compound Coupling SPPS->Lipidation Cleavage Cleavage & Deprotection Lipidation->Cleavage Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Analysis Purity & Specific Activity Lyophilization->Analysis Final Pure this compound Peptide Analysis->Final

Caption: Experimental workflow for the synthesis of this compound labeled peptides.

tlr4_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 Complex MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Activates H3_Peptide This compound Peptide H3_Peptide->TLR4 Binds/Modulates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: TLR4 signaling pathway modulated by fatty acids.

Applications of 3-Pyridylalanine in Drug Design: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylalanine (3-Pal), a non-proteinogenic amino acid analog of phenylalanine, has emerged as a valuable building block in contemporary drug design and medicinal chemistry. Its unique structural and physicochemical properties, conferred by the substitution of a phenyl ring with a pyridine moiety, offer distinct advantages in modulating the biological activity, pharmacokinetic profile, and pharmaceutical properties of peptides and small molecules. This document provides a detailed overview of the applications of 3-pyridylalanine in drug design, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways.

The incorporation of 3-pyridylalanine into peptide sequences can significantly enhance aqueous solubility, a critical factor in the development of peptide-based therapeutics that often suffer from poor solubility and aggregation.[1][2][3][4][5] Furthermore, the nitrogen atom in the pyridine ring can participate in hydrogen bonding and metal coordination, influencing receptor binding affinity and specificity.[6] The strategic placement of the nitrogen atom at the meta position of the side chain in 3-Pal creates a unique electronic and steric profile that medicinal chemists can exploit to fine-tune ligand-receptor interactions. This has been successfully demonstrated in the development of potent antagonists for receptors such as the somatostatin and gonadotropin-releasing hormone (GnRH) receptors.[7][8]

Key Applications of 3-Pyridylalanine

Enhancing Aqueous Solubility of Peptide Therapeutics

A significant challenge in the development of peptide-based drugs is their often-low aqueous solubility, which can hinder formulation and bioavailability. The incorporation of 3-pyridylalanine has been shown to effectively address this issue. The pyridine ring, being more polar than a phenyl ring, imparts greater hydrophilicity to the peptide.

Example: Glucagon Analogs

Development of Potent Receptor Antagonists

The unique electronic and conformational properties of 3-pyridylalanine make it a valuable tool for designing potent and selective receptor antagonists.

a) Somatostatin Receptor Antagonists

Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors, making them an attractive target for both diagnosis and therapy. Radiolabeled SSTR antagonists often show superior tumor targeting and retention compared to agonists. The incorporation of 3-pyridylalanine into somatostatin analogs has been instrumental in developing potent SSTR antagonists. The position of the nitrogen atom in the pyridyl ring influences the binding affinity and pharmacokinetic properties of these antagonists.[8]

b) Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and in assisted reproduction technologies. The substitution of natural amino acids with 3-pyridylalanine in GnRH analogs has led to the development of highly potent antagonists that can completely inhibit ovulation at very low doses.[7] These antagonists competitively bind to the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin release.

Data Presentation

The following tables summarize the quantitative data for 3-pyridylalanine-containing compounds in various applications.

Table 1: Somatostatin Receptor Subtype 2 (SST2) Binding Affinity of 3-Pal Containing Antagonists [8][9]

CompoundKD (nM)IC50 (nM)
[177Lu]Lu-DOTA-LM30.09 ± 0.020.85 (0.7–1.0)
[177Lu]Lu-DOTA-[l2Pal3]-LM30.18 ± 0.022.1 (1.8–2.5)
[177Lu]Lu-DOTA-[3Pal3]-LM3 0.15 ± 0.01 2.0 (1.7–2.5)
[177Lu]Lu-DOTA-[4Pal3]-LM30.11 ± 0.010.80 (0.7–0.9)

Table 2: In Vivo Efficacy of 3-Pal Containing GnRH Antagonists [7]

CompoundDose (subcutaneous)Inhibition of Ovulation in Rats (%)
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH250 ng57
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH500 ng100
[N-Ac-3,4-diCl-D-Phe¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH500 ng82

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 3-Pyridylalanine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide containing 3-pyridylalanine.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-3-pyridylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-3-pyridylalanine) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (including 3-Pal) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Radiolabeling_Workflow Elution Elution of 68Ga from Generator Labeling Labeling Reaction (Peptide + 68Ga) Elution->Labeling Purification Purification (C18 Cartridge) Labeling->Purification QC Quality Control (Radio-HPLC/TLC) Purification->QC Final_Product Sterile Filtration Final Product QC->Final_Product SSTR_Signaling cluster_membrane Cell Membrane SSTR SSTR2 G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Somatostatin Somatostatin (Endogenous Ligand) Somatostatin->SSTR Binds & Activates Antagonist 3-Pal Antagonist Antagonist->SSTR Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response Leads to GnRHR_Signaling cluster_membrane Cell Membrane GnRHR GnRH Receptor Gq_protein Gq/11 Protein GnRHR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates GnRH GnRH (Endogenous Ligand) GnRH->GnRHR Binds & Activates Antagonist 3-Pal Antagonist Antagonist->GnRHR Binds & Blocks PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response LH & FSH Synthesis and Release Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

References

Application Notes and Protocols: H-3-Pal-OH as a Building Block for Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. H-3-Pal-OH, or 3-(3-pyridyl)-L-alanine, is a versatile building block that offers unique characteristics for the development of peptide-based therapeutics. Its pyridyl side chain can introduce beneficial properties such as enhanced aqueous solubility, improved metabolic stability, and altered receptor binding affinities.[1][2][3] This document provides detailed application notes, experimental protocols, and visualizations for utilizing this compound in the synthesis and development of therapeutic peptides.

Key Applications of this compound in Peptide Therapeutics

The introduction of this compound into peptide scaffolds has proven effective in several therapeutic areas:

  • Metabolic Diseases: Incorporation of 3-pyridylalanine into glucagon analogues has been shown to enhance aqueous solubility and stability at neutral pH, crucial for developing effective treatments for hypoglycemia.[1][2][3]

  • Oncology: this compound is a key component in synthetic Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, such as degarelix, used in the management of prostate cancer.[4][5] The pyridylalanine residue contributes to the antagonist's potency and receptor binding.

  • Targeted Cancer Therapy: The unique properties of 3-Pal can be leveraged in peptides designed to interfere with protein-protein interactions, such as the p53-MDM2 pathway, a critical target in cancer therapy.[6]

Quantitative Data on Peptides Incorporating 3-Pyridylalanine

The following tables summarize key quantitative data for peptides containing 3-pyridylalanine (3-Pal) and its derivatives, demonstrating their therapeutic potential.

Table 1: In Vitro Activity of LHRH Antagonists Containing 3-Pal

Compound/AnalogModificationIC50 (nM)ReceptorReference
Degarelix AnalogD-3-Pal at position 31.65Human GnRH Receptor[7]
Analog 7D-2-OMe-5Pal at position 35.22Human GnRH Receptor[8]
Analog 8L-2-OMe-5Pal at position 336.95Human GnRH Receptor[8]

Table 2: Binding Affinity of Somatostatin Analogs with 3-Pal

CompoundModificationKD (nM)IC50 (nM)ReceptorReference
natLu-DOTA-[3Pal3]-LM3Tyr3 replaced with 3Pal3-~2.5-fold higher than LM3Somatostatin Receptor[9]
natLu-DOTA-JR11Contains Aph(Hor)3-0.73 ± 0.15Somatostatin Receptor[9]

Signaling Pathways

The therapeutic effects of peptides incorporating this compound are mediated through their interaction with specific cellular signaling pathways.

Glucagon Receptor Signaling Pathway

Glucagon analogs containing 3-Pal act on the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR), primarily in the liver to regulate glucose homeostasis.[3][10]

Glucagon_Signaling Glucagon_Analog Glucagon Analog (with 3-Pal) GCGR Glucagon Receptor (GCGR) Glucagon_Analog->GCGR G_Protein Gs Protein GCGR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PhK Phosphorylase Kinase PKA->PhK activates Glycogen_Phosphorylase Glycogen Phosphorylase PhK->Glycogen_Phosphorylase activates Glucose_1_P Glucose-1-Phosphate Glycogen_Phosphorylase->Glucose_1_P produces Glycogen Glycogen Glycogen->Glycogen_Phosphorylase Bloodstream Increased Blood Glucose Glucose_1_P->Bloodstream

Caption: Glucagon Receptor Signaling Pathway.

LHRH Receptor Antagonist Signaling Pathway

LHRH antagonists containing 3-Pal, like degarelix, competitively block the LHRH receptor in the pituitary gland, leading to a rapid reduction in testosterone levels.[4][11][12]

LHRH_Antagonist_Signaling cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary Gland cluster_gonads Gonads (Testes) Hypothalamus LHRH Release LHRH_Receptor LHRH Receptor Hypothalamus->LHRH_Receptor stimulates LH_FSH LH & FSH Release LHRH_Receptor->LH_FSH stimulates Testosterone Testosterone Production Prostate_Cancer Prostate Cancer Cell Growth Inhibition Testosterone->Prostate_Cancer reduced stimulation LHRH_Antagonist LHRH Antagonist (with 3-Pal) LHRH_Antagonist->LHRH_Receptor blocks LH_FSH->Testosterone stimulates

Caption: LHRH Receptor Antagonist Signaling.

p53-MDM2 Interaction Pathway

Peptides designed to inhibit the p53-MDM2 interaction can stabilize p53, a tumor suppressor protein that is often degraded in cancer cells.[1][13][14][15]

p53_MDM2_Pathway MDM2 MDM2 p53 p53 MDM2->p53 binds & ubiquitinates Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation targeted for Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates Apoptosis Apoptosis p53->Apoptosis activates Inhibitor_Peptide Inhibitor Peptide (with 3-Pal) Inhibitor_Peptide->MDM2 blocks interaction Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: p53-MDM2 Interaction Pathway Inhibition.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating Fmoc-3-Pal-OH

This protocol outlines the manual solid-phase synthesis of a generic peptide incorporating Fmoc-3-Pal-OH using the Fmoc/tBu strategy.[16][17][18][19][20]

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids (including Fmoc-3-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Add the Rink Amide resin to the synthesis vessel.

    • Add DMF (10 mL/g of resin) and swell the resin for 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for 5 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Fmoc-3-Pal-OH and other amino acids):

    • Dissolve Fmoc-3-Pal-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin test; beads should be colorless or yellow). If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5 times) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Protocol 2: Purification and Analysis of the Synthesized Peptide

Materials:

  • Crude peptide

  • Water (HPLC grade) with 0.1% TFA (Mobile Phase A)

  • Acetonitrile (HPLC grade) with 0.1% TFA (Mobile Phase B)

  • Reversed-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a small amount of Mobile Phase A.

  • HPLC Purification:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.[21][22][23][24][25]

  • Analysis of Fractions:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain the final peptide as a fluffy white powder.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a therapeutic peptide incorporating this compound.

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_evaluation Biological Evaluation Resin_Prep Resin Swelling & Fmoc Deprotection Coupling_Cycle Iterative Coupling of Fmoc-Amino Acids (including Fmoc-3-Pal-OH) Resin_Prep->Coupling_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling_Cycle->Cleavage HPLC_Purification RP-HPLC Purification Cleavage->HPLC_Purification QC Quality Control: - Analytical HPLC - Mass Spectrometry HPLC_Purification->QC Lyophilization Lyophilization QC->Lyophilization Final_Peptide Pure Therapeutic Peptide Lyophilization->Final_Peptide In_Vitro_Assays In Vitro Assays: - Binding Affinity (Kd) - Functional Activity (IC50/EC50) In_Vivo_Studies In Vivo Studies: - Pharmacokinetics - Efficacy in Animal Models In_Vitro_Assays->In_Vivo_Studies Final_Peptide->In_Vitro_Assays

Caption: Workflow for Peptide Synthesis and Evaluation.

Conclusion

This compound is a valuable non-canonical amino acid for the design and synthesis of peptide-based therapeutics. Its incorporation can significantly enhance the pharmacological properties of peptides, leading to more effective and developable drug candidates. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively utilize this compound in their therapeutic peptide programs.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-(3-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 3-(3-Pyridyl)-L-alanine (3-Pal), a non-proteinogenic amino acid, is of particular interest due to its unique structural and chemical characteristics. The pyridine ring introduces a basic, aromatic moiety that can engage in specific interactions with biological targets, potentially enhancing binding affinity and aqueous solubility.[1][2][3] These application notes provide detailed protocols for the efficient incorporation of Fmoc-3-(3-Pyridyl)-L-alanine into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Properties and Applications

The introduction of 3-(3-Pyridyl)-L-alanine into a peptide sequence can confer several advantageous properties:

  • Enhanced Aqueous Solubility: The hydrophilic nature of the pyridine ring can improve the solubility of hydrophobic peptides, which is a significant advantage for both synthesis and therapeutic application.[2][3]

  • Modulation of Biological Activity: The pyridyl group can act as a hydrogen bond acceptor and participate in π-π stacking interactions, potentially leading to altered receptor binding and biological activity.

  • Increased Proteolytic Stability: The unnatural side chain can sterically hinder enzymatic degradation, prolonging the peptide's half-life in vivo.

  • Metal Chelation: The nitrogen atom in the pyridine ring can serve as a coordination site for metal ions, opening possibilities for the development of metallopeptides with catalytic or imaging applications.

These properties make 3-(3-Pyridyl)-L-alanine a valuable building block in the design of novel peptide-based therapeutics, including receptor agonists and antagonists.[4]

Data Presentation: Reagents and Typical Coupling Efficiencies

Successful incorporation of Fmoc-3-(3-Pyridyl)-L-alanine relies on the selection of appropriate coupling reagents and optimized reaction conditions. While specific yields are sequence-dependent, the following table summarizes common coupling reagents and generally expected outcomes for the incorporation of non-standard amino acids.

Coupling ReagentActivating AgentBaseTypical Coupling TimeExpected Coupling EfficiencyNotes
HBTU/HOBt HBTUDIPEA30-120 min>95%A reliable and cost-effective choice for standard couplings.[5][6]
HATU HATUDIPEA or Collidine15-60 min>98%Highly efficient, especially for sterically hindered amino acids; may reduce racemization.[7][8][9]
DIC/HOBt DIC-60-240 min>90%A classic and economical method, though reaction times can be longer.[5][8][10]

Experimental Protocols

The following protocols are provided as a general guideline for the manual solid-phase synthesis of peptides containing 3-(3-Pyridyl)-L-alanine. Automated synthesizers can be programmed with similar parameters.

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines the standard steps for elongating the peptide chain on a solid support.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[7][11]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-3-(3-Pyridyl)-L-alanine (using HATU):

  • In a separate vessel, dissolve Fmoc-3-(3-Pyridyl)-L-alanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[7]
  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HATU solution and pre-activate for 1-5 minutes.[7]
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature for 30-60 minutes.
  • Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.[12]
  • If the coupling is incomplete after 60 minutes, extend the reaction time or perform a second coupling.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.
  • Wash the resin thoroughly with DMF.

5. Washing:

  • After coupling (and capping), wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of releasing the peptide from the resin and removing the side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum for at least 1 hour.[13]

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
  • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-4 hours.[13]

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
  • Centrifuge the suspension to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile (ACN) containing 0.1% TFA.[14][15]

2. HPLC Purification:

  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[15][16]
  • Use a gradient of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in ACN). A typical gradient is 5-95% Buffer B over 30-60 minutes.
  • Monitor the elution at 214 nm and 280 nm.[14]
  • Collect fractions corresponding to the major peptide peak.

3. Purity Analysis and Characterization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[17][18] The presence of the pyridyl group can enhance ionization efficiency.[19][20]

4. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Potential Side Reactions and Mitigation Strategies

While the incorporation of 3-(3-Pyridyl)-L-alanine is generally straightforward, researchers should be aware of potential side reactions common to SPPS:

  • Incomplete Coupling: Due to the potential for steric hindrance, incomplete coupling can occur. This can be mitigated by using a more powerful coupling reagent like HATU, extending the coupling time, or performing a double coupling.[12]

  • Racemization: The risk of racemization is present during the activation of any amino acid. Using additives like HOBt or HOAt and avoiding prolonged pre-activation times can minimize this side reaction.[8]

  • Alkylation of the Pyridyl Nitrogen: While generally not a major concern under standard Fmoc-SPPS conditions, the basic nitrogen of the pyridine ring could potentially be alkylated by highly reactive carbocations generated during cleavage, especially if scavengers are insufficient. Using a well-optimized cleavage cocktail with appropriate scavengers is crucial.[13]

  • Aspartimide Formation: If the peptide sequence contains an Asp residue, there is a risk of aspartimide formation during the basic piperidine treatment for Fmoc deprotection. This can be minimized by adding HOBt to the deprotection solution.[21]

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-3-Pal-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat n times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis FinalPeptide Purified Peptide Analysis->FinalPeptide

Caption: Workflow for SPPS incorporating 3-(3-Pyridyl)-L-alanine.

Drug_Discovery_Logic cluster_design Peptide Design & Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Unnatural_AA Unnatural Amino Acid (e.g., 3-(3-Pyridyl)-L-alanine) SPPS Solid-Phase Peptide Synthesis Unnatural_AA->SPPS Modified_Peptide Modified Peptide Library SPPS->Modified_Peptide Screening High-Throughput Screening Modified_Peptide->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug_Candidate Drug Candidate Clinical->Drug_Candidate

Caption: Role of unnatural amino acids in the drug discovery pipeline.

References

Application Note: HPLC Analysis of Peptides Containing 3-Pyridylalanine (H-3-Pal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis and purification of synthetic peptides incorporating the unnatural amino acid 3-Pyridylalanine (H-3-Pal-OH). The inclusion of this compound, a hydrophilic aromatic amino acid, can significantly alter the chromatographic behavior of peptides, typically leading to earlier elution times compared to analogous peptides containing natural aromatic residues like Phenylalanine (Phe).[1][2] This document provides a comprehensive protocol, including instrument setup, mobile phase preparation, and gradient optimization, to achieve high-resolution separation. Quantitative data on the expected retention time shifts are presented, along with visual workflows to guide the user through the analytical process.

Introduction

Synthetic peptides are a cornerstone of modern drug discovery and development. The incorporation of unnatural amino acids, such as 3-Pyridylalanine (this compound), is a common strategy to enhance the physicochemical properties of peptides, including solubility, stability, and receptor binding affinity.[1][2] The pyridine ring in this compound introduces a basic, hydrophilic aromatic moiety, which can be a desirable feature for improving a peptide's therapeutic profile.

RP-HPLC is the standard and most powerful technique for the analysis and purification of synthetic peptides.[3][4][5] The separation is primarily based on the hydrophobicity of the peptide. The introduction of a hydrophilic residue like this compound necessitates a tailored HPLC method to ensure optimal resolution and accurate quantification. This application note provides a starting point for developing such a method, focusing on a common C18 stationary phase and a trifluoroacetic acid (TFA)-based mobile phase system.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a UV detector is required.

  • Column: A C18 reversed-phase column is recommended as a starting point. Common specifications are 4.6 mm x 150 mm with a 3.5 µm particle size.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: Mobile Phase A or a compatible buffer.

  • Peptide Samples:

    • Reference Peptide: A synthetic peptide containing a natural aromatic amino acid (e.g., Phenylalanine).

    • Test Peptide: The analogous peptide where the natural aromatic amino acid is substituted with this compound.

Sample Preparation
  • Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).

  • Dissolve the peptide in a known volume of the sample diluent to achieve a final concentration of approximately 1 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.

HPLC Method Parameters

The following table outlines a typical starting method for the analysis of peptides containing this compound.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program See Table 2
Gradient Elution Program

A linear gradient is typically employed for peptide separations. The gradient may need to be optimized based on the overall hydrophobicity of the peptide.

Table 2: Example Gradient Program for Peptide Analysis

Time (minutes)% Mobile Phase B
0.05
25.065
26.095
28.095
28.15
30.05

Data Presentation

The incorporation of the more hydrophilic this compound in place of a more hydrophobic amino acid like Phenylalanine is expected to decrease the retention time of the peptide on a reversed-phase column. The following table provides a hypothetical but representative comparison of retention times for a model 10-amino acid peptide.

Table 3: Comparative Retention Times of a Model Peptide and its 3-Pal Analog

Peptide SequenceAromatic Residue at Position 7Expected Retention Time (min)
Ac-Gly-Ala-Val-Leu-Ile-Lys-Phe -Ala-Leu-Ala-NH₂Phenylalanine (Phe)18.5
Ac-Gly-Ala-Val-Leu-Ile-Lys-(3-Pal) -Ala-Leu-Ala-NH₂3-Pyridylalanine (3-Pal)16.2

Note: The exact retention times will vary depending on the specific peptide sequence, HPLC system, and column used. The trend of earlier elution for the this compound containing peptide is the key observation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of peptides containing this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve in Diluent Peptide->Dissolve Filter Filter Sample Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject Sample Vial->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Generate Report (Purity, Retention Time) Integrate->Report

HPLC Analysis Workflow
Logical Relationship: Impact of this compound on Retention

This diagram illustrates the logical relationship between the properties of this compound and its effect on the peptide's retention time in RP-HPLC.

G cluster_amino_acid Amino Acid Properties cluster_peptide Peptide Properties cluster_hplc RP-HPLC Behavior Phe Phenylalanine (Phe) Hydrophobicity Overall Peptide Hydrophobicity Phe->Hydrophobicity Increases Pal 3-Pyridylalanine (3-Pal) Pal->Hydrophobicity Decreases Retention Retention Time Hydrophobicity->Retention Directly Proportional

This compound and RP-HPLC Retention

Discussion

The key to successfully analyzing peptides containing this compound lies in understanding its impact on the overall hydrophilicity of the molecule. The pyridine nitrogen in the side chain of 3-pyridylalanine can be protonated at the acidic pH of the mobile phase (typically pH 2-3 with TFA), further increasing its polarity and reducing its retention on a non-polar stationary phase.

Method Optimization:

  • Gradient Slope: If the peptide elutes too early or co-elutes with other impurities, a shallower gradient (e.g., a smaller %B increase per minute) can improve resolution.

  • Organic Modifier: While acetonitrile is the most common organic modifier, isopropanol can be used as an alternative or in combination with acetonitrile for very hydrophobic peptides.

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the standard ion-pairing reagent for peptide analysis. It helps to sharpen peaks and improve resolution. For particularly basic peptides, other ion-pairing reagents like perfluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) can be explored to modulate selectivity, although TFA is generally sufficient.

Conclusion

The provided RP-HPLC method serves as a robust starting point for the analysis of peptides containing the unnatural amino acid this compound. The inherent hydrophilicity of 3-Pyridylalanine leads to a predictable decrease in retention time compared to analogous peptides with natural aromatic residues. By understanding this principle and applying systematic method optimization, researchers can achieve high-resolution separations for accurate purity determination and successful purification of these modified peptides.

References

Mass Spectrometry Characterization of 3-Palmitoyl-L-cysteine (3-Pal) Modified Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is crucial for regulating protein trafficking, localization, and function. The covalent attachment of palmitate via a thioester bond to form 3-Palmitoyl-L-cysteine (3-Pal) significantly increases protein hydrophobicity, posing unique challenges for proteomic analysis. This document provides detailed application notes and protocols for the robust characterization of 3-Pal modified peptides using mass spectrometry (MS).

Direct detection of S-palmitoylation by mass spectrometry is challenging due to the labile nature of the thioester linkage and the altered physicochemical properties of the modified peptides.[1][2][3][4] These protocols outline optimized methods for sample preparation, liquid chromatography (LC), and tandem mass spectrometry (MS/MS) to enhance the identification and quantification of S-palmitoylated peptides.

Core Challenges in Mass Spectrometry of 3-Pal Peptides

  • Lability of the Thioester Bond: The thioester linkage in 3-Pal is susceptible to cleavage under standard sample preparation conditions, particularly at high pH and temperature, and in the presence of certain reducing agents like dithiothreitol (DTT).[1][2][3]

  • Increased Hydrophobicity: The addition of the C16 acyl chain dramatically increases the hydrophobicity of peptides, leading to poor solubility, aggregation, and challenging chromatographic separation using standard reversed-phase C18 columns.[5][6]

  • Fragmentation Complexity: During tandem mass spectrometry, the palmitoyl group can be lost as a neutral fragment, which can complicate spectral interpretation and site localization.[3][7]

Experimental Protocols

Protocol 1: Optimized Sample Preparation for 3-Pal Peptides

This protocol is designed to minimize the loss of the palmitoyl group during protein digestion and peptide extraction.

Materials:

  • Urea

  • Tris-HCl, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for alkylation

  • Trypsin (MS-grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C4 solid-phase extraction (SPE) cartridges

Procedure:

  • Lysis and Denaturation:

    • Resuspend cell pellets or tissue homogenates in lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 7.4).

    • Sonicate briefly to ensure complete lysis and shear DNA.

    • Centrifuge at high speed to pellet insoluble debris.

  • Reduction and Alkylation:

    • To the supernatant, add TCEP to a final concentration of 5-10 mM and incubate at room temperature for 30-60 minutes. Note: Avoid using DTT as it can promote depalmitoylation.[1][8]

    • Alkylate free cysteine residues by adding IAM or NEM to a final concentration of 20-30 mM and incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Tris-HCl, pH 7.4 to reduce the urea concentration to below 2 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).

    • Incubate at 37°C for 8-16 hours. Longer digestion times may lead to some signal loss.[3]

  • Desalting and Enrichment:

    • Acidify the digest with formic acid to a final concentration of 0.1-1%.

    • Due to the hydrophobicity of 3-Pal peptides, use C4 SPE cartridges for desalting and enrichment, as C18 may lead to irreversible binding.[5]

    • Equilibrate the C4 cartridge with 95% ACN, 0.1% FA.

    • Wash the cartridge with 0.1% FA in water.

    • Load the acidified peptide sample.

    • Wash the cartridge again with 0.1% FA in water.

    • Elute the peptides with a stepwise gradient of ACN (e.g., 30%, 60%, 80%) in 0.1% FA. 3-Pal modified peptides are expected to elute at higher ACN concentrations.

Protocol 2: LC-MS/MS Analysis of 3-Pal Peptides

This protocol details the liquid chromatography and mass spectrometry parameters for the analysis of 3-Pal modified peptides.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system.

  • Mass spectrometer capable of high-resolution measurements and multiple fragmentation techniques (e.g., Orbitrap Fusion Lumos, Q-Exactive).

LC Parameters:

  • Column: A C4 reversed-phase column is recommended for better retention and elution of hydrophobic peptides.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient with a high organic phase is necessary to elute the hydrophobic 3-Pal peptides. An example gradient is as follows:

    • 0-5 min: 2-5% B

    • 5-65 min: 5-60% B

    • 65-75 min: 60-90% B

    • 75-80 min: 90% B

    • 80-85 min: 90-2% B

    • 85-90 min: 2% B

  • Flow Rate: 200-300 nL/min for nano-LC.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MS1 Scan:

    • Resolution: 60,000 - 120,000

    • Scan Range: m/z 350-1800

  • MS2 Fragmentation:

    • Employ multiple fragmentation techniques for comprehensive characterization.

    • Higher-energy Collisional Dissociation (HCD): Generally provides good sequence coverage and is effective for identifying neutral losses.[3]

    • Collision-Induced Dissociation (CID): Can lead to facile loss of the palmitoyl group, but the resulting fragment ions can still provide sequence information.[2][3]

    • Electron Transfer Dissociation (ETD): Preserves the labile palmitoyl modification and provides extensive backbone cleavage, making it ideal for accurate site localization.[1][2]

  • Data-Dependent Acquisition (DDA): Select the most intense precursor ions for fragmentation.

Data Presentation

Table 1: Common Neutral Losses and Diagnostic Ions in MS/MS of 3-Pal Peptides
FeatureMass (Da)Chemical FormulaFragmentation TechniqueSignificanceCitation
Neutral Loss of Palmitic Acid238.23C₁₆H₃₀OCID, HCDCommon fragmentation pathway, indicates the presence of a palmitoyl group.[3][7]
Neutral Loss of Palmitoyl Thioester272.25C₁₆H₃₂OSCID, HCDAnother characteristic neutral loss.[7]
Diagnostic Palmitoyl Ion239.24C₁₆H₃₁O⁺HCDA diagnostic ion specific to the palmitoyl group, often observed in spectra of triply charged peptides.[3][9]
Table 2: Summary of Recommended Sample Preparation Conditions
ParameterRecommended ConditionRationaleCitation
Reducing Agent Tris(2-carboxyethyl)phosphine (TCEP)Minimizes depalmitoylation compared to DTT.[1][2][8]
Buffer Neutral Tris buffer (pH ~7.4)Maintains stability of the thioester bond.[1][2][6]
Digestion Time 8-16 hoursBalances digestion efficiency with potential for modification loss.[3]
Desalting/Enrichment C4 Solid-Phase ExtractionImproves recovery of hydrophobic 3-Pal peptides.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis lysis Cell/Tissue Lysis (8M Urea, Tris-HCl) reduction Reduction (TCEP) lysis->reduction alkylation Alkylation (IAM/NEM) reduction->alkylation digestion Proteolytic Digestion (Trypsin) alkylation->digestion desalting Desalting & Enrichment (C4 SPE) digestion->desalting lc C4 Reversed-Phase LC (Shallow ACN Gradient) desalting->lc Eluted Peptides ms1 MS1 Scan (High Resolution) lc->ms1 ms2 MS2 Fragmentation (HCD, CID, ETD) ms1->ms2 search Database Search (Variable Modification: +238.23 Da) ms2->search validation Manual Validation (Neutral Loss & Diagnostic Ions) search->validation quantification Quantification validation->quantification

Caption: Workflow for the analysis of 3-Pal modified peptides.

fragmentation_pathways cluster_cid_hcd CID / HCD cluster_etd ETD precursor [M+nH]n+ (3-Pal Peptide) b_ions b-ions precursor->b_ions Fragmentation y_ions y-ions precursor->y_ions Fragmentation neutral_loss [M+nH]n+ - C16H30O (Neutral Loss of Palmitic Acid) precursor->neutral_loss Neutral Loss diagnostic_ion m/z 239.24 (Diagnostic Palmitoyl Ion) precursor->diagnostic_ion Diagnostic Ion c_ions c-ions precursor->c_ions Fragmentation z_ions z-ions precursor->z_ions Fragmentation intact_mod Preserved Modification c_ions->intact_mod z_ions->intact_mod

Caption: Fragmentation pathways of 3-Pal modified peptides in MS/MS.

Data Analysis and Interpretation

When performing database searches, the mass of the palmitoyl group (C₁₆H₃₀O) should be set as a variable modification on cysteine residues, corresponding to a mass shift of +238.23 Da. Manual validation of MS/MS spectra is crucial for confident identification. Look for the characteristic neutral loss of 238.23 Da from the precursor ion and major fragment ions.[3][7] The presence of the diagnostic ion at m/z 239.24 can further support the identification.[3][9] For unambiguous site localization, ETD data is highly recommended as it tends to preserve the modification on the peptide backbone.[1][2]

For relative quantification, derivatization of unmodified peptides with a perfluoroalkyl tag can increase their hydrophobicity, allowing for their simultaneous analysis with the palmitoylated counterparts in a single LC-MS experiment.[1][2]

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometric characterization of 3-Pal modified peptides. By implementing optimized sample preparation techniques, tailored LC-MS/MS methods, and informed data analysis strategies, researchers can overcome the challenges associated with S-palmitoylation analysis. This will facilitate a deeper understanding of the role of this critical post-translational modification in health and disease.

References

Application Notes and Protocols for NMR Spectroscopy of H-3-Pal-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide structure, stability, and biological activity. One such unnatural amino acid, 3-(3-pyridyl)-L-alanine (H-3-Pal-OH), is of particular interest due to the unique properties conferred by its pyridyl side chain. The pyridine moiety can engage in aromatic stacking interactions, hydrogen bonding, and metal coordination, offering diverse avenues for influencing peptide conformation and molecular recognition. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of peptides containing this compound at atomic resolution. These application notes provide detailed protocols for the synthesis and NMR analysis of such peptides.

Peptide Synthesis: Incorporating this compound

The synthesis of peptides containing this compound is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The commercially available Fmoc-L-3-(3-pyridyl)-alanine is used as the building block for incorporation into the peptide sequence.

Experimental Workflow for Peptide Synthesis and Purification

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Characterization Resin Resin Swelling (e.g., Rink Amide Resin) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling Amino Acid Coupling (Standard or this compound) Fmoc_Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Cycle Repeat Cycles Wash1->Cycle for each amino acid Cycle->Fmoc_Deprotection1 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Cycle->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization

Caption: Workflow for the synthesis and purification of this compound containing peptides.

Detailed Protocol for Manual Fmoc SPPS

This protocol is for a standard 0.1 mmol synthesis scale.

1. Resin Swelling:

  • Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine treatment for another 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-protected amino acid (either a standard one or Fmoc-L-3-pyridylalanine) and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

  • Add 6 equivalents (0.6 mmol) of a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Washing:

  • After coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

7. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Air-dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

  • Confirm the identity and purity of the peptide by liquid chromatography-mass spectrometry (LC-MS) and NMR.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

NMR Spectroscopy of this compound Containing Peptides

NMR spectroscopy is employed to confirm the identity of the synthesized peptide and to determine its three-dimensional structure in solution.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.[6]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample_Prep Dissolve Peptide (e.g., 90% H2O/10% D2O) Adjust_pH Adjust pH (e.g., pH 4-6) Sample_Prep->Adjust_pH NMR_1D 1D ¹H Spectrum Adjust_pH->NMR_1D NMR_2D 2D NMR Spectra (COSY, TOCSY, NOESY) NMR_1D->NMR_2D Processing Fourier Transform & Phasing NMR_2D->Processing Assignment Resonance Assignment Processing->Assignment Restraints Generate Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation & Refinement Restraints->Calculation

Caption: General workflow for NMR data acquisition, processing, and structure determination.

Detailed Protocols for NMR Spectroscopy

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable NMR solvent. For structural studies, a mixture of 90% H₂O and 10% D₂O is commonly used to allow for the observation of exchangeable amide protons.

  • The peptide concentration should typically be in the range of 1-5 mM.

  • Adjust the pH of the sample to a value where the peptide is stable and the amide proton exchange rate is minimized (typically pH 4-6).

2. NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to assess the sample purity and spectral dispersion.

  • Acquire a series of 2D NMR spectra for resonance assignment and structure determination:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • COSY (Correlation Spectroscopy): Provides through-bond correlations, primarily between protons separated by two or three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

3. NMR Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

  • Perform sequential resonance assignment by connecting the spin systems identified in the TOCSY and COSY spectra using the sequential NOEs observed in the NOESY spectrum.

  • Extract structural restraints from the NMR data:

    • Distance Restraints: Derived from the intensities of NOE cross-peaks.

    • Dihedral Angle Restraints: Can be estimated from ³J-coupling constants.

  • Use the extracted restraints in structure calculation software (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures consistent with the NMR data.

  • The final set of structures is typically refined using molecular dynamics simulations.

Quantitative Data: Expected NMR Chemical Shifts

The chemical shifts of the this compound residue will be influenced by its local environment within the peptide. The following table provides estimated ¹H and ¹³C chemical shift ranges based on data for related aromatic amino acids and the known effects of the pyridyl group.[7][8] Actual values will vary depending on the peptide sequence and conformation.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Backbone
NH8.0 - 8.5-
-53 - 57
4.5 - 5.0-
C' (Carbonyl)-170 - 175
Side Chain (Pyridyl)
-~38
3.0 - 3.5-
-~135
C2'-~150
H2'~8.5-
C4'-~124
H4'~7.3-
C5'-~137
H5'~7.7-
C6'-~148
H6'~8.4-

Note: The pyridyl ring proton chemical shifts are particularly sensitive to pH due to the potential for protonation of the nitrogen atom.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis and detailed structural characterization of peptides containing the unnatural amino acid this compound. The combination of solid-phase peptide synthesis and advanced NMR spectroscopy techniques offers a robust platform for investigating the structure-activity relationships of these modified peptides, thereby facilitating their development as novel therapeutic agents and research tools.

References

Application Note: Enhancing Peptide Aqueous Solubility with H-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in the development of peptide-based therapeutics, affecting formulation, bioavailability, and efficacy. A common strategy to overcome this limitation is the incorporation of hydrophilic amino acids into the peptide sequence. H-3-Pal-OH, or 3-(3-pyridyl)-L-alanine, is a non-natural amino acid that serves as a hydrophilic, aromatic residue.[1][2] Its pyridine ring introduces a polar element, which can significantly enhance the aqueous solubility and stability of peptides at neutral pH, as demonstrated in glucagon analogues.[1][2] This application note provides detailed protocols and data on the use of this compound to improve the aqueous solubility of peptides.

The solubility of a peptide is influenced by its amino acid composition, sequence, and length.[3][4] Hydrophobic residues tend to decrease solubility, while charged and polar residues increase it.[3][4][5] this compound offers a strategic advantage by introducing a hydrophilic moiety without drastically altering the overall size or aromatic character of the peptide, making it a versatile tool in peptide drug design.[6][7]

Key Benefits of Incorporating this compound

  • Increased Aqueous Solubility: The primary benefit is the enhancement of peptide solubility in aqueous solutions, facilitating easier handling and formulation.[1]

  • Improved Biophysical Properties: Can lead to enhanced stability and reduced aggregation of peptides.[1]

  • Maintained Biological Activity: In many cases, the incorporation of 3-Pal does not negatively impact the peptide's biological function.[1]

Data Presentation

The following tables summarize the expected improvements in aqueous solubility upon incorporation of this compound into a model hydrophobic peptide.

Table 1: Properties of Model Peptides

Peptide IDSequenceMolecular Weight ( g/mol )Grand Average of Hydropathicity (GRAVY)
P-ControlAc-Val-Leu-Ile-Phe-Trp-Ala-NH2899.152.8
P-3Pal-1Ac-Val-3-Pal -Ile-Phe-Trp-Ala-NH2892.082.1
P-3Pal-2Ac-Val-Leu-Ile-3-Pal -Trp-Ala-NH2892.082.3

Table 2: Aqueous Solubility of Model Peptides

Peptide IDSolubility in PBS (pH 7.4) (mg/mL)Fold Increase in Solubility
P-Control0.15-
P-3Pal-10.855.7
P-3Pal-20.624.1

Note: The data presented are illustrative and based on typical observations. Actual results may vary depending on the peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Peptide Synthesis with this compound Incorporation

This protocol outlines the solid-phase peptide synthesis (SPPS) of a peptide incorporating Fmoc-3-(3'-pyridyl)-L-alanine (Fmoc-3-Pal-OH).[6]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-Pal-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (including Fmoc-3-Pal-OH at the desired position) in DMF.

    • Add DIC and Oxyma Pure to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

Protocol 2: Determination of Aqueous Solubility

This protocol describes a method to determine the aqueous solubility of the synthesized peptides.

Materials:

  • Lyophilized peptides (P-Control, P-3Pal-1, P-3Pal-2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator[8]

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Add increasing amounts of the lyophilized peptide to a fixed volume of PBS (e.g., 1 mL) in separate microcentrifuge tubes.

  • Solubilization: Vortex the tubes for 2 minutes. If the peptide is not fully dissolved, sonicate the solution for 10-15 minutes.[8]

  • Equilibration: Allow the solutions to equilibrate at room temperature for 2 hours.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved peptide.[4]

  • Quantification: Carefully collect the supernatant. Determine the concentration of the dissolved peptide in the supernatant using a UV-Vis spectrophotometer (measuring absorbance at a characteristic wavelength, e.g., 280 nm for peptides containing Trp or Tyr) or by HPLC analysis with a standard curve.

  • Solubility Limit: The highest concentration at which the peptide remains in solution without forming a visible precipitate is considered its aqueous solubility.

Visualizations

Glucagon Signaling Pathway

The following diagram illustrates the signaling pathway of glucagon, a peptide hormone whose solubility has been improved by the incorporation of 3-Pal.[1]

Glucagon_Signaling_Pathway Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_Protein G Protein (Gαs) GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Activates Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase Activates Glycogen Glycogen Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Breaks down Glucose Glucose Glucose_1_P->Glucose Bloodstream Bloodstream Glucose->Bloodstream Released into

Caption: Glucagon signaling pathway leading to increased blood glucose levels.

Experimental Workflow for Solubility Assessment

The diagram below outlines the general workflow for assessing the impact of this compound on peptide solubility.

Solubility_Workflow Start Start: Design Peptides (Control and 3-Pal variants) Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Synthesis Purification Purification by HPLC Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Solubility_Test Aqueous Solubility Assay Characterization->Solubility_Test Data_Analysis Data Analysis and Comparison Solubility_Test->Data_Analysis End End: Determine Fold Increase in Solubility Data_Analysis->End

Caption: Workflow for evaluating the effect of 3-Pal incorporation on peptide solubility.

Conclusion

The incorporation of this compound is a promising strategy to enhance the aqueous solubility of hydrophobic peptides. This approach can facilitate the development of peptide-based drugs by improving their formulation characteristics and potentially their bioavailability. The protocols provided herein offer a framework for the synthesis and evaluation of 3-Pal-containing peptides. Researchers are encouraged to adapt these methods to their specific peptide of interest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-3-Pal-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the coupling efficiency of Fmoc-3-Pal-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of Fmoc-3-Pal-OH in SPPS, offering potential causes and solutions to enhance your synthesis outcomes.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of deletion sequences lacking the 3-Pal residue in the final peptide, confirmed by mass spectrometry.

  • Low overall yield of the target peptide.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Steric Hindrance The pyridine ring of Fmoc-3-Pal-OH can present steric challenges, slowing down the coupling reaction. To overcome this, consider the following: • Use potent coupling reagents: Employ reagents known to be effective for sterically hindered amino acids, such as HATU, HCTU, or COMU.[2] • Extend reaction time: Increase the coupling time to 2-4 hours or even longer to allow the reaction to proceed to completion.[3] • Double coupling: Perform a second coupling step with a fresh solution of activated Fmoc-3-Pal-OH and coupling reagents.[3]
Suboptimal Reagent Activation Incomplete activation of the carboxylic acid of Fmoc-3-Pal-OH will lead to poor coupling. • Pre-activation: Allow the Fmoc-3-Pal-OH, coupling reagent, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) to pre-activate for 1-5 minutes before adding to the resin.[2][3]
Peptide Aggregation The growing peptide chain can aggregate on the solid support, blocking the N-terminal amine from reacting. • Solvent choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF and DMSO to improve solvation.[1] • Chaotropic salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[1]
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of reactive sites. • Proper solvation: Ensure the resin is fully swollen in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first coupling step.[2][4]

Troubleshooting Workflow for Low Coupling Efficiency

start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality and Handling (Freshness, Anhydrous Solvents) start->check_reagents optimize_coupling Optimize Coupling Protocol check_reagents->optimize_coupling Reagents OK failure Further Troubleshooting Required check_reagents->failure Reagents Faulty potent_reagents Use More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) optimize_coupling->potent_reagents address_aggregation Address Potential Aggregation change_solvent Change Solvent (e.g., NMP, DMF/DMSO) address_aggregation->change_solvent double_couple Perform Double Coupling final_check Monitor with Kaiser Test double_couple->final_check extend_time Extend Coupling Time (2-4 hours or longer) extend_time->address_aggregation potent_reagents->extend_time add_salts Add Chaotropic Salts (e.g., LiCl) change_solvent->add_salts add_salts->double_couple success Coupling Successful final_check->success Negative final_check->failure Positive

A step-by-step workflow for troubleshooting low coupling efficiency of Fmoc-3-Pal-OH.

Issue 2: Appearance of Unexpected Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • Mass signals that do not correspond to the target peptide or simple deletion sequences.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Racemization The chiral integrity of the 3-Pal residue can be compromised during activation. • Use appropriate base: Employ a weaker base like sym-collidine or N-methylmorpholine (NMM) instead of DIEA, especially with highly activating reagents. • Additive inclusion: Ensure the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure in the coupling cocktail to suppress racemization.[2] • Control temperature: Perform the coupling at room temperature or below, as elevated temperatures can increase the rate of racemization.
N-alkylation of the Pyridine Ring The nitrogen atom in the pyridine ring of 3-Pal-OH is nucleophilic and can potentially be alkylated, especially during prolonged reaction times or with highly reactive reagents. • Minimize exposure to alkylating agents: Ensure efficient removal of any potential alkylating agents from previous synthesis steps. • Optimize reaction conditions: Avoid excessively long coupling times and high temperatures.
Guanidinylation Uronium-based coupling reagents like HBTU and HATU can sometimes lead to the guanidinylation of the N-terminal amine.[2] • Reagent choice: If guanidinylation is a persistent issue, consider switching to a phosphonium-based reagent like PyBOP.[2] • Stoichiometry control: Avoid a large excess of the uronium reagent.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for Fmoc-3-Pal-OH?

Due to the steric hindrance of the pyridine side chain, more potent coupling reagents are generally recommended to achieve high coupling efficiency. While specific comparative data for Fmoc-3-Pal-OH is limited in the literature, the following reagents are known to be effective for challenging couplings and are a good starting point for optimization:

Reagent ClassExamplesKey Advantages
Aminium/Uronium Salts HATU, HCTU, COMUHighly reactive, fast coupling kinetics, and effective for sterically hindered amino acids.[2]
Phosphonium Salts PyBOP, PyAOPEfficient for difficult couplings with no risk of guanidinylation side reactions.[2]
Carbodiimides with Additives DIC/Oxyma Pure, DIC/HOBtCost-effective and generally associated with low levels of racemization.[2]

Note: The optimal choice of coupling reagent may be sequence-dependent and require empirical determination.

Q2: What is a good starting protocol for the coupling of Fmoc-3-Pal-OH?

The following is a general protocol for manual SPPS that can be used as a starting point. Optimization of reagent equivalents and reaction times may be necessary for your specific peptide sequence.

Experimental Protocol: Coupling of Fmoc-3-Pal-OH using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in DMF for 30-60 minutes in a reaction vessel.[2][4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal.[2]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-3-Pal-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a base such as DIEA (6 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended.

  • Monitoring: Perform a Kaiser test on a small sample of resin to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling.[3]

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[2]

Q3: How does the basicity of the pyridine ring in Fmoc-3-Pal-OH affect the synthesis?

The pyridine ring is weakly basic and is generally protonated during the acidic conditions of the final cleavage from the resin. During the coupling reaction, which is typically performed in the presence of a tertiary amine base like DIEA, the pyridine nitrogen is unlikely to interfere significantly with the amide bond formation. However, it is a potential site for side reactions such as N-alkylation under certain conditions. Careful control of the reaction environment is therefore recommended.

Q4: Can microwave energy be used to improve the coupling efficiency of Fmoc-3-Pal-OH?

Yes, microwave-assisted peptide synthesis can be a valuable tool for improving the coupling efficiency of sterically hindered amino acids like Fmoc-3-Pal-OH. The application of microwave energy can accelerate the reaction rate and help to overcome energy barriers associated with peptide aggregation. However, it is important to carefully control the temperature, as excessive heat can lead to an increase in side reactions such as racemization.

General SPPS Workflow

resin_prep Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotection->cleavage purification Purification and Analysis (HPLC, Mass Spectrometry) cleavage->purification

A generalized workflow for Fmoc-based solid-phase peptide synthesis.

References

Technical Support Center: Synthesis of 3-Pyridylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of peptides containing 3-pyridylalanine (3-Pal). It is intended for researchers, scientists, and professionals in drug development who are working with this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the synthesis of 3-pyridylalanine peptides?

A1: The main challenges stem from the pyridine side chain of 3-pyridylalanine. The nitrogen atom in the pyridine ring is basic and can be protonated or undergo side reactions during peptide synthesis. This can lead to issues such as incomplete couplings, side product formation, and difficulties in purification. Specifically, the pyridine nitrogen can be quaternized by alkylating agents or acylated during coupling reactions.

Q2: Why is 3-pyridylalanine an important amino acid in peptide drug development?

A2: 3-Pyridylalanine is a non-canonical amino acid that is often used as a mimic of phenylalanine or tyrosine in peptide-based drug design. Its pyridine ring can engage in unique interactions with biological targets, such as hydrogen bonding and π-π stacking, which can enhance binding affinity and selectivity. Furthermore, the basicity of the pyridine nitrogen can improve the solubility and pharmacokinetic properties of the peptide.

Q3: What are the most common protecting groups used for the pyridine nitrogen of 3-pyridylalanine?

A3: To prevent side reactions, the pyridine nitrogen is often protected during synthesis. Common protecting groups include the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group and the isonicotinyloxycarbonyl (iNoc) group. The choice of protecting group depends on the specific synthetic strategy and the desired deprotection conditions.

Troubleshooting Guide

Problem 1: Low Coupling Yields

Q: I am experiencing low coupling yields when incorporating 3-pyridylalanine into my peptide sequence. What are the possible causes and solutions?

A: Low coupling yields are a common issue and can be attributed to several factors.

  • Possible Cause 1: Incomplete Activation. The carboxylic acid of the incoming Fmoc-3-pyridylalanine may not be fully activated, leading to inefficient coupling.

  • Solution 1: Use a more potent activating agent. While HBTU/HOBt is common, consider using HATU or COMU, which are known to be more efficient for sterically hindered or challenging couplings.

  • Possible Cause 2: Aggregation. The growing peptide chain containing 3-pyridylalanine may aggregate on the solid support, hindering the accessibility of the N-terminus for coupling.

  • Solution 2: Incorporate a "magic" solvent mixture such as 1:1 DCM/DMF with 1% N-methylpyrrolidone (NMP) to disrupt secondary structures and improve solvation. Alternatively, performing the coupling at an elevated temperature (e.g., 50 °C) can help to break up aggregates.

  • Possible Cause 3: Side Chain Interference. The unprotected pyridine nitrogen can interfere with the coupling reaction by abstracting a proton from the activated carboxylic acid, leading to its deactivation.

  • Solution 3: Consider using a protected version of 3-pyridylalanine, such as Fmoc-L-3-Pal(2-Cl-Z)-OH, to prevent side chain interference.

Problem 2: Side Product Formation

Q: I am observing significant side product formation during the synthesis of a 3-pyridylalanine-containing peptide. How can I identify and minimize these side products?

A: Side product formation is often related to the reactivity of the pyridine ring.

  • Possible Cause 1: Acylation of the Pyridine Nitrogen. During the coupling step, the activated carboxylic acid can acylate the pyridine nitrogen, leading to a stable side product.

  • Solution 1: As mentioned above, protecting the pyridine nitrogen with a group like 2-Cl-Z is the most effective way to prevent this side reaction.

  • Possible Cause 2: Racemization. The activation of the carboxylic acid can sometimes lead to racemization of the 3-pyridylalanine residue, especially if the coupling is slow.

  • Solution 2: Use an activation method that minimizes racemization, such as HATU in the presence of collidine as a base. Lowering the reaction temperature can also help to reduce the rate of racemization.

Problem 3: Difficult Purification

Q: The purification of my crude 3-pyridylalanine peptide by reverse-phase HPLC is challenging, with broad peaks and poor resolution. What can I do to improve the purification?

A: The basic nature of the pyridine ring can lead to interactions with the silica-based stationary phase, causing peak tailing and poor separation.

  • Possible Cause 1: Strong Interaction with Stationary Phase. The protonated pyridine ring can interact ionically with residual silanol groups on the C18 column.

  • Solution 1: Use a mobile phase with a low pH (e.g., 0.1% TFA in water/acetonitrile) to ensure the pyridine nitrogen is consistently protonated and to suppress the ionization of silanol groups.

  • Possible Cause 2: On-Column Chelation. If your peptide has multiple coordinating residues (like histidine or cysteine) in addition to 3-pyridylalanine, it might chelate metal ions present in the HPLC system, leading to peak broadening.

  • Solution 2: Add a small amount of a chelating agent, such as EDTA (0.1 mM), to your mobile phase to sequester any metal ions.

  • Possible Cause 3: Poor Solubility of the Crude Peptide. The crude peptide may not be fully dissolved in the injection solvent, leading to broad and distorted peaks.

  • Solution 3: Ensure the crude peptide is fully dissolved before injection. You may need to use a stronger solvent, such as a small amount of DMSO or acetic acid, in your injection solution.

Quantitative Data Summary

ParameterUnprotected 3-PalProtected 3-Pal (2-Cl-Z)Notes
Average Coupling Yield 85-95%>98%Yields can vary depending on the coupling reagents and sequence.
Purity after Cleavage 70-85%>90%Purity is typically assessed by RP-HPLC.
Common Side Products Acylated pyridine, D-isomerMinimalProtection significantly reduces side product formation.

Key Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Pyridylalanine Peptide
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for standard amino acids):

    • Prepare a solution of the Fmoc-protected amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

    • Add DIPEA (8 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • 3-Pyridylalanine Coupling (Unprotected):

    • Prepare a solution of Fmoc-L-3-Pal-OH (4 eq), HATU (3.9 eq) in DMF.

    • Add collidine (8 eq) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 4 hours.

    • Wash the resin with DMF and DCM.

  • Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection DMF Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Piperidine Amino Acid Coupling->Fmoc Deprotection Loop for each AA Final Deprotection Final Deprotection Amino Acid Coupling->Final Deprotection Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin TFA Cocktail Precipitation Precipitation Cleavage from Resin->Precipitation Cold Ether Purification Purification Precipitation->Purification RP-HPLC troubleshooting_logic problem Low Coupling Yield cause1 Incomplete Activation problem->cause1 could be due to cause2 Peptide Aggregation problem->cause2 or cause3 Side Chain Interference problem->cause3 or solution1 Use Stronger Activator (HATU) cause1->solution1 address with solution2 Use Chaotropic Solvents / Heat cause2->solution2 address with solution3 Protect Pyridine Nitrogen (2-Cl-Z) cause3->solution3 address with

Technical Support Center: Optimizing Cleavage of Peptides with H-3-Pal-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing 3-Pyridylalanine (H-3-Pal-OH) from solid-phase synthesis resins. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-yield and high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound from the resin?

A1: The primary challenge in cleaving peptides containing this compound, an analogue of histidine, is protecting the nucleophilic pyridine ring from modification by reactive carbocations. These carbocations are generated from the cleavage of side-chain protecting groups and the resin linker by strong acids like trifluoroacetic acid (TFA).[1] Alkylation of the pyridine ring can lead to impurities that are difficult to remove during purification.

Q2: Which cleavage cocktail is recommended as a starting point for peptides with this compound?

A2: A standard and effective cleavage cocktail for peptides with sensitive residues, including those with histidine-like structures such as this compound, is Reagent K or a similar mixture.[2] The composition is designed to scavenge various reactive species generated during cleavage.

Q3: What is the role of each component in the recommended cleavage cocktail?

A3: Each component of a cleavage cocktail plays a specific role in protecting the peptide:

  • Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.[1]

  • Water (H₂O): Acts as a proton source and helps to suppress the t-butylation of sensitive residues.[1]

  • Thioanisole: Scavenges carbocations and can assist in the removal of certain protecting groups.[1]

  • 1,2-Ethanedithiol (EDT): A reducing agent that is particularly effective at scavenging trityl cations and preventing the oxidation of residues like cysteine and methionine.[1][3]

  • Triisopropylsilane (TIS): A highly effective general scavenger for trityl cations.[1]

Q4: How long should the cleavage reaction be performed?

A4: For most peptides, a cleavage time of 2 to 4 hours at room temperature is sufficient.[4] However, the optimal time can depend on the peptide sequence and the specific protecting groups used. It is advisable to perform a small-scale test cleavage to determine the ideal duration for your specific peptide.[3]

Q5: What are common side reactions to watch for during the cleavage of this compound containing peptides?

A5: Besides the potential for pyridine ring alkylation, other common side reactions include:

  • Aspartimide formation: Can occur at Asp-Xxx sequences.

  • Oxidation of sensitive residues: Methionine and Cysteine are susceptible to oxidation if not properly protected by scavengers.

  • Incomplete deprotection: Some protecting groups may require longer cleavage times or stronger acid conditions for complete removal.

  • Re-attachment of the peptide to the resin: Can occur if scavengers are insufficient.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin.2. Peptide precipitation was incomplete.3. The peptide is partially soluble in the precipitation solvent (e.g., ether).4. Premature cleavage during synthesis.1. Increase cleavage reaction time. Consider a stronger cleavage cocktail if necessary.2. Ensure the ether is ice-cold and use a larger volume. Allow for sufficient precipitation time at a low temperature.3. After centrifugation, carefully collect the ether supernatant and evaporate it to check for the dissolved peptide.[3]4. Review synthesis conditions; ensure the linker is stable to the deprotection conditions used.
Presence of Unexpected Impurities (from Mass Spectrometry) 1. Alkylation of the this compound pyridine ring or other sensitive residues (e.g., Trp, Met, Cys).2. Oxidation of sensitive residues.3. Incomplete removal of side-chain protecting groups.4. Aspartimide formation.1. Ensure the cleavage cocktail contains an adequate amount and variety of scavengers (e.g., TIS, EDT).[1][3]2. Add a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1]3. Increase the cleavage time or consider a stronger acid if compatible with your peptide.4. If an Asp residue is present, consider using a different side-chain protecting group during synthesis.
Peptide is Difficult to Precipitate 1. The peptide is highly hydrophobic or very short.2. Insufficient volume of cold ether was used.1. Concentrate the TFA solution under a stream of nitrogen before adding cold ether. Try alternative non-polar solvents for precipitation.2. Increase the volume of ice-cold ether and allow more time for precipitation at -20°C.
Colored Byproducts in Cleaved Peptide Solution 1. Scavenger-related side products.2. Degradation of the resin or linker.1. Ensure proper workup, including multiple washes of the precipitated peptide with cold ether.2. This can sometimes occur with certain resins; ensure the resin was thoroughly washed before cleavage.

Experimental Protocols

Protocol 1: Standard Cleavage of this compound Containing Peptides

This protocol is a recommended starting point for the cleavage of peptides containing this compound from a standard resin (e.g., Wang, Rink Amide).

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (v/v)

  • Ice-cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry it under a high vacuum for at least 4 hours.

  • Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitation:

    • Slowly add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether in a centrifuge tube.

    • A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Test Cleavage

It is highly recommended to perform a small-scale test cleavage to optimize conditions before committing the entire batch of resin.[3]

Procedure:

  • Use a small amount of the dried peptide-resin (e.g., 10-20 mg).

  • Follow the standard cleavage protocol with a proportionally smaller volume of the cleavage cocktail.

  • After cleavage and workup, dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by LC-MS to assess the cleavage efficiency and identify any major impurities.

  • Based on the results, adjust the cleavage cocktail composition or reaction time for the large-scale cleavage.

Data Presentation

Summarizing the results of your optimization experiments in a table is crucial for comparing the effectiveness of different cleavage conditions.

Table 1: Example of Cleavage Optimization Data for a Peptide Containing this compound

Cleavage Cocktail Composition (v/v) Time (h) Crude Yield (%) Purity by HPLC (%) Major Impurities (by Mass Spec)
95% TFA / 5% H₂O27560+14 (Methylation), +57 (t-Butylation)
95% TFA / 2.5% TIS / 2.5% H₂O28580Minor +14
Reagent K (see protocol)29290Minimal impurities
Reagent K (see protocol)49591Minimal impurities

Note: This table contains illustrative data. Users should generate their own data based on their specific peptide and experimental conditions.

Visualizations

Logical Workflow for Optimizing Peptide Cleavage

Cleavage_Optimization_Workflow start Start: Peptide-Resin with this compound test_cleavage Perform Small-Scale Test Cleavage (e.g., Reagent K, 2h) start->test_cleavage analyze Analyze Crude Peptide (LC-MS) test_cleavage->analyze evaluate Evaluate Results: Purity & Yield Acceptable? analyze->evaluate scale_up Proceed with Large-Scale Cleavage evaluate->scale_up Yes troubleshoot Troubleshoot & Optimize evaluate->troubleshoot No adjust_cocktail Adjust Cleavage Cocktail (e.g., add more scavengers) troubleshoot->adjust_cocktail adjust_time Adjust Cleavage Time troubleshoot->adjust_time adjust_cocktail->test_cleavage adjust_time->test_cleavage

Caption: Workflow for optimizing this compound peptide cleavage.

Troubleshooting Decision Tree for this compound Peptide Cleavage

Troubleshooting_Decision_Tree start Problem with Peptide Cleavage low_yield Low Yield? start->low_yield impurities Unexpected Impurities? low_yield->impurities No incomplete_cleavage Incomplete Cleavage? low_yield->incomplete_cleavage Yes alkylation Alkylation (+14, +57 Da)? impurities->alkylation Yes end_purify Proceed to Purification impurities->end_purify No precipitation_issue Precipitation Issue? incomplete_cleavage->precipitation_issue No increase_time Increase Cleavage Time incomplete_cleavage->increase_time Yes precipitation_issue->impurities No check_supernatant Check Ether Supernatant precipitation_issue->check_supernatant Yes oxidation Oxidation (+16 Da)? alkylation->oxidation No add_scavengers Increase/Add Scavengers (TIS, EDT) alkylation->add_scavengers Yes add_edt Add EDT to Cocktail oxidation->add_edt Yes oxidation->end_purify No

References

Technical Support Center: HPLC Purification of Pyylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of pyridylalanine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridylalanine-containing peptides show significant peak tailing in reverse-phase HPLC?

Peak tailing is a common issue when purifying basic compounds like pyridylalanine-containing peptides on silica-based columns.[1][2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the stationary phase.[1][2] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.[1] Other potential causes include column overload, where too much sample is injected, and physical issues within the HPLC system like dead volumes.[1]

Q2: How does the position of the nitrogen in the pyridine ring (3-pyridylalanine vs. 4-pyridylalanine) affect HPLC purification?

The position of the nitrogen atom in the pyridylalanine residue can influence the peptide's overall hydrophilicity and its interaction with the stationary phase. The 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal) isomers can exhibit different charge distributions.[3] This difference in electronic density can affect the peptide's interaction with the stationary phase and ion-pairing agents, potentially leading to differences in retention times and selectivity.[3] While both are basic, the subtle difference in pKa and charge accessibility may require fine-tuning of the mobile phase pH or the choice of ion-pairing agent to achieve optimal separation.

Q3: What is the recommended starting mobile phase for purifying pyridylalanine-containing peptides?

A common starting point for the purification of peptides, including those with basic residues, is a mobile phase consisting of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[2][4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2][4]

TFA acts as an ion-pairing agent, masking the positive charge of the basic residues and minimizing interactions with silanol groups, which helps to improve peak shape.[2] A shallow gradient, such as a 1% to 2% increase in Mobile Phase B per minute, is often a good starting point for peptide separations.[5]

Q4: When should I consider using a mobile phase additive like triethylamine (TEA)?

If significant peak tailing persists even with an acidic mobile phase (like 0.1% TFA), adding a competing base such as triethylamine (TEA) can be beneficial.[1][6] TEA is a stronger base than the pyridine moiety and will preferentially interact with the acidic silanol groups on the silica surface, effectively shielding them from the peptide.[6][7] This reduces the secondary interactions that cause peak tailing. A typical concentration for TEA is around 5-20 mM.[1][6]

Q5: What type of HPLC column is best suited for pyridylalanine-containing peptides?

For basic peptides, it is advisable to use modern, high-purity silica columns (Type B silica) that have a lower concentration of accessible silanol groups.[1] End-capped columns, where the residual silanol groups are chemically modified to be less reactive, are also a good choice.[7] For particularly challenging separations, consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica-organic particles, which are designed to provide better peak shape for basic compounds.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Severe Peak Tailing Strong interaction of the basic pyridylalanine with residual silanol groups on the column.1. Lower Mobile Phase pH: Adjust the pH of the mobile phase to 2.5-3.0 with an acid like TFA or phosphoric acid to protonate the silanol groups and reduce their interaction with the basic peptide.[6][8] 2. Add a Competing Base: Incorporate a small amount of triethylamine (TEA) (5-20 mM) into the mobile phase to block the active silanol sites.[1][6] 3. Use a Different Ion-Pairing Agent: If using TFA, consider switching to a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) to more effectively mask the basic sites on the peptide.[9] 4. Change the Column: Switch to a column with a more inert stationary phase, such as an end-capped C18, a polar-embedded phase, or a hybrid silica column.[7][8]
Poor Resolution Between Target Peptide and Impurities The hydrophobicity of the target peptide and impurities are very similar.1. Optimize the Gradient: Use a shallower gradient to increase the separation time between peaks.[5] 2. Change the Organic Modifier: If using acetonitrile, try switching to methanol or isopropanol, as this can alter the selectivity of the separation. 3. Vary the Mobile Phase pH: A small change in pH can alter the ionization state of the peptide and its impurities, leading to changes in retention and improved resolution.[5] 4. Change the Ion-Pairing Agent: Different ion-pairing agents can lead to different selectivities.
Low Recovery of the Peptide The peptide is irreversibly binding to the column or precipitating.1. Check Peptide Solubility: Ensure the peptide is fully dissolved in the injection solvent. It may be necessary to dissolve the peptide in a small amount of a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase. 2. Increase Ion-Pairing Agent Concentration: A higher concentration of the ion-pairing agent may be needed to prevent on-column aggregation or strong adsorption. 3. Use a Different Column: A column with a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides) or a larger pore size may be necessary.
Split Peaks A void has formed at the head of the column, or the sample solvent is too different from the mobile phase.1. Check Column Condition: If a void is suspected, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible to prevent peak distortion upon injection.

Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC for Pyridylalanine-Containing Peptides

This protocol provides a general starting point for the purification of a synthetic pyridylalanine-containing peptide.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 1-5 mg/mL.

    • If solubility is an issue, dissolve the peptide in a minimal amount of acetonitrile or DMSO before diluting with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

    • Detection: 214 nm and 280 nm.[11]

    • Column Temperature: 30-40 °C.

Protocol 2: HPLC with Triethylamine to Reduce Peak Tailing

This protocol is for situations where significant peak tailing is observed with the standard protocol.

  • Sample Preparation:

    • Follow the same procedure as in Protocol 1.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 20 mM phosphate buffer, pH 3.0, with 5 mM triethylamine.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Adjust the gradient based on the initial scouting run. A shallower gradient around the elution point of the peptide will improve resolution.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

    • Detection: 214 nm and 280 nm.

    • Column Temperature: 30-40 °C.

Data Presentation

Table 1: Comparison of Common Mobile Phase Additives for Pyridylalanine-Containing Peptide Purification
Additive Typical Concentration Mechanism of Action Advantages Disadvantages
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Ion-pairing agent, suppresses silanol activity by lowering pH.[2]Volatile (good for LC-MS), good peak shape for many peptides.[4]Can suppress ionization in mass spectrometry.
Formic Acid (FA) 0.1%Lowers pH to protonate silanols.More MS-friendly than TFA.Weaker ion-pairing, may result in broader peaks for basic peptides compared to TFA.
Triethylamine (TEA) 5 - 20 mMCompeting base, blocks active silanol sites.[1][6]Very effective at reducing peak tailing for basic compounds.[6]Can shorten column lifetime, not MS-friendly.[6]
Heptafluorobutyric Acid (HFBA) 0.05% - 0.1%Stronger ion-pairing agent than TFA.[9]Can improve retention and peak shape for very basic or hydrophilic peptides.Less volatile than TFA, can be more difficult to remove from the final product.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Analysis & Final Product CrudePeptide Crude Pyridylalanine Peptide Dissolution Dissolve in Initial Mobile Phase / Organic Solvent CrudePeptide->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject onto RP-HPLC Column Filtration->Injection GradientElution Gradient Elution Injection->GradientElution Detection UV Detection (214/280 nm) GradientElution->Detection FractionCollection Collect Fractions Detection->FractionCollection PurityAnalysis Analyze Fractions (Analytical HPLC/MS) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization FinalProduct Pure Peptide Lyophilization->FinalProduct

Caption: General workflow for the purification of pyridylalanine-containing peptides.

Troubleshooting_Logic Start HPLC Run Shows Poor Peak Shape (e.g., Tailing) CheckColumn Is the column old or a general-purpose C18? Start->CheckColumn CheckMobilePhase Is the mobile phase pH > 3? CheckColumn->CheckMobilePhase No NewColumn Switch to a modern, end-capped, or hybrid-silica column. CheckColumn->NewColumn Yes UseAdditive Is peak tailing still significant? CheckMobilePhase->UseAdditive No LowerpH Lower mobile phase pH to 2.5-3.0 with 0.1% TFA. CheckMobilePhase->LowerpH Yes AddTEA Add a competing base (e.g., 5-20 mM TEA) to the mobile phase. UseAdditive->AddTEA Yes GoodPeak Achieve Symmetrical Peak UseAdditive->GoodPeak No NewColumn->GoodPeak LowerpH->UseAdditive AddTEA->GoodPeak

Caption: Troubleshooting logic for addressing peak tailing issues.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with 3-Palmitoyl-L-cysteine (3-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the aggregation of peptides modified with 3-Palmitoyl-L-cysteine (3-Pal).

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Pal peptide aggregating?

A1: The aggregation of 3-Pal peptides is primarily driven by the highly hydrophobic nature of the palmitoyl lipid chain. This lipid modification significantly decreases the peptide's solubility in aqueous solutions. Aggregation is a result of intermolecular interactions, such as hydrophobic interactions and the formation of secondary structures like β-sheets, leading to the formation of larger, often insoluble, aggregates.[1][2] Factors that can exacerbate aggregation include high peptide concentration, storage at suboptimal temperatures, pH conditions close to the peptide's isoelectric point (pI), and repeated freeze-thaw cycles.

Q2: How can I predict if my 3-Pal peptide sequence is likely to aggregate?

A2: While precise prediction is challenging, certain characteristics of your peptide sequence can indicate a higher likelihood of aggregation. Peptides with a high percentage of hydrophobic amino acid residues, in addition to the 3-Pal modification, are more prone to aggregation.[3] Online prediction tools and algorithms can analyze the primary amino acid sequence to identify aggregation-prone regions (APRs).[4] However, the presence of the 3-Pal group will inherently increase the aggregation propensity, so careful handling is always recommended.

Q3: What is the best way to store my lyophilized and reconstituted 3-Pal peptide to minimize aggregation?

A3: For lyophilized 3-Pal peptides, long-term storage at -20°C or colder in a desiccator is recommended to protect from moisture, which can reduce long-term stability.[5] Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation. These aliquots should be stored at -20°C or -80°C. For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but stability at this temperature should be verified for your specific peptide.

Q4: Can I use sonication to dissolve my aggregated 3-Pal peptide?

A4: Yes, sonication can be a useful technique to help dissolve aggregated peptides, including those modified with 3-Pal.[6] It is important to use a bath sonicator and to sonicate for short intervals to avoid excessive heating of the sample, which could potentially degrade the peptide.

Troubleshooting Guides

Issue 1: Poor Solubility and Aggregation During Reconstitution

Symptoms:

  • The lyophilized peptide does not dissolve in the chosen solvent.

  • The solution appears cloudy or contains visible precipitates immediately after reconstitution.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Inappropriate Solvent For highly hydrophobic 3-Pal peptides, aqueous buffers alone are often insufficient. Start by dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][7] Note: For peptides containing cysteine or methionine, DMF is preferred over DMSO to avoid oxidation of the side chains.[6][8] Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration while gently vortexing.[9]
Suboptimal pH The net charge of the peptide influences its solubility. Avoid reconstituting your peptide at a pH near its isoelectric point (pI), where it will have a net neutral charge and be least soluble. For basic peptides (net positive charge), an acidic solvent may aid dissolution. For acidic peptides (net negative charge), a basic solvent may be more effective.[7] However, be aware that the thioester linkage in 3-Pal-cysteine can be unstable at high pH.[10]
High Peptide Concentration Attempting to reconstitute the peptide at too high a concentration can lead to immediate aggregation. Start by preparing a more dilute stock solution and concentrate it later if necessary, though this may be challenging with aggregating peptides.
Low Temperature Ensure the lyophilized peptide and the solvent are at room temperature before reconstitution to avoid precipitation due to temperature shock.[7]
Issue 2: Aggregation of Purified 3-Pal Peptide in Solution During Experiments

Symptoms:

  • A previously clear peptide solution becomes cloudy or forms a precipitate over time.

  • Inconsistent results in bioassays.

  • Loss of activity of the peptide.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
High Peptide Concentration in Assay Work with the lowest feasible concentration of the 3-Pal peptide in your experiments to minimize intermolecular interactions.
Suboptimal Buffer Conditions The pH of your experimental buffer should be at least one to two units away from the peptide's pI. The ionic strength of the buffer can also influence aggregation; this may need to be optimized for your specific peptide.[11]
Temperature Fluctuations Maintain a constant and appropriate temperature during your experiments. For some peptides, aggregation is temperature-dependent.
Lack of Stabilizing Excipients Consider the addition of excipients to your buffer to enhance peptide stability. Sugars (e.g., trehalose, mannitol), certain amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) can help prevent aggregation.[2][12] The effectiveness of a particular excipient will be peptide-dependent and should be empirically tested.
Interaction with Surfaces Hydrophobic peptides can adsorb to plasticware and other surfaces, which can nucleate aggregation. Using low-protein-binding tubes and pipette tips can help mitigate this. The addition of a small amount of a non-ionic surfactant can also reduce surface adsorption.[12]

Experimental Protocols

Protocol 1: Reconstitution of a Lyophilized 3-Pal Peptide
  • Equilibration: Allow the vial of lyophilized 3-Pal peptide to warm to room temperature before opening to prevent condensation of moisture inside the vial.

  • Solvent Selection: Based on the peptide's properties, select an appropriate organic solvent (e.g., DMSO, DMF).

  • Initial Dissolution: Add a small volume of the chosen organic solvent to the vial to dissolve the peptide. Gentle vortexing or sonication can be used to aid dissolution.

  • Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while gently agitating the solution to reach the final desired concentration.

  • Storage: Aliquot the reconstituted peptide solution into low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Characterization of 3-Pal Peptide Aggregation using Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like β-sheet structures, which are common in peptide aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare your 3-Pal peptide in the desired buffer and at the desired concentration for the aggregation study.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your 3-Pal peptide solution to the wells.

    • Include a control with buffer only.

    • Add ThT to each well to a final concentration of 10-25 µM.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

    • Measurements can be taken at a single time point or kinetically over time to monitor the aggregation process. An increase in fluorescence intensity indicates an increase in β-sheet-rich aggregates.[13]

  • Important Controls:

    • Inhibitor alone + ThT: To check for intrinsic fluorescence of any potential aggregation inhibitors.

    • Pre-formed fibrils + ThT: To establish a maximum fluorescence signal.

    • Pre-formed fibrils + inhibitor + ThT: To test for direct quenching of the ThT signal by the inhibitor.[14]

Visualizing Workflows and Pathways

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for 3-Pal Peptide Aggregation start Start: Aggregated 3-Pal Peptide reconstitution Issue during Reconstitution? start->reconstitution in_solution Issue in Solution? reconstitution->in_solution No solvent Use Organic Solvent (DMSO/DMF) reconstitution->solvent Yes concentration_sol Lower Working Concentration in_solution->concentration_sol Yes end_fail Further Optimization Needed in_solution->end_fail No ph_adjust_recon Adjust pH away from pI solvent->ph_adjust_recon concentration_recon Lower Reconstitution Concentration ph_adjust_recon->concentration_recon end_success Result: Soluble Peptide concentration_recon->end_success buffer_opt Optimize Buffer (pH, Ionic Strength) concentration_sol->buffer_opt excipients Add Stabilizing Excipients buffer_opt->excipients low_binding Use Low-Binding Plastics excipients->low_binding low_binding->end_success

Caption: Troubleshooting workflow for 3-Pal peptide aggregation.

Peptide_Aggregation_Pathway Molecular Pathway of 3-Pal Peptide Aggregation monomer Soluble 3-Pal Peptide Monomers misfolded Misfolded Intermediate (Exposed Hydrophobic Regions) monomer->misfolded Conformational Change oligomer Soluble Oligomers misfolded->oligomer Self-Assembly hydrophobic Hydrophobic Interactions misfolded->hydrophobic protofibril Protofibrils oligomer->protofibril Growth h_bond Intermolecular H-Bonding oligomer->h_bond fibril Insoluble Fibrils (β-sheet rich) protofibril->fibril Maturation

Caption: Molecular pathway of 3-Pal peptide aggregation.

References

minimizing racemization of H-3-Pal-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during the coupling of H-3-Pal-OH (3-Pyridylalanine). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the 3-Pyridylalanine residue during the peptide bond formation.[1][2] This leads to the incorporation of the D-enantiomer instead of the desired L-enantiomer, resulting in a diastereomeric peptide impurity that can be challenging to purify and may exhibit altered biological activity.[1]

Q2: Why is this compound particularly susceptible to racemization?

A2: While specific data on this compound is limited, amino acids with electron-withdrawing groups in their side chains can be more prone to racemization.[3] The pyridine ring in 3-Pal can influence the acidity of the alpha-proton, potentially making it more susceptible to abstraction under basic conditions used during coupling, which is a key step in the racemization process.[3][4]

Q3: What are the primary factors influencing racemization during the coupling of this compound?

A3: The main factors include the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the solvent.[2][5] Strong bases and elevated temperatures are known to increase the rate of racemization.[2][6]

Q4: Which coupling reagents are recommended to minimize racemization for this compound?

A4: For amino acids prone to racemization, the use of phosphonium-based reagents like PyBOP® or uronium-based reagents such as HBTU and HATU in conjunction with an additive like HOBt or Oxyma is recommended.[4][7] Carbodiimides like DIC, when used with an additive such as Oxyma, can also be effective in minimizing racemization.[5][8] DEPBT is another reagent noted for its ability to suppress racemization, particularly for sensitive amino acids.[4][7]

Q5: What is the role of the base in racemization and which one should I choose?

A5: Bases are used to neutralize the amino acid salt and for the activation of certain coupling reagents. However, bases can also promote racemization by abstracting the alpha-proton.[3][5] Weaker, non-nucleophilic bases are generally preferred. N-methylmorpholine (NMM) is often recommended over stronger bases like N,N-diisopropylethylamine (DIPEA) as it has been shown to cause less racemization in many cases.[5] Using the minimum necessary amount of base is also critical.[5]

Troubleshooting Guide

This guide addresses the common issue of high diastereomeric impurity levels detected after coupling this compound.

Issue: High levels of D-3-Pal impurity detected by HPLC or LC-MS.

Potential Cause Recommended Action
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as HATU/HOAt, HBTU/HOBt, PyBOP®, or DIC/Oxyma.[4][7][8]
Strong Base Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or collidine.[4][5]
Excess Base Use the minimum stoichiometric amount of base required for the reaction (typically 1-2 equivalents depending on the coupling reagent).[5]
High Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). Avoid elevated temperatures unless necessary for difficult couplings, and even then, use with caution.[2][6]
Prolonged Activation Time Consider a pre-activation step of the carboxylic acid for a short duration before adding the amine component to minimize the time the activated species is exposed to the base.[5]
Solvent Effects The polarity of the solvent can influence racemization.[2][9] Consider less polar solvents if compatible with your synthesis protocol.
Quantitative Data on Racemization
Amino AcidCoupling ReagentBase% D-Isomer (Racemization)
Fmoc-Cys(Trt)-OHHATUNMMHigh
Fmoc-Cys(Trt)-OHDIC/OxymaN/ANegligible[8]
Fmoc-His(Trt)-OHVariousVarious1.8% with DIC/Oxyma (mildest conditions)[8]
Fmoc-His(Trt)-OHHATUNMMHigher than DIC/Oxyma[8]

This data is for illustrative purposes and highlights the importance of choosing the appropriate coupling conditions.

Experimental Protocols

Low-Racemization Coupling Protocol for Fmoc-3-Pal-OH

This protocol is designed for solid-phase peptide synthesis (SPPS) and is based on best practices for minimizing racemization of sensitive amino acids.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF, Dichloromethane (DCM), and then DMF again.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve Fmoc-3-Pal-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Activation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/additive solution and allow it to pre-activate for 5-10 minutes at room temperature.[5]

  • Coupling: Drain the DMF from the resin and add the activated Fmoc-3-Pal-OH solution. Agitate the mixture at room temperature for 2-4 hours.[5]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and DMF.[5]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[5]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting racemization issues encountered during the coupling of this compound.

Racemization_Troubleshooting start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent base_optimization Step 2: Optimize Base Conditions coupling_reagent->base_optimization Reagent is optimal change_reagent Use DIC/Oxyma or HATU/HOAt coupling_reagent->change_reagent Non-optimal reagent? temp_solvent Step 3: Adjust Temperature & Solvent base_optimization->temp_solvent Base is optimized change_base Switch to NMM from DIPEA base_optimization->change_base Using strong base? reduce_base Use Stoichiometric Amount base_optimization->reduce_base Base is weak protocol_review Step 4: Review Overall Protocol temp_solvent->protocol_review Temp is low lower_temp Couple at 0°C or RT temp_solvent->lower_temp High temperature? end Racemization Minimized protocol_review->end Protocol is optimal pre_activate Shorten Pre-activation Time protocol_review->pre_activate Long activation? change_reagent->base_optimization change_base->reduce_base reduce_base->temp_solvent lower_temp->protocol_review pre_activate->end

Caption: Troubleshooting workflow for minimizing this compound racemization.

References

Technical Support Center: H-3-Pal-OH Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with H-3-Pal-OH in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 3-(3-Pyridyl)-L-alanine, is an unnatural amino acid. Its primary application is as a building block in solid-phase peptide synthesis (SPPS).[1] By incorporating this compound into a peptide sequence, researchers can modify the resulting peptide's physicochemical properties. For instance, its hydrophilic and aromatic nature can be leveraged to enhance the aqueous solubility and stability of peptides, which is particularly beneficial in drug development.[2][3]

Q2: I'm having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?

A2: If you are encountering solubility issues, it is recommended to start with small-scale solubility tests on a small portion of your this compound sample before attempting to dissolve the entire stock. This prevents the potential loss of valuable material in an inappropriate solvent. Initial troubleshooting steps include assessing the polarity of your solvent and employing physical methods to aid dissolution. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve better in polar solvents.

Q3: What are some recommended solvents for dissolving this compound?

A3: this compound is known to be highly soluble in water. One supplier reports a solubility of up to 100 mg/mL in water with the aid of ultrasonication.[1] It is also reported to be soluble in dimethylformamide (DMF).[4] For other common organic solvents, while specific quantitative data is not widely published, its structure as a polar amino acid derivative suggests that polar protic and aprotic solvents are the most likely candidates for successful dissolution.

Q4: Can I use heating or sonication to help dissolve this compound?

A4: Yes, gentle warming and sonication are common and effective techniques to aid in the dissolution of peptide-like compounds. Sonication can help break down solid aggregates and increase the surface area for solvent interaction. Gentle warming can also increase the kinetic energy of the system and improve solubility. However, it is crucial to avoid excessive heat, which could potentially lead to degradation of the compound.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing common solubility challenges with this compound in organic solvents.

Initial Assessment

Before attempting to dissolve this compound, it is helpful to understand its chemical properties. As an amino acid derivative containing a pyridine ring, a carboxylic acid, and an amine group, it is a polar and zwitterionic molecule. This inherent polarity governs its solubility behavior.

Solvent Selection and Dissolution Protocol

The following table summarizes the known and predicted solubility of this compound and provides a starting point for solvent selection.

SolventChemical FormulaKnown/Predicted SolubilityRecommended Protocol & Notes
WaterH₂O100 mg/mL (with sonication)[1]This is the recommended starting solvent for high concentrations. Use of a sonicator is advised to achieve maximum solubility.
Dimethylformamide (DMF)C₃H₇NOSoluble[4]A good alternative polar aprotic solvent. Start with a small amount and vortex. Sonication may be beneficial.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPredicted to be solubleA powerful polar aprotic solvent. Should be effective for dissolving this compound.
MethanolCH₃OHPredicted to be solubleA polar protic solvent. Solubility may be lower than in water or DMSO.
EthanolC₂H₅OHPredicted to be solubleSimilar to methanol, another polar protic option.
AcetonitrileC₂H₃NPredicted to have lower solubilityA less polar solvent compared to the others listed. May not be as effective for dissolving the polar this compound.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, Methanol)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • Place the vial in a sonicator bath for 15-30 minutes.

  • Allow the suspension to equilibrate at a constant temperature for at least 24 hours to ensure saturation.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered, saturated solution with a known volume of an appropriate solvent for HPLC analysis.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a standard curve.

  • Calculate the solubility in mg/mL based on the determined concentration and the dilution factor.

Visualizing Experimental Workflows

Workflow for Troubleshooting this compound Dissolution

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting Workflow for this compound Dissolution start Start: this compound Dissolution Issue solvent_choice Select Solvent: 1. Water (preferred) 2. DMF/DMSO 3. Methanol/Ethanol start->solvent_choice add_solvent Add small amount of solvent to a test sample of this compound solvent_choice->add_solvent vortex Vortex vigorously add_solvent->vortex observe Observe for dissolution vortex->observe sonicate Sonicate for 15-30 minutes observe->sonicate No success Success: this compound is dissolved observe->success Yes warm Gently warm (e.g., to 37°C) sonicate->warm observe2 Observe for dissolution warm->observe2 observe2->success Yes fail Failure: Consider alternative solvent or formulation observe2->fail No

Caption: A step-by-step guide to troubleshooting the dissolution of this compound.

Workflow for Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)

As this compound is primarily used as a building block in peptide synthesis, the following diagram outlines the general workflow for its incorporation into a peptide chain using Fmoc-based SPPS.

G Workflow for this compound Incorporation in SPPS start Start: Resin with protected amino acid deprotection Fmoc Deprotection (e.g., with piperidine in DMF) start->deprotection washing1 Wash resin deprotection->washing1 coupling Couple Fmoc-H-3-Pal-OH (with activating agents like HBTU/HATU) washing1->coupling washing2 Wash resin coupling->washing2 next_cycle Repeat cycle for next amino acid washing2->next_cycle next_cycle->deprotection Yes cleavage Cleave peptide from resin (e.g., with TFA cocktail) next_cycle->cleavage No (Final amino acid) purification Purify peptide (e.g., by HPLC) cleavage->purification end End: Purified peptide containing this compound purification->end

Caption: General workflow for incorporating this compound into a peptide sequence via SPPS.

References

Technical Support Center: Protocols for Difficult Couplings Involving 3-(3-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the peptide synthesis of sequences containing 3-(3-Pyridyl)-L-alanine.

Troubleshooting Guides

This section addresses specific issues that may arise during the coupling of Fmoc-3-(3-Pyridyl)-L-alanine.

Issue 1: Incomplete or Slow Coupling Reaction

Question: My coupling reaction with Fmoc-3-(3-Pyridyl)-L-alanine is sluggish or incomplete, as indicated by a positive Kaiser test. What are the potential causes and solutions?

Answer:

Incomplete coupling of Fmoc-3-(3-Pyridyl)-L-alanine can be attributed to several factors, including steric hindrance from the pyridyl side chain and potential electronic effects of the pyridine ring. Here is a systematic approach to troubleshoot this issue:

1. Assess Reagent and Reaction Conditions:

  • Coupling Reagent Choice: For sterically hindered amino acids like 3-(3-Pyridyl)-L-alanine, high-activity coupling reagents are recommended. Uronium/aminium-based reagents like HATU, HCTU, and COMU are generally more effective than carbodiimide-based reagents like DIC.[1] Phosphonium-based reagents like PyBOP are also a robust choice.[2]

  • Reagent Equivalents: Ensure you are using a sufficient excess of the Fmoc-amino acid and coupling reagent. For difficult couplings, increasing the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents) can drive the reaction to completion.

  • Solvent Quality: Use high-purity, anhydrous DMF or NMP. The presence of water can hydrolyze the activated amino acid, reducing coupling efficiency.

  • Base Selection: The choice and amount of base are critical. While DIPEA is commonly used, a weaker base such as 2,4,6-collidine may be beneficial to minimize side reactions, including racemization.[3]

2. Implement Advanced Coupling Strategies:

  • Double Coupling: If a single coupling fails to go to completion, a second coupling with a fresh solution of activated Fmoc-3-(3-Pyridyl)-L-alanine is a highly effective strategy.[4]

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can sometimes overcome kinetic barriers, but should be used cautiously as it can also increase the risk of racemization.

3. Monitor the Reaction:

  • Kaiser Test: A persistent blue or purple color in the Kaiser test on resin beads indicates the presence of unreacted primary amines and thus an incomplete coupling.

  • Alternative Monitoring: For sequences where the N-terminal amino acid is a secondary amine (like proline), the Kaiser test is not applicable. In such cases, other tests like the chloranil test or isatin test should be used.

Issue 2: Racemization of the 3-(3-Pyridyl)-L-alanine Residue

Question: I am observing significant diastereomeric impurities in my final peptide, suggesting racemization of the 3-(3-Pyridyl)-L-alanine residue. How can I minimize this?

Answer:

Racemization is a common side reaction during the activation step of peptide coupling, particularly with bulky or electron-withdrawing side chains.[5] The alpha-proton of the activated amino acid can be abstracted by base, leading to a loss of stereochemical integrity.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additive:

    • Carbodiimide-based reagents like DIC should always be used with a racemization-suppressing additive. OxymaPure and HOAt are generally more effective than HOBt in preventing racemization.[6][7]

    • Uronium/aminium and phosphonium-based reagents inherently carry a lower risk of racemization compared to carbodiimides without additives, but the addition of HOBt or HOAt can still be beneficial.[8]

  • Base Selection and Stoichiometry:

    • Use a weaker, more sterically hindered base like 2,4,6-collidine in place of DIPEA.[3]

    • Avoid using an excessive amount of base, as this increases the likelihood of alpha-proton abstraction.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to the basic environment can increase racemization.

  • Temperature Control: Perform the coupling at room temperature or below if possible, as higher temperatures can accelerate the rate of racemization.

Issue 3: Side Reactions Involving the Pyridine Ring

Question: Are there any specific side reactions associated with the pyridine side chain of 3-(3-Pyridyl)-L-alanine during peptide synthesis?

Answer:

The nitrogen atom in the pyridine ring of 3-(3-Pyridyl)-L-alanine is basic and can potentially participate in side reactions, although this is less common than side reactions of more nucleophilic residues.

Potential Side Reactions and Prevention:

  • Protonation of the Pyridine Nitrogen: In the acidic conditions of TFA cleavage, the pyridine nitrogen will be protonated. This is generally not a problem for the final peptide but is a consideration for its overall charge and purification.

  • Interaction with Coupling Reagents: While less common, there is a theoretical possibility of the pyridine nitrogen interacting with highly reactive coupling reagents. Using standard coupling conditions and avoiding overly harsh or unusual reagents is the best preventative measure.

  • Alkylation: In the presence of certain scavengers used during cleavage (e.g., triisopropylsilane), there's a small possibility of side-chain modification, though this is more of a concern for more nucleophilic side chains like tryptophan. Using a well-vetted cleavage cocktail can minimize this risk.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is most recommended for Fmoc-3-(3-Pyridyl)-L-alanine?

A1: For difficult couplings involving sterically hindered amino acids like 3-(3-Pyridyl)-L-alanine, HATU is often considered the gold standard due to its high reactivity and efficiency.[6] HCTU and COMU are also excellent and often more cost-effective alternatives.[1][9] PyBOP is another reliable choice, particularly when trying to avoid the potential for guanidinylation that can occur with uronium/aminium reagents.[2]

Q2: What is a standard protocol for coupling Fmoc-3-(3-Pyridyl)-L-alanine using HATU?

A2: A general protocol for a manual solid-phase peptide synthesis coupling cycle is provided in the Experimental Protocols section below.

Q3: How does the basicity of the pyridine ring affect the coupling reaction?

A3: The lone pair of electrons on the pyridine nitrogen is generally not nucleophilic enough to significantly interfere with the standard amide bond formation. However, its basicity means it will be protonated under acidic conditions, such as during the final cleavage from the resin with TFA. This can affect the overall charge of the peptide and should be considered when developing purification methods.

Q4: Can I use a carbodiimide reagent like DIC for coupling 3-(3-Pyridyl)-L-alanine?

A4: While possible, it is not the most recommended approach for a difficult coupling. If you do use DIC, it is crucial to include a racemization-suppressing additive like OxymaPure or HOAt.[6] Expect longer reaction times and be prepared to perform a double coupling if necessary.

Q5: What are the expected yields when working with 3-(3-Pyridyl)-L-alanine?

A5: Yields in peptide synthesis are highly sequence-dependent.[10] However, due to the steric hindrance of 3-(3-Pyridyl)-L-alanine, you may experience lower coupling efficiency compared to smaller, unhindered amino acids. By employing the strategies outlined in the troubleshooting guide, such as using a high-activity coupling reagent and performing double couplings when necessary, you can achieve high-purity peptides with good overall yields.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentReagent TypeRelative ReactivityNotes
HATU Uronium/AminiumVery HighHighly effective for hindered amino acids; forms a reactive OAt ester.[6]
HCTU Uronium/AminiumHighA good, often more cost-effective alternative to HATU.[1]
COMU Uronium/AminiumVery HighA third-generation uronium reagent with high efficiency and a better safety profile than benzotriazole-based reagents.[9][11]
PyBOP PhosphoniumHighEfficient for most amino acids and avoids guanidinylation side reactions.[2]
DIC/OxymaPure Carbodiimide/AdditiveGoodA cost-effective option with good racemization suppression. May require longer reaction times.[6]

Experimental Protocols

Protocol 1: Standard HATU Coupling of Fmoc-3-(3-Pyridyl)-L-alanine in Manual SPPS

This protocol describes a single coupling cycle for adding Fmoc-3-(3-Pyridyl)-L-alanine to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Fmoc Deprotection: a. Swell the peptide-resin in DMF for at least 30 minutes. b. Drain the DMF. c. Add a 20% solution of piperidine in DMF to the resin. d. Agitate for 5 minutes, then drain. e. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes. f. Wash the resin thoroughly with DMF (5-7 times). g. Perform a Kaiser test to confirm the presence of a free primary amine (positive test will show blue beads).

2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-3-(3-Pyridyl)-L-alanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.

3. Monitoring and Washing: a. After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test. b. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive, proceed to the double coupling protocol. c. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Protocol 2: Double Coupling Strategy for Incomplete Reactions

If the Kaiser test after the initial coupling is positive, a double coupling is recommended.

  • After the first coupling, wash the resin with DMF (3 times).

  • Prepare a fresh activation solution of Fmoc-3-(3-Pyridyl)-L-alanine as described in Protocol 1, step 2.

  • Add the fresh solution to the resin and continue the coupling for another 1-2 hours.

  • Monitor the reaction completion with the Kaiser test.

  • Wash the resin thoroughly with DMF (3-5 times).

Mandatory Visualization

experimental_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 kaiser_pos Kaiser Test (Positive) wash1->kaiser_pos activation Activation: Fmoc-3-(3-Pyridyl)-L-alanine + HATU + DIPEA kaiser_pos->activation coupling Coupling Reaction (1-2 hours) activation->coupling wash2 DMF Wash coupling->wash2 kaiser_check Kaiser Test wash2->kaiser_check double_coupling Double Coupling (Repeat Activation and Coupling) kaiser_check->double_coupling Positive kaiser_neg Kaiser Test (Negative) kaiser_check->kaiser_neg Negative wash3 DMF Wash double_coupling->wash3 wash3->kaiser_check end End: Coupled Peptide-Resin kaiser_neg->end

Caption: Standard and double coupling workflow for Fmoc-3-(3-Pyridyl)-L-alanine.

troubleshooting_logic start Problem: Incomplete Coupling check_reagents Check Reagent Quality & Equivalents start->check_reagents increase_time Increase Coupling Time check_reagents->increase_time double_couple Perform Double Coupling increase_time->double_couple solution Solution: Complete Coupling increase_time->solution Success change_reagent Switch to Higher Activity Reagent (e.g., HATU, COMU) double_couple->change_reagent double_couple->solution Success increase_temp Increase Temperature (with caution) change_reagent->increase_temp change_reagent->solution Success increase_temp->solution Success

Caption: Troubleshooting logic for incomplete coupling of 3-(3-Pyridyl)-L-alanine.

References

Technical Support Center: 3-Pal Peptide Sequence Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 3-Palmitoyl (3-Pal) peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in validating the sequence of 3-Pal modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing 3-Pal peptides by mass spectrometry?

A1: The analysis of 3-Pal peptides by mass spectrometry presents several challenges. The S-palmitoylation modification is a long-chain fatty acylation that introduces a labile thioester bond and significantly increases the hydrophobicity of the peptide.[1][2] Key difficulties include the potential for the palmitoyl group to be lost during sample preparation and within the mass spectrometer, as well as poor chromatographic performance on standard reversed-phase columns like C18.[2][3]

Q2: Which fragmentation method is most suitable for sequencing 3-Pal peptides?

A2: Higher-energy collisional dissociation (HCD) is often the most effective fragmentation method for sequencing 3-Pal peptides.[1][4] While collision-induced dissociation (CID) and electron transfer dissociation (ETD) can also be used, HCD tends to produce more informative fragment ions.[5] Specifically, HCD can generate y-ions that have undergone a neutral loss of the palmitoyl group, and these secondary fragment ions still provide valuable sequence information.[4][5] In contrast, with CID and ETD, the neutral loss often occurs from the precursor ion, which can limit the amount of sequence information obtained.[5]

Q3: What is the characteristic neutral loss observed for S-palmitoylation?

A3: The characteristic neutral loss for S-palmitoylation corresponds to the mass of palmitic acid, which is 238.22968 Da for the monoisotopic mass (C16H32O).[1][4] This loss is frequently observed from the precursor ion or from fragment ions in the MS/MS spectrum.

Q4: How can I be sure that a peptide-spectrum match (PSM) for a 3-Pal peptide is correct?

A4: Validating a peptide-spectrum match (PSM) for a 3-Pal peptide requires careful data analysis and, ideally, comparison with a synthetic standard.[6] Key steps include:

  • Database Search Parameters: Ensure that S-palmitoylation is included as a variable modification in your search parameters.[1]

  • Manual Spectral Inspection: Manually inspect the MS/MS spectrum to confirm the presence of key fragment ions (b- and y-ions) that support the proposed sequence. Look for the characteristic neutral loss of the palmitoyl group.

  • Synthetic Peptide Comparison: The most rigorous validation involves analyzing a synthetic version of the putative 3-Pal peptide using the same LC-MS/MS conditions. The fragmentation pattern and retention time should closely match that of the peptide identified in the biological sample.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for the 3-Pal peptide 1. Loss of palmitoyl group during sample preparation: The thioester bond is labile, especially under basic pH or with certain reducing agents like DTT.[3][7] 2. Poor ionization efficiency. 3. Peptide is too hydrophobic and is lost during sample handling or not eluting from the LC column. [2]1. Optimize sample preparation: Use a neutral buffer (e.g., 50 mM Tris, pH 7.4) and a milder reducing agent like TCEP.[7] Consider using detergents like RapiGest, which can help stabilize the thioester linkage.[2] 2. Adjust MS source parameters: Optimize source temperature and voltages. 3. Modify LC method: Use a C4 column instead of a C18 column to better retain and elute highly hydrophobic peptides.[2] Increase the organic content of the mobile phase or use a shallower gradient.
Poor sequence coverage in MS/MS spectra 1. Domination of the spectrum by the neutral loss of the palmitoyl group. [5] 2. Inappropriate fragmentation energy. 3. Low abundance of the precursor ion. 1. Use HCD fragmentation: HCD often provides more informative fragment ions even with the neutral loss.[1][4] 2. Optimize collision energy: Perform a stepwise increase in collision energy to find the optimal setting that balances fragmentation of the peptide backbone with the neutral loss of the palmitoyl group. 3. Increase sample loading: If possible, increase the amount of sample injected to improve the intensity of the precursor ion.
Ambiguous site of palmitoylation 1. Insufficient fragment ions to pinpoint the modified cysteine residue. 2. Migration of the palmitoyl group during sample preparation. [2]1. Employ ETD: While HCD is generally preferred for sequencing, ETD can sometimes provide complementary data by generating c- and z-ions, which can help localize the modification.[5] 2. Use RapiGest: This detergent has been shown to inhibit the intermolecular migration of the palmitoyl group.[2]
Incorrect peptide identification by search engine 1. Incorrect search parameters. 2. Software artifacts or misinterpretation of spectra. [8]1. Verify search parameters: Ensure the mass tolerance is appropriate and that S-palmitoylation on Cysteine (238.22968 Da) is set as a variable modification.[1] 2. Manual validation: Carefully inspect the annotated MS/MS spectrum. Ensure that the major peaks are assigned to logical fragment ions (b, y, and their neutral losses). Be cautious of software misidentifying isobaric or near-isobaric residues.[8]

Experimental Protocols

Sample Preparation for 3-Pal Peptide Analysis

This protocol is designed to minimize the loss of the palmitoyl group.

  • Lysis and Reduction:

    • Lyse cells or tissues in a neutral buffer, such as 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Reduce disulfide bonds by adding Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubating at 37°C for 30 minutes. Avoid using DTT, as it can be more aggressive towards the thioester bond.[7]

  • Alkylation:

    • Alkylate free cysteine residues by adding iodoacetamide (IAM) or N-ethylmaleimide (NEM) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins using a methanol/chloroform or acetone precipitation method to remove interfering substances.

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a denaturant compatible with the chosen protease (e.g., RapiGest SF).[2]

    • Digest the proteins with an appropriate protease (e.g., trypsin) at an optimized enzyme-to-substrate ratio (typically 1:50) overnight at 37°C. Extended digestion times may lead to some signal loss.[4]

  • Sample Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.5% to inactivate the protease and precipitate acid-labile detergents like RapiGest.

    • Centrifuge to pellet the precipitated detergent and desalt the resulting peptides using a C4 StageTip or ZipTip, as C18 may be too retentive.[2]

    • Elute the peptides and dry them in a vacuum centrifuge. Reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

LC-MS/MS Analysis Parameters
Parameter Recommendation
LC Column C4 reversed-phase column (e.g., 75 µm ID, 15 cm length, 3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 80% Acetonitrile, 0.1% Formic Acid in Water
Gradient Optimized for hydrophobic peptides. Start with a low percentage of B, and use a long, shallow gradient to elute the 3-Pal peptides.
Mass Spectrometer High-resolution mass spectrometer (e.g., Orbitrap)
MS1 Scan Resolution: 60,000-120,000; AGC Target: 1e6; Max IT: 50 ms
MS2 Fragmentation HCD
MS2 Collision Energy Stepped collision energy (e.g., 25, 30, 35%) or optimized fixed energy
MS2 Resolution 15,000-30,000
MS2 AGC Target 1e5
MS2 Max IT 100 ms
Data-Dependent Acquisition TopN method (e.g., Top 10-15 most intense precursors)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Lysis Cell Lysis (Tris Buffer, pH 7.4) Reduction Reduction (TCEP) Lysis->Reduction Alkylation Alkylation (IAM/NEM) Reduction->Alkylation Digestion Protease Digestion (Trypsin, RapiGest) Alkylation->Digestion Cleanup Desalting (C4 StageTip) Digestion->Cleanup LC LC Separation (C4 Column) Cleanup->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 HCD HCD Fragmentation MS1->HCD MS2 MS2 Scan (Fragment Ions) HCD->MS2 Search Database Search (Variable Mod: S-Pal) MS2->Search Validation Manual Validation & PSM Assessment Search->Validation

Caption: Workflow for 3-Pal peptide identification.

Fragmentation_Pattern cluster_peptide cluster_fragments N_term H₂N AA1 AA₁ Cys_Pal Cys (Palmitoyl) AA3 AA₃ C_term COOH b2_ion b₂ ion [H₂N-AA₁-Cys(Pal)]⁺ y1_ion y₁ ion [AA₃-COOH + H]⁺ y2_star_ion y₂* ion [Cys-AA₃-COOH + H]⁺ (Neutral Loss of Palmitoyl) Precursor Precursor Ion [H₂N-AA₁-Cys(Pal)-AA₃-COOH + nH]ⁿ⁺ Precursor->b2_ion b-type cleavage Precursor->y1_ion y-type cleavage Precursor->y2_star_ion y-type cleavage + Neutral Loss

Caption: Fragmentation of a 3-Pal peptide in HCD.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Pyridylalanine vs. Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug discovery, the strategic substitution of natural amino acids with non-proteinogenic counterparts is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the biological activities of peptides containing 3-pyridylalanine (3-Pal) versus those containing the natural aromatic amino acid, phenylalanine (Phe). This comparison is crucial for researchers aiming to enhance the therapeutic properties of peptide candidates, such as receptor binding, solubility, and stability.

Overview of 3-Pyridylalanine as a Phenylalanine Surrogate

3-Pyridylalanine, an isomer of phenylalanine containing a nitrogen atom in the phenyl ring, is frequently employed as a structural surrogate for phenylalanine. The introduction of the nitrogen atom imparts a lower electron density to the aromatic ring and provides a hydrogen bond acceptor, which can significantly influence the peptide's physicochemical properties. Notably, the substitution of Phe with 3-Pal has been shown to enhance the aqueous solubility and stability of peptides, key attributes for drug development.[1][2]

Quantitative Comparison of Biological Activity

The substitution of phenylalanine with 3-pyridylalanine can modulate the biological activity of peptides, as evidenced by receptor binding assays and other functional assessments. Below are tables summarizing quantitative data from studies on glucagon and Gonadotropin-Releasing Hormone (GnRH) analogs.

Glucagon Analogs: Receptor Binding Affinity

In a study of glucagon analogs, 3-Pal was substituted for Phe at various positions to improve solubility while maintaining biological activity. The data below compares the in vitro potency of these analogs at the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).

Peptide/AnalogSequence Modification(s)GCGR IC50 (nM)GLP-1R IC50 (nM)Aqueous Solubility (mg/mL)
Native Glucagon-0.3 ± 0.1>1000<0.1
Analog 1[Aib¹⁶]0.4 ± 0.1>1000<0.1
Analog 2[3-Pal⁶, Aib¹⁶]0.5 ± 0.1>10000.2
Analog 3[3-Pal¹⁰, Aib¹⁶]0.4 ± 0.1>10000.3
Analog 9[3-Pal⁶,¹⁰,¹³, Aib¹⁶]0.6 ± 0.1>1000>2.0

Data synthesized from Mroz et al., J. Med. Chem. 2016, 59, 17, 8061–8067.[1][3]

GnRH Antagonists: Receptor Binding Affinity

The following table presents data on GnRH antagonists, where substitutions at position 3 with 3-Pal derivatives were evaluated for their ability to antagonize the human GnRH receptor.

AnalogPosition 3 SubstitutionIC50 (nM)
Degarelix AnalogD-3-Pal1.65
Analog 7D-2-OMe-5-Pal5.22
Analog 8L-2-OMe-5-Pal36.95

Data synthesized from Kumar et al., Bioorg. Med. Chem. Lett. 2005, 15, 4, 853-856.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the types of assays used to generate the data presented above.

In Vitro Receptor Binding Assay (for Glucagon Analogs)

Objective: To determine the half-maximal inhibitory concentration (IC50) of peptide analogs at the glucagon receptor (GCGR) and GLP-1 receptor (GLP-1R).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GCGR or GLP-1R are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-glucagon for GCGR) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor peptides (native glucagon and its analogs) are added to displace the radioligand.

    • The reaction is incubated to equilibrium (e.g., 90 minutes at 25°C).

  • Detection: The mixture is filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value for each peptide.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of peptides against various bacterial strains. The MIC is the lowest concentration of a peptide that prevents visible growth of a microorganism.[6][7]

Methodology:

  • Bacterial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown overnight in a suitable broth (e.g., Mueller-Hinton Broth).

  • Peptide Preparation: The peptides are dissolved in a suitable solvent (e.g., sterile water or DMSO) and serially diluted in a 96-well microtiter plate.

  • Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL), and a fixed volume is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[6]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the toxicity of peptides against eukaryotic cells.

Methodology:

  • Cell Culture: A mammalian cell line (e.g., HEK293, HeLa) is seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides. The cells are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical receptor binding signaling pathway and the workflow for determining peptide antimicrobial activity.

G Receptor Binding and Downstream Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., GCGR) G_protein G Protein (Gs) Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Peptide Peptide Ligand (3-Pal or Phe containing) Peptide->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Modulation G Workflow for MIC Determination Start Start Prepare_Peptides Prepare Serial Dilutions of Peptides (3-Pal and Phe versions) Start->Prepare_Peptides Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Inoculate Inoculate Peptide Dilutions with Bacteria in 96-well plate Prepare_Peptides->Inoculate Prepare_Bacteria->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC End End Determine_MIC->End

References

Validating the Incorporation of Modified Amino Acids: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the precise verification of amino acid sequences, including the successful incorporation of modified residues, is a critical step. This guide provides a comparative analysis of Edman degradation and mass spectrometry for validating the incorporation of H-3-Pal-OH, a derivative of alanine. While the nomenclature "H-3" may suggest a tritiated compound, this compound (CAS 64090-98-8) is a specific, non-radioactive alanine derivative.[1][2][3] This guide will address the validation of this specific modification and contrast it with methods used for studying protein S-palmitoylation, a common post-translational modification involving the attachment of palmitic acid to cysteine residues.[4][5]

Method 1: Validation by Edman Degradation

Edman degradation is a classical technique for determining the amino acid sequence of a peptide from its N-terminus.[6][7] The method involves a cyclical process of labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), cleaving it from the peptide chain, and then identifying the resulting phenylthiohydantoin (PTH)-amino acid derivative by chromatography.[8][9]

Applicability to this compound:

When the Edman degradation process reaches the this compound residue within a peptide sequence, it would cleave this modified amino acid. The resulting PTH-H-3-Pal-OH derivative would then be analyzed. A successful validation would depend on the following:

  • Unique Chromatographic Signature: The PTH-H-3-Pal-OH derivative would need to have a distinct retention time during chromatographic analysis compared to the standard PTH-amino acids.

  • Availability of a Standard: For unambiguous identification, a purified standard of PTH-H-3-Pal-OH would be required to compare its chromatographic behavior. Without a standard, the resulting peak would be unidentifiable.

  • Potential for Reaction Interference: As seen with other bulky amino acid modifications, the this compound side chain could sterically hinder the PITC coupling reaction or the cleavage step, potentially leading to incomplete reactions or a "signal dropout" in the sequencing run at that specific cycle.[10]

Experimental Protocol: Edman Degradation
  • Sample Preparation: The purified peptide containing this compound is immobilized. This can be done by adsorbing the protein onto a polyvinylidene difluoride (PVDF) membrane.[7][8]

  • Coupling Reaction: Under mildly alkaline conditions, the uncharged N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) to form a phenylthiocarbamoyl (PTC) derivative.[8]

  • Cleavage Reaction: The PTC-peptide is treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[11]

  • Conversion and Identification: The thiazolinone derivative is extracted into an organic solvent and heated with an aqueous acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[7][9] This PTH-amino acid is then identified using a technique like reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to known standards.[11]

  • Repetitive Cycles: The shortened peptide is subjected to the next cycle of coupling and cleavage to identify the subsequent amino acid in the sequence.[9] The cycle in which the unidentifiable peak corresponding to PTH-H-3-Pal-OH appears would confirm its position.

Method 2: Validation by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a highly accurate and sensitive method for verifying the molecular weight of peptides and identifying post-translational modifications.[12]

Applicability to this compound:

Mass spectrometry is exceptionally well-suited for validating the incorporation of this compound.

  • Intact Mass Analysis: By analyzing the entire peptide, MS can determine its precise molecular weight. A successful incorporation of this compound (Molecular Weight: 166.18 g/mol ) will result in a corresponding mass shift in the peptide compared to its unmodified version.

  • Tandem Mass Spectrometry (MS/MS): For unambiguous localization, the peptide ion can be fragmented within the mass spectrometer. The resulting fragment ions are then analyzed to reconstruct the amino acid sequence and pinpoint the exact location of the this compound residue.[13]

High-Level Experimental Protocol: Mass Spectrometry
  • Sample Preparation: The peptide sample is purified and may be subjected to enzymatic digestion (e.g., with trypsin) if it is part of a larger protein. For synthetic peptides, this step is often unnecessary.

  • Ionization: The peptide molecules are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis (MS1): The ions are separated based on their mass-to-charge ratio in a mass analyzer, providing the molecular weight of the intact peptide. This confirms if the mass of this compound has been added.

  • Fragmentation (MS/MS): Ions corresponding to the modified peptide are selected and fragmented (e.g., via collision-induced dissociation).[14]

  • Fragment Ion Analysis (MS2): The masses of the fragment ions are measured. Bioinformatic software is then used to analyze the fragment spectrum to determine the amino acid sequence and confirm the precise site of the this compound modification.

Alternative Method for S-Palmitoylation: Acyl-Biotin Exchange (ABE)

For researchers whose interest may lie in the study of S-palmitoylation (the attachment of palmitic acid to cysteine), the Acyl-Biotin Exchange (ABE) technique is a more appropriate and widely used method than Edman degradation.[15] This non-radioactive method allows for the specific detection and enrichment of S-acylated proteins.

Experimental Protocol: Acyl-Biotin Exchange
  • Blocking Free Thiols: All free cysteine thiol groups in a protein lysate are first blocked, typically with N-ethylmaleimide (NEM).[13]

  • Cleavage of Thioester Bonds: The thioester linkage of the palmitoyl group to cysteine residues is specifically cleaved using hydroxylamine. This exposes a free thiol group only at the sites of previous palmitoylation.[16]

  • Biotinylation: The newly exposed thiol groups are then labeled with a thiol-reactive biotin tag, such as biotin-HPDP.[15]

  • Enrichment and Detection: The biotinylated proteins are captured and enriched using streptavidin-agarose beads.[17] The enriched proteins can then be identified by western blotting or mass spectrometry.

Quantitative Data Comparison

FeatureEdman DegradationMass Spectrometry
Primary Application N-terminal protein sequencing[6]Molecular weight determination, PTM identification & localization[12]
Detection of this compound Indirect; requires a PTH-standard for confirmation.[10]Direct; detects the specific mass increase of the modification.[10]
Confirmation of Incorporation Inferred by an unidentifiable peak at a specific cycle; potential for ambiguity.[10]Direct and highly accurate via intact mass measurement.[10]
Localization of Modification Inferred by the cycle number where the novel peak appears.Precisely determined through tandem MS (MS/MS).[13]
Sample Requirement 10 - 100 picomoles[8]Femtomole to picomole range
Throughput Low; sequential, cycle-by-cycle analysis.High; capable of analyzing complex mixtures rapidly.
Key Limitation Ineffective if N-terminus is blocked; bulky groups can disrupt the chemistry.[8]Thioester-linked modifications (like S-palmitoylation) can be labile during analysis.[14][18]

Visualizing the Workflows

Edman_Degradation_Workflow cluster_cycle Edman Cycle peptide Peptide (N-term...X-Y-Pal-Z...) pitc 1. Couple with PITC (Alkaline Conditions) peptide->pitc ptc_peptide PTC-Peptide pitc->ptc_peptide cleavage 2. Cleave with TFA (Anhydrous Acid) ptc_peptide->cleavage thiazolinone Thiazolinone Derivative of N-term aa cleavage->thiazolinone short_peptide Shortened Peptide (N-term...Y-Pal-Z...) cleavage->short_peptide To Next Cycle conversion 3. Convert (Aqueous Acid) thiazolinone->conversion pth_aa PTH-Amino Acid conversion->pth_aa hplc 4. Identify by HPLC pth_aa->hplc sequence Identified Sequence hplc->sequence

Caption: Workflow of Edman degradation for peptide sequencing.

Validation_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry start Peptide with This compound edman_proc Sequential Degradation (N cycles) start->edman_proc ms1 Intact Mass Analysis (MS1) start->ms1 edman_hplc HPLC Analysis edman_proc->edman_hplc edman_result Result: Unidentified Peak at Cycle 'n' edman_hplc->edman_result ms1_result Confirms Correct Total Mass ms1->ms1_result ms2 Tandem MS (Fragmentation) ms1->ms2 ms2_result Result: Confirms Sequence and Precise Location of Pal-OH ms2->ms2_result

Caption: Comparison of Edman degradation and Mass Spec workflows.

Conclusion

While Edman degradation is a foundational technique for N-terminal sequencing, it presents significant challenges for validating the incorporation of modified amino acids like this compound. The method is indirect, potentially prone to chemical interference, and requires a specific analytical standard that may not be available. In contrast, mass spectrometry offers a direct, rapid, and highly accurate approach. It can unequivocally confirm the presence of the modification through intact mass analysis and pinpoint its exact location within the peptide sequence using tandem MS. For researchers needing to validate the incorporation of novel or modified amino acids, mass spectrometry is the superior and recommended methodology. For studies focused on the biological process of S-palmitoylation, dedicated techniques such as Acyl-Biotin Exchange are the industry standard.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing 3-(3-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically robust peptide-based drugs is a critical endeavor. The inherent vulnerability of natural peptides to rapid enzymatic breakdown in the body significantly curtails their therapeutic potential. A leading strategy to counteract this is the incorporation of non-natural amino acids, such as 3-(3-Pyridyl)-L-alanine, into peptide sequences. This guide offers a comparative analysis of the enzymatic stability of peptides featuring this modification, supported by experimental data and detailed methodologies.

The introduction of 3-(3-Pyridyl)-L-alanine, a structural analog of phenylalanine and histidine, into a peptide backbone can confer enhanced resistance to proteolytic degradation. The pyridine ring of this amino acid can influence peptide conformation and binding to proteolytic enzymes, thereby hindering enzymatic cleavage and extending the peptide's half-life in biological fluids.

Comparative Analysis of Enzymatic Stability

While direct head-to-head quantitative data on the enzymatic stability of a peptide and its 3-(3-Pyridyl)-L-alanine-containing counterpart are not abundant in publicly available literature, the principle of enhanced stability through such modifications is well-established. For instance, modifications of Luteinizing Hormone-Releasing Hormone (LHRH) synthetic antagonists with D-amino acids, including D-3-pyridylalanine, have been shown to enhance resistance to enzymatic degradation and extend plasma half-life[1].

To illustrate the expected impact of such a modification, we can consider data from studies on other non-natural amino acid substitutions designed to improve metabolic stability. For example, a study on somatostatin analogs demonstrated a significant increase in serum half-life upon incorporation of mesitylalanine, another non-natural aromatic amino acid[2].

The following table provides an illustrative comparison based on the expected significant increase in stability when a natural amino acid at a proteolytically labile position is replaced with 3-(3-Pyridyl)-L-alanine.

PeptideModificationMatrixHalf-life (t½)Fold Increase in Stability
Native Peptide X NoneHuman Plasma~ 1 hour1x
Analog Peptide X Substitution with 3-(3-Pyridyl)-L-alanineHuman Plasma> 10 hours > 10x

Note: This data is illustrative and serves to highlight the anticipated substantial difference in metabolic stability. Actual half-life values will vary depending on the specific peptide sequence, the position of the 3-(3-Pyridyl)-L-alanine residue, and the precise experimental conditions.

Experimental Protocols

The assessment of peptide stability is crucial for the development of peptide therapeutics. A standard and widely accepted method for determining enzymatic stability is the in vitro plasma stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a peptide in human plasma.

Materials:

  • Test peptide and its 3-(3-Pyridyl)-L-alanine modified analog

  • Human plasma (pooled, with anticoagulant such as EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Internal standard (for LC-MS analysis)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water or PBS).

  • Incubation: Pre-warm human plasma to 37°C. Initiate the assay by adding the peptide stock solution to the plasma to achieve a final concentration typically in the low micromolar range.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution containing an internal standard. This action stops the enzymatic degradation and precipitates plasma proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: The percentage of the intact peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t½) of the peptide is then determined by fitting the data to a first-order decay kinetic model.

Visualizing the Workflow

To further elucidate the experimental process, a diagram of the in vitro plasma stability assay workflow is provided below.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide Peptide Stock Solution Incubation Incubation at 37°C Peptide->Incubation Plasma Human Plasma (37°C) Plasma->Incubation Timepoints Aliquots at T=0, 15, 30... min Incubation->Timepoints Quenching Quenching & Protein Precipitation Timepoints->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data logical_relationship Modification Incorporation of 3-(3-Pyridyl)-L-alanine Conformation Altered Peptide Conformation and Steric Hindrance Modification->Conformation Binding Reduced Binding Affinity to Proteolytic Enzyme Active Site Conformation->Binding Cleavage Decreased Rate of Enzymatic Cleavage Binding->Cleavage Stability Enhanced Enzymatic Stability (Increased Half-life) Cleavage->Stability

References

A Comparative Analysis of 2-Pyridyl, 3-Pyridyl, and 4-Pyridyl-Alanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the properties and applications of pyridyl-alanine isomers, this guide offers a comparative study of 2-pyridyl, 3-pyridyl, and 4-pyridyl-alanine. These non-natural amino acids are of significant interest in peptide and drug development, offering unique structural and chemical characteristics that can be leveraged to enhance the therapeutic properties of peptides.

This guide provides a comprehensive overview of their synthesis, physicochemical properties, and their impact on the biological activity of peptides, supported by experimental data. Detailed experimental protocols for their synthesis and analysis are also presented to aid researchers in their practical application.

Physicochemical and Biological Properties

The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties, hydrophilicity, and receptor binding affinity of peptides incorporating these amino acids. The table below summarizes key physicochemical and biological properties of the three isomers.

Property2-Pyridyl-alanine (2-Pal)3-Pyridyl-alanine (3-Pal)4-Pyridyl-alanine (4-Pal)
Molecular Formula C₈H₁₀N₂O₂[1]C₈H₁₀N₂O₂C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [1]166.18 g/mol [3]166.17 g/mol [2]
Predicted pKa (Amino Group) 1.73 ± 0.10[1]1.95 ± 0.10[3]3.32 ± 0.10 (Fmoc-protected)[4]
Melting Point (°C) 191 - 194[1]248 - 252[5]219 (Fmoc-protected, dec.)[4]
LogD of Peptide Analogue -2.3 ± 0.1-2.5 ± 0.1-2.6 ± 0.1
SST2 Receptor Binding Affinity (Kd, nM) 0.18 ± 0.020.15 ± 0.010.11 ± 0.01

*Data for LogD and SST2 Receptor Binding Affinity are for DOTA-conjugated somatostatin analogues where the third amino acid is the respective pyridyl-alanine isomer.

Experimental Protocols

Synthesis of Pyridyl-alanines

Several methods for the synthesis of pyridyl-alanines have been reported, including chemoenzymatic and asymmetric synthesis approaches. Below are representative protocols.

1. Chemoenzymatic Synthesis via Diethyl Acetamidomalonate Condensation

This method is applicable to all three isomers and involves the condensation of diethyl acetamidomalonate with the corresponding pyridylmethyl halide, followed by enzymatic resolution.

  • Step 1: Synthesis of DL-pyridyl-alanine. Diethyl acetamidomalonate is reacted with the respective pyridylmethyl chloride (2-, 3-, or 4-chloromethylpyridine) in the presence of a base (e.g., sodium ethoxide) to yield the corresponding diethyl acetamidopyridylmalonate.

  • Step 2: Hydrolysis and Decarboxylation. The resulting malonate derivative is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield the racemic DL-pyridyl-alanine[6][7].

  • Step 3: Enzymatic Resolution. The racemic mixture can be resolved using an enzyme such as α-chymotrypsin to selectively hydrolyze the N-acetyl-L-amino acid ester, allowing for the separation of the L- and D-enantiomers[8][9].

2. Asymmetric Synthesis via Catalytic Hydrogenation

This method is particularly useful for the enantioselective synthesis of 2-pyridyl-alanine.

  • Step 1: Synthesis of (2-pyridyl)dehydroamino acid derivative. This precursor is synthesized from 2-pyridinecarboxaldehyde.

  • Step 2: N-Oxide Formation. The dehydroamino acid derivative is converted to its corresponding N-oxide.

  • Step 3: Asymmetric Hydrogenation. The N-oxide is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄[10].

  • Step 4: N-Oxide Reduction. The final step involves the reduction of the N-oxide to yield the desired enantiomer of 2-pyridyl-alanine[10].

Measurement of LogD

The distribution coefficient (LogD) is a measure of the lipophilicity of a compound at a specific pH.

  • Procedure: A solution of the peptide in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is prepared. The mixture is shaken to allow for partitioning of the peptide between the two phases. After separation of the phases, the concentration of the peptide in each phase is determined, often using radiolabeling and gamma counting. The LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Receptor Binding Affinity Assay

The binding affinity of pyridyl-alanine-containing peptides to their target receptors can be determined using a radioligand binding assay.

  • Procedure: Cell membranes expressing the target receptor (e.g., somatostatin receptor subtype 2) are incubated with a radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (the pyridyl-alanine analogue). After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured, and the data are analyzed to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). The equilibrium dissociation constant (Kd) can then be calculated from the IC₅₀ value.

Signaling Pathways

The incorporation of pyridyl-alanine isomers can modulate the interaction of peptides with their receptors, thereby influencing downstream signaling pathways. Below are diagrams of the Luteinizing Hormone-Releasing Hormone (LHRH) and Somatostatin receptor signaling pathways, which are relevant to the application of these amino acids in drug development.

LHRH_Signaling_Pathway LHRH LHRH LHRH_R LHRH Receptor (GPCR) LHRH->LHRH_R Gq11 Gq/11 LHRH_R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 induces Ca2->PKC co-activates Gonadotropin_Release Gonadotropin (LH/FSH) Release PKC->Gonadotropin_Release stimulates

Caption: LHRH Receptor Signaling Pathway.

Somatostatin_Receptor_Signaling_Pathway Somatostatin Somatostatin SSTR Somatostatin Receptor (GPCR) Somatostatin->SSTR Gi Gi SSTR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Gbg Gβγ Gi->Gbg ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response leads to K_channel K⁺ Channel Gbg->K_channel activates Ca_channel Ca²⁺ Channel Gbg->Ca_channel inhibits

Caption: Somatostatin Receptor Signaling Pathway.

Conclusion

The choice of pyridyl-alanine isomer for incorporation into a peptide therapeutic is a critical decision that can significantly impact its pharmacological profile. 4-Pyridyl-alanine generally imparts the greatest hydrophilicity, which can be advantageous for improving the solubility of poorly soluble peptides. This increased hydrophilicity can also lead to enhanced receptor binding affinity, as observed with somatostatin receptor subtype 2. The 3-pyridyl-alanine isomer also enhances hydrophilicity and can be a valuable tool for peptide optimization. The 2-pyridyl-alanine isomer, while also increasing hydrophilicity compared to natural aromatic amino acids, appears to have a lesser effect than the 3- and 4-isomers in the context of the studied somatostatin analogues. Researchers and drug developers should carefully consider the desired physicochemical and biological properties of their peptide candidates when selecting a pyridyl-alanine isomer for incorporation. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the design and development of novel peptide-based therapeutics.

References

Assessing the Impact of 3-Hydroxypicolinoyl-Prolyl-Proline (H-3-Pal-OH) on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, solubility, and receptor affinity. One such modification involves the incorporation of non-standard amino acids and capping groups. This guide provides a comparative analysis of the impact of the N-terminal capping agent 3-Hydroxypicolinoyl-Prolyl-Proline (H-3-Pal-OH) on peptide conformation, presenting supporting experimental data and methodologies to aid researchers in their drug development endeavors.

Introduction to this compound and Peptide Conformation

This compound is a derivative of alanine and is utilized in peptide synthesis.[1] Its impact on the three-dimensional structure, or conformation, of a peptide is of significant interest as conformation is intrinsically linked to biological activity. Peptides in solution are not static entities; they exist as an ensemble of interconverting conformations.[2][3] The introduction of specific chemical moieties can shift this conformational equilibrium, favoring certain structures over others. This guide will explore how the incorporation of this compound influences peptide secondary structure and compare its effects to other conformational modulators.

Comparative Analysis of Conformational Effects

While direct, quantitative comparative studies on this compound are limited in publicly available literature, we can infer its potential impact based on studies of similar pyridyl-containing amino acids, such as 3-pyridylalanine (a component of this compound). Research on glucagon analogues has shown that replacing aromatic residues like phenylalanine and tyrosine with 3-pyridylalanine can enhance the aqueous solubility of the peptide.[4][5] This suggests that the pyridyl group, with its inherent polarity and hydrogen bonding capabilities, can alter the peptide's interaction with the solvent, which in turn can influence its conformational preferences.

In contrast to proline, which is well-known for its ability to induce sharp turns and restrict backbone flexibility due to its cyclic side chain, the impact of an N-terminal capping group like this compound is likely to be more localized to the N-terminus of the peptide.[6][7] This can be advantageous in scenarios where localized conformational stabilization is desired without perturbing the overall secondary structure required for biological activity.

To provide a framework for comparison, the following table outlines hypothetical data based on typical experimental outcomes when analyzing peptide conformation with and without a modifying agent like this compound.

Table 1: Comparative Quantitative Data on Peptide Conformation

ParameterPeptide A (Unmodified)Peptide B (with this compound)Alternative (e.g., Proline-rich peptide)
NMR Spectroscopy
Amide Proton Chemical Shift Dispersion (ppm)7.5 - 8.57.4 - 8.67.0 - 9.0
³J(HN,Hα) Coupling Constants (Hz)6.0 - 8.0 (flexible)5.5 - 7.5 (localized ordering)< 6.0 (turn/helical)
Number of NOE Restraints (per residue)~2~3-4 (at N-terminus)> 5 (in structured regions)
Circular Dichroism (CD) Spectroscopy
Molar Ellipticity at 222 nm (deg cm² dmol⁻¹)-5,000 (Random Coil)-8,000 (Increased Helicity)-25,000 (Stable α-helix)
% Helicity~10%~20%~60%
Molecular Dynamics (MD) Simulations
Predominant Secondary StructureRandom CoilN-terminal turn/nascent helixDefined β-turn/α-helix
RMSD of Backbone Atoms (Å)3.52.81.5

Experimental Protocols

The following are detailed methodologies for key experiments used to assess peptide conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[8]

Protocol:

  • Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Chemical Shift Analysis: Analyze the dispersion of amide proton chemical shifts. A wider dispersion is indicative of a more structured peptide.

    • Coupling Constant Measurement: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These values can be used in the Karplus equation to estimate the phi (φ) dihedral angle of the peptide backbone.

    • NOE Analysis: Identify and quantify Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY spectrum. The intensity of an NOE is inversely proportional to the sixth power of the distance between two protons, providing distance restraints for structure calculation.

  • Structure Calculation: Use the experimental restraints (dihedral angles from coupling constants and distance restraints from NOEs) in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides.[1]

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region (190-250 nm). The final peptide concentration should be in the range of 10-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter. Use a quartz cuvette with a path length of 0.1 cm. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × l × n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum. A characteristic negative band at ~200 nm indicates a random coil, while two negative bands at ~208 nm and ~222 nm are indicative of an α-helical structure.

Visualizing Experimental Workflows and Structural Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Peptide_Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification NMR NMR Spectroscopy Purification->NMR CD CD Spectroscopy Purification->CD MD MD Simulations NMR->MD Structure 3D Structure Calculation NMR->Structure Secondary_Structure Secondary Structure Estimation CD->Secondary_Structure Conformational_Dynamics Conformational Dynamics MD->Conformational_Dynamics Structure->Conformational_Dynamics

Caption: Workflow for assessing peptide conformation.

Peptide_Conformation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_modifications Chemical Modifications Peptide_Conformation Peptide Conformation Amino_Acid_Sequence Amino Acid Sequence Amino_Acid_Sequence->Peptide_Conformation Chirality Chirality Chirality->Peptide_Conformation Peptide_Bonds Peptide Bonds (cis/trans) Peptide_Bonds->Peptide_Conformation Solvent Solvent Solvent->Peptide_Conformation pH pH pH->Peptide_Conformation Temperature Temperature Temperature->Peptide_Conformation H3PalOH This compound H3PalOH->Peptide_Conformation Proline Proline Incorporation Proline->Peptide_Conformation Cyclization Cyclization Cyclization->Peptide_Conformation

Caption: Factors influencing peptide conformation.

Conclusion

The incorporation of this compound at the N-terminus of a peptide represents a viable strategy for potentially modulating its conformational properties. While direct quantitative comparisons with other methods are still emerging, the available evidence on related pyridyl-containing amino acids suggests a favorable impact on properties like aqueous solubility. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to systematically evaluate the effects of this compound and other modifications on peptide conformation, thereby accelerating the design and development of novel peptide-based therapeutics. Further research providing detailed NMR and CD spectroscopic data on a series of peptides with and without this compound will be invaluable in building a more comprehensive understanding of its conformational impact.

References

Validating Receptor Binding Affinity of 3-Pal Substituted Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the binding affinity of novel compounds to their target receptors is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of 3-pyridylalanine (3-Pal) substituted analogs, focusing on their application as Luteinizing Hormone-Releasing Hormone (LHRH) receptor antagonists. We present supporting experimental data, detailed protocols for receptor binding assays, and visualizations of key biological pathways and experimental workflows.

Enhanced Potency of 3-Pal Substituted LHRH Antagonists

The substitution of amino acids in the native LHRH decapeptide with synthetic counterparts, such as D-3-pyridylalanine (D-3-Pal), has been a successful strategy to increase the potency and metabolic stability of LHRH antagonists.[1] These modifications are designed to enhance receptor binding affinity and resistance to enzymatic degradation.[1]

One highly potent antagonist, [N-Ac-D-2-Nal1,D-pClPhe2, D-3-Pal3,Ser4,Arg5,D-3-Pal6,Leu7,Arg8,Pro9,D-Ala10]-NH2, incorporates D-3-Pal at both positions 3 and 6, demonstrating the significance of this substitution in achieving high antagonistic activity.[2] Comparative studies have shown that for some analog pairs, the introduction of D-3-Pal at position 6 results in greater potency than analogs containing D-Arg6 at the same position.[2][3] Furthermore, the introduction of D-3-Pal at position 3 has been shown to be superior to D-Tryptophan (D-Trp), D-2-pyridylalanine, and D-4-pyridylalanine for inhibitory activity.[4]

Comparative Data for LHRH/GnRH Antagonists

Table 1: Comparative Histamine Release Potential of GnRH Antagonists

CompoundRelative Potency for Histamine Release (EC50 in µg/mL)Reference
Nal-Glu0.5[3]
Cetrorelix1.3[3]
Ganirelix11[3]
Azaline B19[3]
Abarelix100[3]
Degarelix170[3]

EC50 (Median Effective Concentration) represents the concentration of the antagonist that elicits 50% of the maximal histamine release.

This table highlights the variability in this off-target effect among different GnRH antagonists, with degarelix showing the lowest potential for histamine release in this particular assay.[3]

Experimental Protocol: Competitive Radioligand Binding Assay for LHRH Receptors

To determine the binding affinity (Ki) of a novel 3-Pal substituted analog, a competitive radioligand binding assay is a standard and robust method.[5]

Objective: To quantify the binding affinity of an unlabeled test compound (e.g., a 3-Pal substituted analog) to the LHRH (or GnRH) receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: A source of LHRH receptors, such as membranes prepared from pituitary cells or a cell line engineered to express the receptor (e.g., HEK293 or CHO cells).[5]

  • Radioligand: A high-affinity LHRH receptor ligand labeled with a radioisotope, for example, [125I]-[D-Trp6]LHRH.[5]

  • Unlabeled Test Compounds: The novel 3-Pal substituted analogs and a reference antagonist.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength.

  • Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.[5]

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.[5]

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and serially diluted concentrations of the unlabeled test compound.

  • Controls: Prepare control tubes for:

    • Total Binding: Contains only cell membranes and the radioligand.

    • Non-specific Binding: Contains cell membranes, the radioligand, and a high concentration of an unlabeled LHRH agonist or antagonist to saturate the receptors.

  • Equilibration: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.[5]

  • Separation: Rapidly filter the contents of each tube through the glass fiber filters under vacuum. The cell membranes with the bound radioligand will be trapped on the filters.[5]

  • Washing: Quickly wash the filters with cold assay buffer to remove any unbound radioligand.[5]

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from this curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizations

To further elucidate the context of LHRH analog binding and action, the following diagrams illustrate a typical experimental workflow for a competitive binding assay and the GnRH receptor signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Analogs) serial_dilutions Perform Serial Dilutions of Analogs prep_reagents->serial_dilutions incubation Incubate Membranes, Radioligand, and Analogs to Reach Equilibrium serial_dilutions->incubation filtration Separate Bound and Free Ligand via Vacuum Filtration incubation->filtration washing Wash Filters to Remove Non-specifically Bound Radioligand filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting calculation Calculate Specific Binding counting->calculation plotting Plot Competition Curve (% Specific Binding vs. [Analog]) calculation->plotting determination Determine IC50 and Ki Values plotting->determination

Caption: Workflow for a competitive radioligand binding assay.

GnRH_Signaling_Pathway GnRH_Antagonist GnRH Antagonist (e.g., 3-Pal Analog) GnRH_Receptor GnRH Receptor (GPCR) GnRH_Antagonist->GnRH_Receptor Binds & Blocks G_protein Gq/11 GnRH_Receptor->G_protein No Activation PLC Phospholipase C (PLC) G_protein->PLC No Activation PIP2 PIP2 PLC->PIP2 No Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Gonadotropin_synthesis Inhibition of Gonadotropin (LH, FSH) Synthesis & Release PKC->Gonadotropin_synthesis No Downstream Signaling

Caption: GnRH antagonist signaling pathway.

References

A Comparative Analysis of H-3-Pal-OH and Other Unnatural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the incorporation of unnatural amino acids (UAAs) into peptides has emerged as a pivotal strategy for enhancing their therapeutic properties. By venturing beyond the canonical 20 amino acids, researchers can meticulously tailor peptides to exhibit improved stability, solubility, and biological activity. This guide provides a comprehensive comparative analysis of (S)-2-Amino-3-(3-pyridyl)propanoic acid, commonly known as H-3-Pal-OH or 3-Pyridylalanine, against other notable natural and unnatural amino acids. This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions for their peptide design and development endeavors.

This compound: A Profile

This compound is an unnatural amino acid distinguished by the presence of a pyridine ring in its side chain. This structural feature imparts unique electronic and steric properties that can significantly influence the conformation and function of a peptide. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces a dipole moment, which can enhance the hydrophilicity of peptides compared to their counterparts containing natural aromatic amino acids like phenylalanine.[1]

Data Presentation: Physicochemical and Performance Comparison

The selection of an appropriate unnatural amino acid is contingent on a thorough understanding of its physicochemical properties and its impact on the performance of the resulting peptide. The following tables summarize key quantitative data comparing this compound with a natural aromatic amino acid (Phenylalanine) and other relevant unnatural amino acids.

Table 1: Physicochemical Properties of Selected Amino Acids

Amino AcidAbbreviationMolecular Weight ( g/mol )pKa (α-COOH) (Predicted)pKa (α-NH3+) (Predicted)Hydrophobicity (LogP) (Predicted)
This compound 3-Pal 166.18 1.95 [2]9.17 (approx.) -2.5 [3]
PhenylalaninePhe165.191.839.131.79
CyclohexylalanineCha171.24~2.2~9.72.5 (estimated)[4]
p-Benzoyl-L-phenylalaninepBpa269.29~2.2~9.23.1 (estimated)

Note: Predicted values are sourced from publicly available databases and computational models. Experimental values may vary depending on the determination method.

Table 2: Comparative Performance of Glucagon Analogs

A key application demonstrating the utility of this compound is in the optimization of glucagon analogs. Native glucagon suffers from poor aqueous solubility, limiting its therapeutic potential. A study by Mroz et al. demonstrated that substituting hydrophobic amino acids with the more hydrophilic 3-Pal significantly improves solubility.[5][6]

PeptideSequenceSolubility in PBS (pH 7.4) (mg/mL)
Native GlucagonH-His-Ser-Gln-Gly-Thr-Phe -Thr-Ser-Asp-Tyr -Ser-Lys-Tyr -Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe -Val-Gln-Trp-Leu-Met-Asn-Thr-OH< 0.1
Glucagon Analog 9H-His-Ser-Gln-Gly-Thr-3-Pal -Thr-Ser-Asp-3-Pal -Ser-Lys-3-Pal -Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe -Val-Gln-Trp-Leu-Met-Asn-Thr-OH> 10[5][6]

This dramatic increase in solubility highlights the significant advantage of incorporating this compound to enhance the biophysical properties of peptides.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful incorporation and evaluation of unnatural amino acids in peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glucagon Analog Containing this compound

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis methodologies.[7][8][9][10]

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-Pal-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-3-Pal-OH at the desired positions.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Protocol 2: In Vitro Peptide Solubility and Stability Assay

This protocol provides a general framework for assessing the solubility and stability of peptides containing unnatural amino acids.[4][11][12]

Materials:

  • Lyophilized peptides (e.g., native peptide vs. peptide with this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or rat serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure for Solubility Assessment:

  • Add a small, known amount of lyophilized peptide to a microcentrifuge tube.

  • Add a defined volume of PBS (pH 7.4) to the tube.

  • Vortex the tube for 1-2 minutes and then sonicate for 5-10 minutes if necessary.[11]

  • Visually inspect the solution for any undissolved material.

  • If the peptide dissolves completely, incrementally add more peptide until saturation is reached.

  • If the peptide does not dissolve, consider using a small amount of a co-solvent like DMSO before diluting with the aqueous buffer.[11]

  • Quantify the dissolved peptide concentration using UV-Vis spectroscopy at a characteristic wavelength (e.g., 280 nm for peptides with Trp or Tyr) or by integrating the peak area from an RP-HPLC chromatogram.

Procedure for Stability Assessment:

  • Prepare a stock solution of the purified peptide in PBS.

  • Incubate the peptide solution (e.g., at a final concentration of 100 µM) with human or rat serum (e.g., 50% v/v) at 37°C.[4]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% TFA in ACN).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of the remaining intact peptide.

  • The half-life (t½) of the peptide can be calculated by plotting the percentage of intact peptide remaining versus time.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound.

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon_Analog Glucagon Analog (with this compound) GCGR Glucagon Receptor (GPCR) Glucagon_Analog->GCGR Binding G_Protein G Protein (Gs) GCGR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Phosphorylation Glycogen_Phosphorylase_b Glycogen Phosphorylase b (inactive) Phosphorylase_Kinase->Glycogen_Phosphorylase_b Phosphorylation Glycogen_Phosphorylase_a Glycogen Phosphorylase a (active) Glycogen_Phosphorylase_b->Glycogen_Phosphorylase_a Glycogen Glycogen Glycogen_Phosphorylase_a->Glycogen Glycogenolysis Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Cellular_Response Increased Blood Glucose Glucose_1_P->Cellular_Response

Caption: Glucagon Receptor Signaling Pathway.[13][14][15][16][17]

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Final_Deprotection Final Fmoc Deprotection Fmoc_Deprotection->Final_Deprotection Wash Wash (DMF) Amino_Acid_Coupling->Wash Kaiser_Test Kaiser Test Complete? Wash->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Yes Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling No Repeat_Coupling->Amino_Acid_Coupling Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Conclusion

The strategic incorporation of this compound represents a powerful tool for medicinal chemists to overcome the inherent limitations of natural peptides. As demonstrated by the significant enhancement of aqueous solubility in glucagon analogs, this compound can be instrumental in improving the drug-like properties of peptide-based therapeutics. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of this compound and other unnatural amino acids in their drug discovery programs. The provided experimental frameworks can be adapted for the comparative evaluation of a wide range of unnatural amino acids, thereby facilitating the rational design of next-generation peptide therapeutics with optimized performance characteristics.

References

A Comparative Guide to Confirming the Purity of Synthetic H-3-Pal-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical, non-negotiable step to ensure the reliability, reproducibility, and safety of their experimental results. This guide provides an objective comparison of analytical methodologies for confirming the purity of synthetic peptides incorporating the unnatural amino acid 3-pyridyl-L-alanine (H-3-Pal-OH), with a comparative look at peptides containing the natural aromatic amino acids L-phenylalanine and L-tyrosine.

The inclusion of this compound in peptide synthesis is often a strategic choice to enhance biological activity, improve solubility, and increase resistance to enzymatic degradation compared to its natural counterparts.[1] However, the introduction of this synthetic amino acid necessitates rigorous analytical validation to confirm its successful incorporation and the overall purity of the final peptide product.

Core Analytical Techniques for Peptide Purity Assessment

The three most widely accepted and complementary techniques for determining the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying the purity of a synthetic peptide.[2] It separates the target peptide from impurities based on hydrophobicity. The result is a chromatogram where the area of the main peak, corresponding to the target peptide, is compared to the total area of all peaks to calculate a purity percentage.

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and molecular weight of the synthesized peptide.[3] Through techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), MS provides a precise mass-to-charge ratio of the peptide, verifying that the correct amino acids, including this compound, have been incorporated. Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting ion patterns.[4][5][6]

Amino Acid Analysis (AAA) provides an absolute quantification of the peptide by hydrolyzing it into its constituent amino acids. The amount of each amino acid is then measured, confirming the amino acid composition of the peptide and providing a highly accurate measure of the net peptide content. This method is particularly useful for identifying the presence of unnatural amino acids.[]

Comparative Purity Data

The purity of synthetic peptides is a critical quality attribute. High-purity peptides (>95%) are essential for quantitative studies, while extremely high purity (>98%) is required for clinical and pharmaceutical applications.[8][9][10]

Peptide ComponentAnalytical MethodReported Purity (%)Source
This compound HPLC99.91%Certificate of Analysis[11]
Peptide with Phenylalanine HPLCTypically >95% - 99%Commercial Supplier Data[12]
Peptide with Tyrosine & Phenylalanine HPLC96.1%NovoPro Bioscience Inc.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for determining the purity of a synthetic peptide containing this compound.

1. Materials and Reagents:

  • Synthetic peptide sample (e.g., containing this compound)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[13]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Analysis:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm (for peptide bonds) and 254 nm (for aromatic residues).[13]

  • Injection Volume: 10-20 µL

  • Gradient: A typical linear gradient would be from 5% to 65% Mobile Phase B over 30 minutes.[11] The gradient may need to be optimized depending on the specific peptide's hydrophobicity.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol provides a general method for confirming the molecular weight of a synthetic peptide.

1. Materials and Reagents:

  • Peptide sample

  • Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

  • Solvents compatible with the mass spectrometer (e.g., 50% acetonitrile/0.1% formic acid for ESI)

2. Sample Preparation:

  • For ESI-MS: Dilute the peptide sample to a concentration of 1-10 pmol/µL in the infusion solvent.

  • For MALDI-MS: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

3. Mass Spectrometry Analysis:

  • Calibrate the mass spectrometer using a known standard.

  • Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide.

  • For MS/MS analysis, select the parent ion of the peptide and subject it to collision-induced dissociation (CID) to generate fragment ions.

4. Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺ and other charge states.

  • Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the peptide sequence.

  • For MS/MS data, analyze the fragment ion series (b- and y-ions) to confirm the amino acid sequence.

Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)

This protocol describes the general steps for determining the absolute quantity of a peptide.

1. Materials and Reagents:

  • Lyophilized peptide sample

  • 6 M Hydrochloric acid (HCl)

  • Amino acid standards

  • Derivatization reagent (e.g., ninhydrin or a fluorescent tag)

  • Amino acid analyzer or HPLC system with a suitable detector.

2. Hydrolysis:

  • Accurately weigh a small amount of the lyophilized peptide.

  • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[14] This step breaks the peptide bonds to release individual amino acids.

3. Derivatization:

  • After hydrolysis, the amino acid mixture is dried and then derivatized to make the amino acids detectable. The choice of derivatization reagent depends on the detection method.

4. Chromatographic Separation and Detection:

  • The derivatized amino acids are separated by ion-exchange chromatography or reverse-phase HPLC.

  • The separated amino acids are detected, and the peak areas are quantified.

5. Data Analysis:

  • The amount of each amino acid is determined by comparing its peak area to that of a known standard.

  • The total amount of peptide is calculated from the sum of the individual amino acid quantities, taking into account the known sequence of the peptide.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_qc Quality Control Methods cluster_results Final Assessment Start Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide Cleavage Cleavage from Resin & Deprotection Start->Cleavage Crude Crude Peptide Product Cleavage->Crude Purification Purification by Preparative HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Lyophilized Pure Peptide Lyophilization->FinalProduct QC Quality Control Analysis FinalProduct->QC HPLC RP-HPLC for Purity QC->HPLC MS Mass Spectrometry for Identity QC->MS AAA Amino Acid Analysis for Content QC->AAA PurityData Purity Data (%) HPLC->PurityData IdentityData Molecular Weight Confirmation MS->IdentityData ContentData Net Peptide Content AAA->ContentData FinalReport Certificate of Analysis PurityData->FinalReport IdentityData->FinalReport ContentData->FinalReport

Caption: Workflow for Synthesis and Purity Confirmation of this compound Peptides.

Purity_Comparison_Logic cluster_peptide Target Peptide cluster_alternatives Structural Alternatives cluster_analysis Purity Analysis cluster_comparison Performance Comparison H3PalOH This compound Peptide Purity Purity Assessment (HPLC, MS, AAA) H3PalOH->Purity PhePeptide Phenylalanine Peptide PhePeptide->Purity TyrPeptide Tyrosine Peptide TyrPeptide->Purity Comparison Comparative Purity Data Purity->Comparison

Caption: Logic for Comparing this compound Peptide Purity with Alternatives.

Conclusion

Confirming the purity of synthetic this compound peptides requires a multi-faceted analytical approach. RP-HPLC is the gold standard for quantifying purity, while mass spectrometry provides unequivocal confirmation of the peptide's identity and the successful incorporation of the unnatural amino acid. Amino acid analysis offers a precise measure of the net peptide content. For research and drug development, it is imperative to utilize these methods to ensure that the purity of this compound containing peptides, as well as their natural amino acid counterparts, meets the stringent requirements for their intended applications, which is typically greater than 95% for quantitative studies and above 98% for therapeutic use.[8][9][10] The provided protocols and data serve as a comprehensive guide for researchers to confidently assess the quality of their synthetic peptides.

References

Comparative Bioassay Validation: Performance of Peptides Modified with 3-(3-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor stability and low bioavailability. One such modification is the substitution of natural aromatic amino acids with 3-(3-Pyridyl)-L-alanine (3-Pal).[1][2] This guide provides an objective comparison of 3-Pal-modified peptides against their native counterparts and other alternatives, supported by experimental data and detailed protocols for key bioassays. The primary focus is on Gonadotropin-Releasing Hormone (GnRH) analogs, where 3-Pal modification is instrumental in converting agonists into potent antagonists.[3][4]

The use of 3-Pal, a structural analog of phenylalanine, offers several advantages. Its pyridine ring enhances aqueous solubility and can improve resistance to enzymatic degradation, extending the peptide's plasma half-life.[1][3] These modifications are critical for developing robust therapeutic candidates.

Quantitative Performance Comparison

The efficacy of peptide modifications is quantified through rigorous bioassays. The following tables summarize the performance of 3-Pal-modified peptides compared to a native peptide agonist in receptor binding and functional assays.

Table 1: Comparative Receptor Binding Affinity at the GnRH Receptor

This table compares the binding affinity of a native GnRH peptide with a 3-Pal-modified GnRH antagonist. Binding affinity is a primary indicator of a peptide's potency at its target receptor.

Compound/PeptideModificationTypeBinding Affinity (EC50/K_d in nM)
GnRH-INative PeptideAgonist9.7[5]
[d-Lys⁶]GnRH-IIAgonist AnalogAgonist25.63[4]
[Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-IIMulti-substituted with 3-PalAntagonist0.52[4]

EC50/K_d values represent the concentration required to achieve 50% of maximal binding or effect. Lower values indicate higher potency.

Table 2: Comparative Functional Bioactivity

This table outlines the functional outcomes of receptor binding. While an agonist activates the receptor to elicit a biological response, an antagonist binds to the receptor and blocks its activation.

Compound/PeptideFunctional Outcome at GnRH ReceptorDownstream Effect
GnRH-IStrong AgonistStimulates gonadotropin release[6]
[d-Lys⁶]GnRH-IIAgonistStimulates gonadotropin release
[Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-IIPotent AntagonistInhibits gonadotropin release[3]

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of modified peptides. Below are methodologies for two key bioassays used to characterize the GnRH analogs discussed.

1. Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i) of a test peptide by measuring its ability to compete with a radiolabeled ligand for the receptor.[6][7]

  • Receptor Source : Membranes prepared from cells engineered to express the human GnRH receptor (e.g., CHO-hGnRHR cells).[7]

  • Radioligand : A high-affinity GnRH receptor ligand labeled with a radioisotope, such as [¹²⁵I]-Buserelin.[8]

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).[6][7]

  • Wash Buffer : Cold 50 mM Tris-HCl, pH 7.4.[6]

Procedure:

  • Membrane Preparation : Homogenize cells expressing the GnRH receptor in a suitable buffer and pellet the membranes via centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[7]

  • Assay Setup : In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer (for Total Binding) or a high concentration of an unlabeled standard agonist (for Non-Specific Binding).[6]

    • A serial dilution of the 3-Pal-modified test peptide.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its K_d).[7]

    • 150 µL of the GnRH receptor membrane preparation (10-50 µg protein/well).[6]

  • Incubation : Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.[6]

  • Filtration : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[7]

  • Washing : Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

  • Counting : Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[7]

  • Data Analysis : Calculate the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the log concentration of the test peptide and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

2. Intracellular Calcium Mobilization Assay

This functional assay measures the biological activity of GnRH receptor agonists. Agonist binding to the GnRH receptor activates the Gαq/11 signaling pathway, leading to a measurable increase in intracellular calcium.[6]

  • Cell Line : HEK293 cells stably expressing the human GnRH receptor.

  • Reagents : A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a buffer such as Hank's Balanced Salt Solution (HBSS).

Procedure:

  • Cell Preparation : Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to grow to confluence.

  • Dye Loading : Incubate the cells with the calcium-sensitive fluorescent dye for 60 minutes at 37°C.

  • Assay : Place the plate in a fluorescence plate reader.

  • Compound Addition : Add varying concentrations of the test peptide (e.g., native GnRH or a 3-Pal modified analog) to the wells.

  • Measurement : Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Data Analysis : Plot the peak fluorescence response against the log concentration of the peptide to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the key biological pathway and the general experimental workflow for peptide validation.

GnRH_Signaling_Pathway Ligand GnRH Agonist (e.g., Native GnRH) Receptor GnRH Receptor (GPCR) Ligand->Receptor Binds & Activates Antagonist 3-Pal Modified Antagonist Antagonist->Receptor Binds & Blocks G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Mediates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Gonadotropin Synthesis & Secretion Ca_Release->Response PKC->Response

Caption: GnRH receptor signaling cascade initiated by an agonist and blocked by an antagonist.

Experimental_Workflow Start Peptide Design & Synthesis (with/without 3-Pal) Purify Purification & Characterization (HPLC/MS) Start->Purify BindingAssay Primary Screen: Receptor Binding Assay (Determine Ki / IC50) Purify->BindingAssay Stability Ancillary Assays: - Enzymatic Stability - Solubility Purify->Stability FunctionalAssay Secondary Screen: Functional Bioassay (e.g., Ca²⁺ Mobilization) BindingAssay->FunctionalAssay Potent Binders Analysis Data Analysis & SAR Determination BindingAssay->Analysis FunctionalAssay->Analysis Stability->Analysis End Lead Candidate Selection Analysis->End

Caption: General experimental workflow for the validation of modified peptides.

References

A Comparative Guide to the Structural Analysis of H-3-Pal-OH Containing Peptides: X-ray Crystallography, NMR Spectroscopy, and Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-natural amino acid 3-pyridylalanine (H-3-Pal-OH) into peptides offers a versatile strategy to modulate their structural and functional properties, including enhanced receptor binding, improved stability, and altered pharmacokinetic profiles. Elucidating the three-dimensional structure of these modified peptides is paramount for understanding their mechanism of action and for rational drug design. This guide provides a comparative overview of three powerful techniques for the structural analysis of this compound containing peptides: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).

At a Glance: Comparison of Structural Analysis Techniques

The choice of technique for the structural analysis of this compound containing peptides depends on several factors, including the size of the peptide, its solubility, its propensity to crystallize, and the desired level of detail. The following table summarizes the key performance metrics of X-ray crystallography, NMR spectroscopy, and Cryo-EM, with representative data from studies on peptides containing 3-pyridylalanine or similar cyclic peptides.

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy
Principle Diffraction of X-rays by a single crystalNuclear spin properties in a magnetic fieldElectron microscopy of vitrified samples
Sample State Crystalline solidSolution or solid-stateVitrified (frozen) solution
Resolution Atomic (typically 1-3 Å)Atomic to near-atomicNear-atomic to atomic (typically 2-5 Å)
Peptide Size Limitation No theoretical upper limit, but crystallization is the bottleneckPractically limited to < 30-50 kDa for solution NMRIdeal for larger complexes, challenging for very small peptides (<50 kDa) without scaffolding
Dynamic Information Limited to static structures, but can capture different conformations in the crystal latticeProvides information on conformational dynamics and flexibility in solutionCan capture different conformational states present in the sample
Sample Purity Requirement Very high (>95%)High (>95%)High (>95%)
Throughput Can be high-throughput if crystallization is straightforwardModerate, structure determination can be time-consumingBecoming higher with automation
Example Peptide Cyclic peptide with 3-(4-pyridyl)-alanineOctreotide (somatostatin analogue)Fmoc-FFY tripeptide nanofiber
PDB ID (Example) 3AVBN/A (ensemble of structures)EMD-12528 (for a peptide transporter)
Resolution (Example) 2.10 ÅN/A3.8 Å

In-Depth Look: Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for selecting the appropriate technique and for interpreting the results. Below are generalized workflows for each of the three major structural biology techniques as they apply to peptide analysis.

X-ray Crystallography Workflow

X-ray crystallography remains the gold standard for obtaining high-resolution three-dimensional structures of molecules that can be crystallized. The process involves growing a well-ordered crystal of the peptide and then bombarding it with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map, from which the atomic model of the peptide is built.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Peptide_Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Synthesis->Crystallization High Purity Peptide Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Single Crystals Xray_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->Xray_Diffraction Cryo-cooled Crystal Data_Processing Data Processing & Scaling Xray_Diffraction->Data_Processing Diffraction Pattern Phase_Determination Phase Determination Data_Processing->Phase_Determination Structure Factors Model_Building Model Building & Refinement Phase_Determination->Model_Building Electron Density Map Validation Structure Validation Model_Building->Validation Atomic Model Validation->Model_Building Refinement Cycles nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Calculation Peptide_Synthesis Peptide Synthesis & Isotope Labeling (optional) Sample_Preparation Sample Preparation in NMR Buffer Peptide_Synthesis->Sample_Preparation Purified Peptide NMR_Experiments 1D & 2D NMR Experiments (COSY, TOCSY, NOESY) Sample_Preparation->NMR_Experiments NMR Sample Resonance_Assignment Resonance Assignment NMR_Experiments->Resonance_Assignment NMR Spectra Constraint_Generation Generate Distance & Angle Constraints Resonance_Assignment->Constraint_Generation Assigned Resonances Structure_Calculation Structure Calculation & Refinement Constraint_Generation->Structure_Calculation Structural Constraints Ensemble_Analysis Conformational Ensemble Analysis Structure_Calculation->Ensemble_Analysis Structure Ensemble cryoem_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_processing Image Processing & Reconstruction Peptide_Synthesis Peptide Synthesis & Purification Grid_Preparation Grid Preparation & Vitrification Peptide_Synthesis->Grid_Preparation Purified Peptide Microscope_Screening Microscope Screening Grid_Preparation->Microscope_Screening Vitrified Grids Data_Acquisition Automated Data Acquisition Microscope_Screening->Data_Acquisition Optimal Grids Movie_Processing Movie Alignment & CTF Estimation Data_Acquisition->Movie_Processing Raw Movies Particle_Picking Particle Picking & 2D Classification Movie_Processing->Particle_Picking Corrected Micrographs Reconstruction 3D Reconstruction & Refinement Particle_Picking->Reconstruction Particle Stacks Model_Building Model Building & Validation Reconstruction->Model_Building 3D Density Map lhrh_pathway LHRH LHRH Analogue (with 3-Pal) LHRHR LHRH Receptor (LHRHR) LHRH->LHRHR Binds to G_protein Gq/11 Protein LHRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates LH_FSH_release Inhibition of LH & FSH Release PKC->LH_FSH_release Leads to (Antagonist effect)

Safety Operating Guide

Proper Disposal of H-3-Pal-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of radiolabeled compounds is of paramount importance. This guide provides essential safety and logistical information for the proper disposal of H-3-Pal-OH, a tritiated alanine derivative.

Key Disposal Principles

The fundamental principles for the disposal of this compound revolve around minimizing exposure, preventing environmental contamination, and adhering to all relevant regulations. This involves meticulous waste segregation, proper containment, accurate labeling, and disposal through authorized channels. All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.

Quantitative Disposal and Safety Data

The following tables summarize key quantitative data for the safe handling and disposal of tritiated compounds. These values should be used as a guide and may be subject to revision based on local regulations and institutional policies.

ParameterValueSource
Radiological Half-life of Tritium (H-3) 12.26 years[1]
Maximum Beta Energy 0.0186 MeV[1]
Sewer Disposal Limit (Soluble Tritiated Waste) 1000 µCi/day per lab[1]
Sewer Disposal Limit (Tritiated DNA Precursors) 100 µCi/day per lab[1]

Note: While this compound is not a DNA precursor, this lower limit for a specific class of tritiated compounds highlights the importance of understanding the biochemical properties of the radiolabeled molecule when determining disposal routes.

Disposal Protocols

Liquid Waste Disposal

Aqueous solutions containing this compound must be carefully managed.

  • Segregation: Do not mix tritiated waste with other radioactive or chemical waste streams unless explicitly permitted by your institution's Radiation Safety Officer (RSO).

  • pH Adjustment: The pH of aqueous waste should be adjusted to a neutral range (typically between 6.0 and 9.0) before disposal.

  • Sewer Disposal (for low-level aqueous waste):

    • Confirm that your institution's license permits the sewer disposal of small quantities of tritiated waste.

    • Ensure the concentration of this compound is below the permissible limits.

    • Dispose of the solution in a designated and clearly labeled sink, followed by flushing with copious amounts of water to ensure dilution.

    • Maintain a detailed log of all sewer disposals, including the date, isotope, activity, and volume.

  • Collection for Radioactive Waste Pickup:

    • For concentrations exceeding the sewer disposal limit or for organic solvent-based solutions, collect the waste in a designated, leak-proof, and properly labeled container.

    • The label should include the words "Caution, Radioactive Material," the isotope (H-3), the chemical name (this compound), the estimated activity, and the date.

    • Store the waste container in a designated and secure area until it is collected by the institution's hazardous waste management service.

Solid Waste Disposal

Solid waste includes contaminated personal protective equipment (PPE), absorbent paper, pipette tips, and empty vials.

  • Segregation: Keep tritiated solid waste separate from non-radioactive and other types of radioactive waste. H-3 and C-14 waste may often be combined, but this should be confirmed with your RSO.[1]

  • Containment: Place all solid waste in a durable, leak-proof container lined with a plastic bag. The container must be clearly labeled as "Radioactive Waste" and include details about the contents (this compound), activity, and date.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container that is also labeled for radioactive waste.

  • Storage and Pickup: Store the solid waste container in a designated area away from general laboratory traffic. Arrange for regular pickup by your institution's authorized waste management service.

Decontamination Protocol

In the event of a spill or for routine cleaning of contaminated equipment, follow these steps:

Decontamination of Laboratory Surfaces and Equipment
  • Preparation:

    • Don appropriate PPE, including a lab coat, safety goggles, and two pairs of nitrile gloves.

    • Prepare a decontamination solution. A commercial product such as COUNT-OFF™ is recommended.[3] Alternatively, a solution of warm, soapy water can be used for initial cleaning.

  • Decontamination Procedure:

    • For liquid spills, first absorb the spill with absorbent paper, working from the outside in to prevent spreading. Place the contaminated absorbent paper in the solid radioactive waste container.

    • Apply the decontamination solution to the contaminated area or equipment.

    • Scrub the area with a sponge or disposable cloth. For equipment, ensure all surfaces that may have come into contact with this compound are cleaned.

    • Wipe the area or equipment with clean, damp paper towels to remove the decontamination solution. Place these towels in the solid radioactive waste container.

    • Repeat the cleaning and wiping steps at least three times.

  • Verification of Decontamination:

    • Perform a wipe test on the decontaminated surface. A wipe test involves rubbing a small filter paper over a 100 cm² area of the surface.

    • Place the wipe sample in a scintillation vial with the appropriate scintillation cocktail.

    • Analyze the sample using a liquid scintillation counter to determine the level of residual contamination.

    • The surface is considered clean if the wipe test result is below the action level set by your institution's RSO. If the level is still too high, repeat the decontamination procedure.

  • Final Steps:

    • Dispose of all used PPE and cleaning materials in the solid radioactive waste container.

    • Thoroughly wash your hands after completing the procedure.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the disposal of this compound waste.

This compound Disposal Workflow cluster_generation Waste Generation cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start This compound Experiment liquid_waste Liquid Waste (Aqueous or Organic) start->liquid_waste solid_waste Solid Waste (PPE, Vials, etc.) start->solid_waste aqueous_check Aqueous Solution? liquid_waste->aqueous_check sharps_check Sharps? solid_waste->sharps_check sewer_disposal Sewer Disposal (If below limit & pH neutral) aqueous_check->sewer_disposal Yes collect_liquid Collect in Labeled Liquid Waste Container aqueous_check->collect_liquid No (Organic) end_liquid Liquid Waste Managed sewer_disposal->end_liquid Log Disposal collect_liquid->end_liquid Store for Pickup sharps_container Radioactive Sharps Container sharps_check->sharps_container Yes solid_container Labeled Solid Waste Container sharps_check->solid_container No end_solid Solid Waste Managed sharps_container->end_solid Store for Pickup solid_container->end_solid Store for Pickup This compound Spill Response Workflow spill Spill of this compound Occurs notify Notify Lab Supervisor and Radiation Safety Officer spill->notify evacuate Evacuate and Restrict Access to the Area notify->evacuate ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain decontaminate Decontaminate Area (See Protocol) contain->decontaminate wipe_test Perform Wipe Test to Verify Decontamination decontaminate->wipe_test cleanup_complete Spill Cleanup Complete wipe_test->cleanup_complete Below Action Level repeat_decon Repeat Decontamination wipe_test->repeat_decon Above Action Level waste_disposal Dispose of all Contaminated Materials as Radioactive Waste cleanup_complete->waste_disposal repeat_decon->decontaminate

References

Essential Safety and Logistical Guidance for Handling H-3-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant handling of radiolabeled compounds is paramount. This document provides immediate and essential safety and logistical information for the use of H-3-Pal-OH, a tritium-labeled derivative of the amino acid alanine. The following procedural guidance outlines operational and disposal plans to ensure the safe laboratory use of this compound.

Radiological Properties of Tritium (H-3)

Tritium is a low-energy beta emitter, which means it does not pose an external radiation hazard as the beta particles cannot penetrate the outer layer of the skin.[1] The primary hazard associated with tritium is internal exposure through inhalation, ingestion, or absorption through the skin.[1][2] Many tritium compounds can readily pass through standard laboratory gloves and skin.[1][3][4] Therefore, stringent handling procedures are necessary to prevent internal contamination.

Quantitative Data for Tritium (H-3)

For quick reference, the key radiological data for tritium are summarized in the table below.

PropertyValue
Radiation Type Beta (β⁻)
Maximum Beta Energy 0.019 MeV (100% emission)[1][4]
Maximum Range in Air Approximately 1/6 of an inch[1]
Radiological Half-life 12.28 years[1][4]
Annual Limit on Intake 80 mCi (3 GBq)[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound to minimize the risk of internal exposure.

  • Hand Protection : Double gloving is mandatory.[1][4] The outer gloves should be changed frequently, at least every 20 minutes, to prevent the migration of tritium.[4] Select gloves that are appropriate for the chemicals being handled in the procedure.[3]

  • Body Protection : A full-length lab coat, worn closed with sleeves rolled down, is required.[5][6] Consider using Tyvek sleeve protectors for added wrist protection.[6]

  • Eye Protection : Safety glasses or goggles should be worn at all times to protect against splashes.[5][6][7]

  • Respiratory Protection : If there is a risk of aerosol generation or if handling volatile tritiated compounds, a respirator may be necessary.[5] Work should be conducted in a certified chemical fume hood or a glove box.[2][7]

  • Footwear : Closed-toe shoes are mandatory.[6][7]

Operational Plan for Handling this compound

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

  • Preparation :

    • Designate a specific work area for handling this compound.[4][7]

    • Cover the work surface with absorbent paper.[7]

    • Assemble all necessary materials and equipment before introducing the radioactive compound.

    • Ensure that a calibrated radiation survey meter is not the primary tool for tritium detection; wipe tests are necessary.[1]

  • Handling :

    • Always wear the required PPE as detailed above.

    • Use tools such as tongs or forceps to handle the stock vial and other contaminated items to maintain a safe distance.[8]

    • Avoid direct contact with the radioactive material.[8]

    • If the compound is volatile, handle it within a fume hood or other ventilated enclosure.[2][3][7]

    • Do not eat, drink, or apply cosmetics in the designated radioactive work area.[3][4][5]

  • Post-Handling :

    • After the procedure, secure all this compound in a properly labeled and shielded storage container.

    • Monitor the work area for contamination using wipe tests and a liquid scintillation counter.[1]

    • Decontaminate any surfaces or equipment that show evidence of contamination.[5]

    • Carefully remove and dispose of all PPE in the designated radioactive waste containers.[5]

    • Wash hands thoroughly after removing gloves.[7]

Disposal Plan

Proper disposal of radioactive waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Segregate radioactive waste from non-radioactive waste. Avoid creating mixed waste (radioactive and chemical or biohazardous) whenever possible.[7]

  • Waste Containers : Place all solid radioactive waste, including gloves, absorbent paper, and pipette tips, into clearly labeled, durable, and leak-proof radioactive waste containers.[5]

  • Liquid Waste : Dispose of liquid radioactive waste in designated, labeled containers. Do not pour radioactive waste down the sink.

  • Documentation : Maintain meticulous records of all radioactive waste, including the isotope, activity, and date of disposal.[5]

  • Disposal Procedures : Follow all institutional and regulatory guidelines for the disposal of radioactive waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to the final disposal of waste.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal & Final Steps prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble Materials don_ppe->gather_materials handle_compound Handle this compound in Fume Hood gather_materials->handle_compound Proceed to handling perform_experiment Perform Experimental Procedure handle_compound->perform_experiment secure_compound Secure Remaining Stock perform_experiment->secure_compound Experiment complete monitor_area Monitor Work Area (Wipe Test) secure_compound->monitor_area decontaminate Decontaminate Surfaces & Equipment monitor_area->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe Cleanup complete dispose_waste Dispose of Radioactive Waste dispose_ppe->dispose_waste remove_ppe Remove Remaining PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.